4-(2-Nitrophenyl)thiazole-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJERKMNYIBNFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344295 | |
| Record name | 4-(2-Nitrophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90323-06-1 | |
| Record name | 4-(2-Nitrophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90323-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-(2-Nitrophenyl)thiazole-2-amine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 4-(2-Nitrophenyl)thiazole-2-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the incorporation of a nitrophenyl moiety introduces unique electronic and steric properties that are valuable for modulating biological activity.[1][2][3] This document moves beyond a simple recitation of steps, offering a causal explanation for experimental choices, a self-validating protocol through rigorous characterization, and authoritative grounding in established chemical principles. We present a complete workflow from strategic synthesis planning to final spectroscopic confirmation, designed for researchers, scientists, and drug development professionals.
Introduction and Strategic Significance
The 2-aminothiazole core is a privileged structure in medicinal chemistry, forming the backbone of drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents.[3][4][5] Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, its rigid coplanar structure, and its synthetic accessibility.
The introduction of a 2-nitrophenyl substituent at the 4-position of the thiazole ring is a strategic design choice. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the entire molecule.[6][7] This modification can influence the compound's acidity, basicity, and potential to engage in specific biological interactions. Furthermore, the nitro group can serve as a synthetic handle for further derivatization, for instance, through reduction to an amine, opening avenues for a diverse library of analogues. The nitro functional group itself is a known pharmacophore and, in some cases, a toxicophore, making its study critical in drug development.[6][7][8]
This guide details a robust synthetic route based on the venerable Hantzsch thiazole synthesis, a reliable method for constructing the 2-aminothiazole ring system.[9][10][11]
Synthesis Methodology: The Hantzsch Thiazole Synthesis
The most direct and reliable route to this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[10][12] For our target molecule, the key precursors are 2-bromo-1-(2-nitrophenyl)ethan-1-one and thiourea .
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |
| 2-Bromo-1-(2-nitrophenyl)ethan-1-one | 244.04 | α-haloketone precursor | Lachrymator; handle in a fume hood. |
| Thiourea | 76.12 | Thioamide precursor | |
| Ethanol (Absolute) | 46.07 | Solvent | Should be dry to prevent side reactions. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Base | For neutralization and product precipitation. |
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established multi-step mechanism. The aromaticity of the final thiazole ring provides a strong thermodynamic driving force for the reaction.[11]
-
Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the bromide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting isothiourea intermediate attacks the carbonyl carbon.
-
Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic 2-aminothiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1-(2-nitrophenyl)ethan-1-one (2.44 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol, 1.2 equivalents).
-
Scientist's Note: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-haloketone.
-
-
Solvent Addition and Reflux: Add 40 mL of absolute ethanol to the flask. Heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13]
-
Scientist's Note: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and the initial hydrobromide salt of the product is also soluble at elevated temperatures.[11]
-
-
Reaction Time: Maintain the reflux for 2-3 hours. Typically, the reaction mixture becomes a clear, homogeneous solution.
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The hydrobromide salt of the product may begin to crystallize.
-
Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker containing 150 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring. An immediate precipitation of a solid should be observed.
-
Scientist's Note: The weak base neutralizes the hydrobromic acid formed during the reaction, converting the soluble salt into the free base, which is poorly soluble in water and precipitates out.[10]
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected product is a pale yellow to light brown solid.
Experimental Workflow Overview
The entire process from synthesis to characterization follows a logical and efficient workflow designed to ensure product purity and structural confirmation.
Caption: Overall experimental workflow.
Spectroscopic Characterization and Data Interpretation
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.[14] The following techniques provide a self-validating system where the data from each method corroborates the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in DMSO-d₆.[13]
-
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of protons.
-
Amine Protons (-NH₂): A broad singlet is expected around δ 7.2-7.5 ppm. This signal is exchangeable with D₂O.[11][13]
-
Thiazole Proton (C5-H): A sharp singlet is expected around δ 7.0-7.3 ppm. Its downfield shift is due to the aromatic nature of the thiazole ring.[15]
-
Nitrophenyl Protons: The four protons on the nitrophenyl ring will appear as a complex multiplet pattern in the aromatic region (δ 7.6-8.2 ppm) due to ortho, meta, and para coupling.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
-
C=N (C2): The carbon bearing the amino group is highly deshielded and expected to appear around δ 168-170 ppm.[13]
-
Aromatic Carbons: The carbons of the nitrophenyl ring and the thiazole ring (C4 and C5) will resonate in the typical aromatic region of δ 105-150 ppm.[16] The carbon attached to the nitro group (C-NO₂) will be significantly downfield.
-
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ ppm) | Assignment & Multiplicity |
| ~ 8.1-8.2 | Aromatic-H (d) |
| ~ 7.6-7.8 | Aromatic-H (m) |
| ~ 7.3 | -NH₂ (br s, D₂O exchangeable) |
| ~ 7.1 | Thiazole C5-H (s) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.[17]
| Predicted FT-IR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (asymmetric & symmetric) of -NH₂ group |
| 3100-3000 | Aromatic C-H stretching |
| ~ 1620 | C=N stretching of the thiazole ring |
| 1520 & 1340 | N-O stretching (asymmetric & symmetric) of -NO₂ group[13] |
| ~ 1500 | C=C stretching (aromatic rings) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Electron Impact (EI) is a common ionization method.
-
Molecular Ion Peak (M⁺): The molecular weight of C₉H₇N₃O₂S is 221.24 g/mol . A strong molecular ion peak is expected at m/z = 221.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for thiazoles involve the cleavage of the ring.[18][19][20] The loss of the nitro group (NO₂) or nitric oxide (NO) is also a characteristic fragmentation for nitrophenyl compounds.[21]
Potential Applications in Drug Development
The synthesized this compound is a valuable scaffold for drug discovery. The 2-aminothiazole moiety is a known kinase inhibitor hinge-binder, and derivatives have shown promise as anticancer agents.[5][22] The presence of the nitrophenyl group can lead to compounds with potential antimicrobial or antiparasitic activities, as the nitro group can undergo bioreduction in hypoxic environments to generate reactive radical species.[6][8] This compound serves as an excellent starting point for library synthesis to explore structure-activity relationships (SAR) for various therapeutic targets.
Conclusion
This guide has presented a detailed, scientifically-grounded protocol for the synthesis and characterization of this compound. By following the Hantzsch synthesis methodology and employing a suite of spectroscopic techniques for verification, researchers can confidently produce and validate this important heterocyclic compound. The rationale provided for each experimental choice empowers scientists to not only replicate the procedure but also to adapt it for the synthesis of novel analogues, thereby accelerating the drug discovery process.
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An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Nitrophenyl)thiazole-2-amine
This document provides a comprehensive technical overview of 4-(2-Nitrophenyl)thiazole-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available data with established scientific principles to offer field-proven insights into its properties, synthesis, and characterization. We will explore the causality behind experimental choices and provide self-validating protocols grounded in authoritative references.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active agents.[1][2] Its versatile chemical nature allows for extensive functionalization, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The title compound, this compound, incorporates this key heterocycle with an ortho-substituted nitrophenyl group. This specific substitution pattern presents unique steric and electronic characteristics that influence its physicochemical properties and reactivity, making it a valuable building block for novel therapeutic agents. The nitro group, in particular, can serve as a handle for further chemical modification, such as reduction to an amine, opening avenues for diverse derivatization strategies.[4]
Section 1: Molecular Profile and Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for the ortho-isomer (CAS: 90323-06-1) is not extensively published, we can infer many of its properties from established data on its meta and para isomers and general chemical principles.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 4-(2-Nitrophenyl)-1,3-thiazol-2-amine | |
| CAS Number | 90323-06-1 | [5] |
| Molecular Formula | C₉H₇N₃O₂S | [5][6] |
| Molecular Weight | 221.24 g/mol | [5][6] |
| Appearance | Expected to be a crystalline solid, potentially light orange to yellow. | Based on related isomers.[7] |
| Melting Point (°C) | Data not available. For comparison, the para-isomer melts at 283-287 °C and the meta-isomer at 187-191 °C.[7][8] The ortho-isomer's melting point may be influenced by potential intramolecular hydrogen bonding. | [7][8] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and ethanol.[9] Poor solubility in water is expected. Some 2-aminothiazole derivatives are known to have solubility issues in aqueous media.[10] | [9][10] |
| pKa (Predicted) | The 2-amino group is basic. The predicted pKa for the conjugate acid of the related para-isomer is 3.26±0.10.[8] The ortho-nitro group's electron-withdrawing effect, potentially modulated by steric hindrance, would influence this value. | [8] |
| LogP (Octanol/Water) | Data not available. Lipophilicity is a critical parameter. The isosteric replacement of sulfur (thiazole) with oxygen (oxazole) has been shown to decrease logP, indicating the thiazole ring contributes to lipophilicity.[10] | [10] |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere.[5][6] | [5][6] |
Section 2: Synthesis and Spectroscopic Characterization
The synthesis of 2-aminothiazole derivatives is most classically achieved via the Hantzsch thiazole synthesis.[3][11][12] This robust and versatile method involves the condensation of an α-haloketone with a thiourea.
Synthesis Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of this compound from 2-bromo-1-(2-nitrophenyl)ethan-1-one and thiourea.
Rationale: The Hantzsch synthesis is a reliable one-pot procedure for creating the 2-aminothiazole core.[11] The mechanism involves the nucleophilic sulfur of thiourea attacking the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[13] Ethanol is a preferred solvent as it readily dissolves the reactants and facilitates the reaction upon heating.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-bromo-1-(2-nitrophenyl)ethan-1-one in absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add 1.1 equivalents of thiourea. A slight excess of thiourea ensures the complete consumption of the α-bromoketone.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the crude solid by filtration and wash with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol to yield the final product.
-
Confirmation: Confirm the identity and purity of the synthesized compound using melting point analysis and the spectroscopic methods detailed below.
Diagram: Hantzsch Synthesis Workflow
Caption: Workflow for Hantzsch synthesis of the target compound.
Predicted Spectroscopic Profile
Structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral characteristics are predicted.
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂).[14]
-
N-O Stretching: Two strong absorption bands are characteristic of the nitro group (-NO₂), appearing around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
Aromatic/Heteroaromatic Region: Multiple bands corresponding to C=C and C=N stretching within the phenyl and thiazole rings will be present between 1400-1620 cm⁻¹. Aromatic C-H stretching will appear just above 3000 cm⁻¹.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Amine Protons (-NH₂): A broad singlet is expected, typically between 5.0-7.0 ppm. This signal's key characteristic is that it will disappear upon the addition of a few drops of D₂O to the NMR sample, a process known as D₂O exchange.[14]
-
Thiazole Proton (C5-H): A sharp singlet is predicted for the lone proton on the thiazole ring, likely appearing between 6.5-7.5 ppm.
-
Nitrophenyl Protons: The four protons on the 2-nitrophenyl ring will appear as a complex multiplet pattern in the aromatic region (7.0-8.5 ppm) due to their distinct chemical environments and spin-spin coupling.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Thiazole Carbons: Three distinct signals are expected. The C2 carbon bearing the amino group will be highly deshielded (~168 ppm). The C4 and C5 carbons will appear in the range of 105-150 ppm.
-
Nitrophenyl Carbons: Six signals are expected in the aromatic region (120-150 ppm), including the ipso-carbon attached to the nitro group, which will be significantly deshielded.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at an m/z value of 221, corresponding to the molecular weight of the compound.[15]
-
Fragmentation Pattern: Characteristic fragmentation may include the loss of the nitro group (-NO₂, 46 Da) or nitric oxide (-NO, 30 Da), which are common fragmentation pathways for nitroaromatic compounds.
-
Section 3: Protocol for Experimental Property Determination
To bridge the gap between predicted and experimental data, standardized protocols are essential. Here, we outline the shake-flask method for determining the octanol-water partition coefficient (LogP), a critical measure of lipophilicity in drug development.
Protocol: LogP Determination by Shake-Flask Method
Rationale: The shake-flask method is the gold-standard technique for LogP determination. It directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, simulating the distribution between lipidic and aqueous environments in the body. Pre-saturation of the solvents is crucial to prevent volume changes during the experiment, ensuring accuracy. Quantification via UV-Vis spectroscopy is a common and accessible method, provided the compound has a suitable chromophore, which the nitrophenylthiazole moiety does.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by a 24-hour separation period.
-
Standard Curve: Prepare a stock solution of this compound in the saturated n-octanol phase. Create a series of dilutions and measure their absorbance at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer to generate a standard curve.
-
Partitioning: In a centrifuge tube, add a known volume of the stock solution in n-octanol and an equal volume of the saturated water.
-
Equilibration: Seal the tube and shake it vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and water layers.
-
Quantification: Carefully sample the n-octanol phase. If necessary, dilute the sample to fall within the linear range of the standard curve. Measure its absorbance at λ_max.
-
Calculation:
-
Use the standard curve to determine the final concentration of the compound in the n-octanol phase ([Compound]_oct).
-
Calculate the concentration in the aqueous phase by difference: [Compound]_aq = [Initial Concentration]_oct - [Final Concentration]_oct.
-
Calculate the partition coefficient: P = [Compound]_oct / [Compound]_aq.
-
Calculate LogP: LogP = log₁₀(P).
-
Diagram: Shake-Flask LogP Determination Workflow
Caption: Workflow for LogP determination via the shake-flask method.
Section 4: Potential Applications in Drug Discovery
The this compound molecule is a promising starting point for creating libraries of novel compounds. The 2-aminothiazole core is a known pharmacophore that interacts with various biological targets.[1][16] The strategic placement of the nitro group at the ortho position offers several advantages:
-
Modulator of Conformation: The bulky nitro group can induce a specific torsion angle between the phenyl and thiazole rings, which may be crucial for selective binding to a target protein.
-
Synthetic Handle: The nitro group can be readily reduced to a primary amine. This resulting 4-(2-aminophenyl)thiazole-2-amine is a bifunctional intermediate, enabling the synthesis of complex fused heterocyclic systems or further derivatization at the newly formed amino group.
-
Bioisosteric Replacement: The nitrophenyl moiety can be explored as a bioisostere for other functional groups in known active compounds, potentially leading to improved potency, selectivity, or pharmacokinetic properties.
Given the established activities of related 2-aminothiazoles, derivatives of this compound warrant investigation as potential anticancer, antibacterial, and anti-inflammatory agents.[1][3][17]
Conclusion
This compound is a compound with significant untapped potential in synthetic and medicinal chemistry. While direct experimental data remains limited, its properties can be reliably predicted based on the well-understood chemistry of the 2-aminothiazole scaffold and its substituted analogues. Its synthesis via the Hantzsch reaction is straightforward, and its structural features, particularly the ortho-nitro group, make it an attractive and versatile platform for the development of next-generation therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable molecule into their discovery programs.
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An In-depth Technical Guide to 4-(2-Nitrophenyl)thiazole-2-amine: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-nitrophenyl)thiazole-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific ortho-nitro isomer is limited in publicly accessible literature, this document consolidates foundational knowledge of the 2-aminothiazole scaffold, proposes a viable synthetic pathway, and presents predicted spectroscopic data based on established chemical principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiazole derivatives.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a nitrophenyl group, as in this compound, offers intriguing possibilities for modulating electronic properties and engaging in specific binding interactions with biological macromolecules. This guide focuses specifically on the ortho-nitro isomer, providing a theoretical and practical framework for its study.
Molecular Structure and Nomenclature
The molecular structure of this compound comprises a central thiazole ring, substituted with an amino group at the 2-position and a 2-nitrophenyl group at the 4-position.
IUPAC Name
The formal IUPAC name for this compound is 4-(2-nitrophenyl)-1,3-thiazol-2-amine .
Chemical Structure
The chemical structure can be represented as follows:
Caption: Molecular structure of this compound.
Proposed Synthesis: The Hantzsch Thiazole Synthesis
The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of this compound, the logical precursors would be 2-bromo-1-(2-nitrophenyl)ethanone and thiourea.
Caption: Proposed Hantzsch synthesis of this compound.
Synthesis of the α-Haloketone Precursor: 2-Bromo-1-(2-nitrophenyl)ethanone
The synthesis of the α-haloketone precursor, 2-bromo-1-(2-nitrophenyl)ethanone, can be achieved through the bromination of 1-(2-nitrophenyl)ethanone.
Protocol:
-
Dissolve 1-(2-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Cool the solution in an ice bath (0-5 °C).
-
Add bromine (1.0 eq) dropwise with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude product, wash with water and a dilute solution of sodium bicarbonate, and then dry.
-
Purify the crude 2-bromo-1-(2-nitrophenyl)ethanone by recrystallization from a suitable solvent like ethanol.
Hantzsch Thiazole Synthesis Protocol
Protocol:
-
In a round-bottom flask, dissolve 2-bromo-1-(2-nitrophenyl)ethanone (1.0 eq) in absolute ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Reflux the reaction mixture with stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude this compound from ethanol or a similar solvent to obtain the purified product.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of its structural analogues and general principles of spectroscopy.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in DMSO-d₆ would likely exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | m | 4H | Aromatic protons of the nitrophenyl ring |
| ~7.2 | s | 1H | Thiazole C5-H |
| ~7.0 | br s | 2H | NH₂ |
The exact chemical shifts and coupling patterns of the nitrophenyl protons will depend on their relative positions and the electronic effects of the nitro group.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum would show signals corresponding to the distinct carbon environments in the molecule:
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Thiazole C2 (attached to NH₂) |
| ~150 | Thiazole C4 (attached to phenyl ring) |
| ~148 | Nitrophenyl C2 (attached to NO₂) |
| ~120 - 140 | Other aromatic carbons |
| ~105 | Thiazole C5 |
Predicted Mass Spectrum
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 221. Key fragmentation patterns for nitrophenyl compounds often involve the loss of NO₂ (46 Da) and NO (30 Da).[6] Therefore, significant fragments might be observed at:
-
m/z 175 ([M - NO₂]⁺)
-
m/z 191 ([M - NO]⁺)
Further fragmentation of the thiazole ring could also occur.
Predicted FT-IR Spectrum
The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present:
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (primary amine) |
| 1650 - 1580 | N-H bending (primary amine) |
| 1530 - 1500 | Asymmetric NO₂ stretching |
| 1350 - 1330 | Symmetric NO₂ stretching |
| ~1600 | C=N stretching (thiazole ring) |
| ~1335 - 1250 | C-N stretching (aromatic amine) |
Potential Applications in Drug Development
Derivatives of 2-aminothiazole are known to possess a wide array of biological activities. The incorporation of a 2-nitrophenyl moiety could confer novel pharmacological properties. Potential areas of investigation for this compound and its derivatives include:
-
Antimicrobial Agents: The thiazole nucleus is a common feature in many antimicrobial drugs.
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs contain the 2-aminothiazole scaffold.
-
Anti-inflammatory Agents: Thiazole derivatives have been explored for their anti-inflammatory potential.
The nitro group can also serve as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This technical guide has provided a detailed overview of this compound, including its molecular structure, IUPAC name, a proposed synthetic route via the Hantzsch thiazole synthesis, and predicted spectroscopic data. While experimental data for this specific isomer remains elusive in the public domain, the information presented here, based on well-established chemical principles and data from analogous compounds, offers a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this and related novel 2-aminothiazole derivatives.
References
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Scribd. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole. Retrieved from [Link]
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PubChem. (n.d.). N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. In NIST Chemistry WebBook. Retrieved from [Link]
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-
ResearchGate. (2022). (PDF) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]
-
P&S Chemicals. (n.d.). 4-(4-Nitrophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]
-
ChemBK. (n.d.). 2-AMINO-4-(4-NITROPHENYL)THIAZOLE. Retrieved from [Link]
- NIH. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612.
-
ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]
-
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-
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CAS number and chemical data for 4-(2-Nitrophenyl)thiazole-2-amine
Abstract
This technical guide provides a comprehensive overview of 4-(2-nitrophenyl)thiazole-2-amine (CAS No. 90323-06-1), a heterocyclic compound of interest in medicinal chemistry and drug development. While publicly available experimental data on this specific ortho-nitro isomer is limited, this document consolidates the known chemical and safety data. Furthermore, it presents generalized, field-proven methodologies for its synthesis, purification, and analytical characterization, drawing from established protocols for structurally related aminothiazole derivatives. The guide also explores the potential biological significance and prospective research avenues for this molecule, offering valuable insights for researchers and scientists in the field.
Introduction: The 2-Aminothiazole Scaffold and the Significance of the 2-Nitrophenyl Moiety
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including approved drugs with antimicrobial, anti-inflammatory, and anticancer properties. The versatility of this heterocyclic system allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The subject of this guide, this compound, is distinguished by the presence of a 2-nitrophenyl group at the 4-position of the thiazole ring. The ortho positioning of the nitro group is of particular interest due to its potential to influence the molecule's conformation and electronic properties through steric and electronic effects. This substitution pattern may lead to unique biological activities compared to its meta and para isomers. However, it is crucial to note that, to date, the scientific literature lacks extensive studies specifically dedicated to this isomer, presenting a clear opportunity for novel research.
Chemical and Physical Data
A thorough compilation of the fundamental chemical and physical properties of this compound is essential for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| CAS Number | 90323-06-1 | [1][2] |
| Molecular Formula | C₉H₇N₃O₂S | [1][2] |
| Molecular Weight | 221.24 g/mol | [1][2] |
| Purity | Typically ≥97% (commercially available) | [2] |
| Appearance | Solid (predicted) | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1][2] |
Safety and Handling
Based on available safety data for this compound and structurally similar chemicals, the following safety precautions should be observed.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | грузовик | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | грузовик | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | грузовик | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Acute Toxicity, Inhalation (Category 4) | грузовик | H332: Harmful if inhaled. | P261, P271, P304+P340, P312 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | грузовик | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the solid, a dust mask or respirator is recommended.
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound should be kept in a tightly closed container under an inert atmosphere.[1][2]
Methodologies for Synthesis and Characterization
Generalized Synthesis Protocol: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea or thioamide. For the synthesis of the target compound, this would involve the reaction of 2-bromo-1-(2-nitrophenyl)ethan-1-one with thiourea.
Reaction Scheme:
A generalized Hantzsch synthesis for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(2-nitrophenyl)ethan-1-one in a suitable solvent such as ethanol.
-
Addition of Thiourea: Add 1.1 equivalents of thiourea to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Neutralization and Isolation: The crude product is often an acidic salt. To obtain the free amine, the crude solid is suspended in water and neutralized with a base such as sodium bicarbonate or ammonium hydroxide until a basic pH is achieved. The resulting precipitate is then collected by filtration.
-
Washing: The collected solid should be washed with water to remove any inorganic salts and then with a small amount of cold ethanol or diethyl ether to remove non-polar impurities.
-
Drying: The purified product is then dried under vacuum.
Purification Techniques
Recrystallization is the most common method for purifying the final product. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be determined empirically to achieve high purity and yield.
Analytical Characterization
Due to the absence of published spectroscopic data for this compound, the following are generalized protocols for its characterization.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring and the thiazole ring proton, as well as a broad singlet for the amine protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the ortho substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the carbons of the thiazole and nitrophenyl rings.
4.3.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The expected exact mass can be calculated and compared with the experimental value.
4.3.3. Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
Potential Applications and Future Research Directions
While no specific biological activities have been reported for this compound, the broader class of 2-aminothiazole derivatives has shown a wide range of pharmacological effects. The introduction of a 2-nitrophenyl group could modulate these activities in several ways:
-
Enzyme Inhibition: The nitro group can act as a hydrogen bond acceptor and may participate in key interactions within the active site of enzymes.
-
Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties.
-
Kinase Inhibition: The 2-aminothiazole scaffold is a known hinge-binding motif for many protein kinases. The 2-nitrophenyl substituent could be explored for its potential to interact with other regions of the kinase domain.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed report on the synthesis, purification, and full spectroscopic characterization of this compound is a critical first step.
-
Biological Screening: The compound should be screened against a panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with different substituents on the phenyl ring will help in establishing a clear SAR.
-
Computational Modeling: Molecular docking and other computational studies can help in identifying potential biological targets and understanding the binding interactions.
Conclusion
This compound represents an under-explored area within the well-established field of 2-aminothiazole chemistry. This technical guide provides a foundational understanding of its chemical properties, safety considerations, and robust, generalized methodologies for its synthesis and characterization. The lack of specific experimental data in the public domain highlights a significant opportunity for novel research. By investigating the biological activities and potential mechanisms of action of this compound, researchers can contribute to the development of new therapeutic agents.
References
Sources
An In-depth Technical Guide to the Spectroscopic Analysis of 4-(2-Nitrophenyl)thiazole-2-amine
Abstract
This technical guide provides a comprehensive examination of the spectroscopic techniques used for the structural elucidation and characterization of 4-(2-nitrophenyl)thiazole-2-amine. This molecule, a heterocyclic compound featuring a thiazole ring substituted with an amino group and a nitrophenyl moiety, is of significant interest in medicinal chemistry and materials science. This document offers a detailed, practical guide for researchers, scientists, and professionals in drug development on the application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the synergy between these techniques for unambiguous structural confirmation, presenting detailed experimental protocols, data interpretation, and the underlying scientific principles.
Introduction: The Significance of this compound
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a wide range of biological interactions makes it a valuable building block in drug discovery. The addition of a 2-nitrophenyl group introduces unique electronic and steric properties, potentially modulating the compound's biological activity and physicochemical characteristics. Accurate and thorough structural characterization is a critical first step in understanding its potential applications. This guide will walk through the essential spectroscopic analyses required to confirm the identity and purity of this compound.
The Spectroscopic Triad: A Multi-faceted Approach to Structural Elucidation
No single analytical technique provides a complete structural picture. A robust characterization of this compound relies on the integration of data from NMR, IR, and MS. Each technique probes different aspects of the molecule's structure, and their combined interpretation provides a self-validating system for structural confirmation.
Figure 1: A diagram illustrating the synergistic workflow of NMR, FT-IR, and Mass Spectrometry for the comprehensive structural confirmation of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Expertise & Experience: Causality Behind Experimental Choices
For this compound, a standard ¹H and ¹³C NMR analysis in a deuterated solvent like DMSO-d₆ is the logical starting point. DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. The acidic protons of the amino group are often observable in DMSO-d₆, providing valuable structural information.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), though modern spectrometers can reference the residual solvent peak.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a one-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.
-
A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Typical spectral width: 0 to 200 ppm.
-
Data Interpretation: Decoding the Spectra
The interpretation of NMR spectra involves analyzing chemical shifts (δ), integration values, and splitting patterns (multiplicity).[1][2][3][4][5]
¹H NMR Spectrum Analysis (Predicted): The proton NMR spectrum will provide information on the number of distinct hydrogen environments in the molecule.[1][4]
-
Aromatic Protons (Nitrophenyl Ring): Four protons are expected in the aromatic region (typically δ 7.0-8.5 ppm). Due to the ortho-nitro substitution, these protons will exhibit complex splitting patterns (multiplets).
-
Thiazole Proton: A single proton on the thiazole ring is expected, likely appearing as a singlet in the aromatic region (around δ 7.0-7.5 ppm).
-
Amino Protons: The two protons of the amino group (-NH₂) will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature. In DMSO-d₆, it is often observed in the range of δ 5.0-7.0 ppm.
¹³C NMR Spectrum Analysis (Predicted): The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons (Nitrophenyl Ring): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group will be significantly downfield.
-
Thiazole Carbons: Three signals are anticipated for the thiazole ring carbons. The carbon bearing the amino group (C2) will be significantly downfield (around δ 160-170 ppm), while the other two carbons (C4 and C5) will appear in the aromatic region.
| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |
| Nitrophenyl-H | 7.0 - 8.5 (m) | 120 - 150 |
| Thiazole-H | 7.0 - 7.5 (s) | 100 - 140 |
| -NH₂ | 5.0 - 7.0 (br s) | - |
| Thiazole-C2 (C-NH₂) | - | 160 - 170 |
| Thiazole-C4 (C-Ar) | - | 140 - 150 |
| Thiazole-C5 (C-H) | - | 100 - 115 |
| Nitrophenyl-C (C-NO₂) | - | 145 - 155 |
Table 1: Predicted ¹H and ¹³C NMR chemical shift ranges for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: The Rationale for FT-IR
For this compound, FT-IR is crucial for confirming the presence of key functional groups: the amino (-NH₂) group, the nitro (-NO₂) group, the aromatic C-H bonds, and the characteristic vibrations of the thiazole ring.
Experimental Protocol: FT-IR
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: An FT-IR spectrometer equipped with a universal ATR accessory.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans are typically sufficient.
-
A background scan of the empty ATR crystal should be collected before the sample scan.
-
Data Interpretation: Vibrational Fingerprints
The interpretation of an IR spectrum involves assigning absorption bands to specific molecular vibrations.[6]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Predicted) |
| Amino (-NH₂) | N-H stretch | 3400-3200 (two bands) |
| Aromatic C-H | C-H stretch | 3100-3000 |
| Nitro (-NO₂) | Asymmetric stretch | 1550-1500 |
| Nitro (-NO₂) | Symmetric stretch | 1350-1300 |
| Thiazole Ring | C=N and C=C stretch | 1650-1450 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| C-N stretch | C-N stretch | 1350-1250 |
Table 2: Predicted characteristic FT-IR absorption bands for this compound.
The presence of two distinct bands in the 3400-3200 cm⁻¹ region is a strong indicator of a primary amine.[6] The strong absorptions corresponding to the nitro group stretches are also key diagnostic peaks. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands characteristic of the entire molecule, including the thiazole ring vibrations.[7][8]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
Expertise & Experience: Choosing the Right Ionization Technique
For a molecule like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is often preferred. ESI typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, allowing for a clear determination of the molecular weight. Electron Ionization (EI) can also be used, which is a "harder" technique that causes more fragmentation, providing valuable structural information.[9]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid may be added to promote protonation in positive ion mode.
Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
-
Ionization Mode: Positive ion ESI is recommended.
-
Analysis Mode: Full scan mode to detect the molecular ion.
Data Interpretation: Unveiling the Molecular Mass
The primary piece of information from the mass spectrum is the molecular ion peak. For this compound (C₉H₇N₃O₂S), the expected molecular weight is approximately 221.03 g/mol .
-
Expected Observation: In positive ion ESI, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 222.03.
-
High-Resolution Data: HRMS will provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The theoretical exact mass of C₉H₇N₃O₂S is 221.0259. The experimentally determined mass should be within a few parts per million (ppm) of this value.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for nitroaromatic compounds can involve the loss of NO, NO₂, or other small neutral molecules.[10][11][12] The fragmentation of the thiazole ring can also be observed.[13][14]
Synthesis of Spectroscopic Data: A Holistic View
The true power of this multi-technique approach lies in the synthesis of all the data.
Figure 2: A flowchart demonstrating how data from Mass Spectrometry, FT-IR, and NMR are integrated to confirm the final chemical structure.
The mass spectrum confirms the molecular weight and elemental composition. The IR spectrum verifies the presence of the key amino and nitro functional groups. The NMR spectra then provide the definitive map of the molecule, showing the connectivity of the atoms and the specific chemical environments of the protons and carbons. Any one of these techniques alone would leave ambiguity, but together they provide a robust and self-consistent structural proof.
Conclusion: A Protocol for Confidence
The spectroscopic characterization of this compound is a clear example of the power of modern analytical chemistry. By systematically applying NMR, FT-IR, and MS, researchers can confidently confirm the structure and purity of this and other novel compounds. This guide provides the foundational knowledge and practical protocols necessary for scientists in drug discovery and related fields to perform these analyses with a high degree of scientific rigor. The integration of these techniques is not merely a checklist but a synergistic process that ensures the integrity of the chemical matter being investigated, which is the cornerstone of all subsequent research and development.
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An In-Depth Technical Guide to the Discovery and Evolution of Nitrophenylthiazole Compounds in Research
Executive Summary: The nitrophenylthiazole scaffold represents a fascinating case study in medicinal chemistry, charting a course from a single, potent antiparasitic agent to a versatile platform for modern drug discovery. Initially defined by the potent but toxic schistosomicide, Niridazole, the scaffold fell out of favor for decades. However, a renaissance in research has repurposed this chemical entity, leading to the discovery of novel derivatives with significant potential in treating metabolic diseases, cancer, and microbial infections. This guide provides a technical overview of the history, synthesis, and evolving mechanisms of action of nitrophenylthiazole compounds, offering field-proven insights for researchers and drug development professionals.
The Genesis of a Scaffold: Early Discovery and Synthesis
The story of nitrophenylthiazoles is fundamentally linked to the Hantzsch thiazole synthesis, a classic and robust method for creating the thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide-containing reactant, such as thiourea or thiosemicarbazones.[1][3] The versatility of this synthesis allows for the incorporation of various substituents, including the critical nitrophenyl group, which has proven essential for the biological activity of many derivatives.[4][5]
The core chemical logic behind the Hantzsch synthesis involves the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1] This straightforward and adaptable methodology enabled early 20th-century chemists to explore a wide range of thiazole derivatives, laying the groundwork for future discoveries.
Caption: General workflow of the Hantzsch thiazole synthesis.
A Landmark Compound: The Rise and Fall of Niridazole
The first nitrophenylthiazole to make a significant clinical impact was Niridazole (trade name Ambilhar), introduced as a highly effective treatment for schistosomiasis, a debilitating parasitic disease caused by flatworms of the genus Schistosoma.[6]
Discovery and Anthelmintic Activity
Discovered in the mid-20th century, Niridazole was a breakthrough in treating a widespread tropical disease. It proved to be a potent schistosomicide, capable of killing the parasitic worms in infected individuals.[6][7] Its mechanism of action involves rapid concentration within the parasite, where it disrupts key metabolic processes.[6][8] Specifically, Niridazole inhibits phosphofructokinase, an essential enzyme in the parasite's glucose metabolism, leading to glycogen depletion.[6][8] It also impairs oogenesis and spermatogenesis, halting the parasite's reproductive cycle.[6][8]
The Toxicity Dilemma
Despite its efficacy, the clinical use of Niridazole was short-lived due to significant safety concerns. The compound exhibited central nervous system toxicity, leading to side effects such as hallucinations and psychosis.[6][9] More alarmingly, subsequent studies revealed that Niridazole possesses mutagenic and carcinogenic properties.[7][10][11] Research indicated that the nitro group, essential for its antiparasitic activity, could be reduced by bacterial and mammalian nitroreductases to form reactive metabolites that damage DNA.[10][12] This genotoxicity was particularly noted in the urinary tract, with studies showing an increased incidence of kidney and bladder tumors in rodents.[10] These severe side effects ultimately led to its withdrawal from the market for human use.[9][13]
| Property | Description | Source(s) |
| Primary Indication | Schistosomiasis | [6] |
| Mechanism of Action | Inhibition of parasite phosphofructokinase, glycogen depletion, inhibition of reproduction. | [6][8] |
| Key Toxicities | CNS toxicity (hallucinations), mutagenicity, carcinogenicity (bladder/kidney tumors). | [6][9][10][11] |
| Status | Withdrawn from the market due to safety concerns. | [9][13] |
A Renaissance: Nitrophenylthiazoles in Modern Drug Discovery
For decades, the toxicity profile of Niridazole cast a long shadow over the entire nitrophenylthiazole class. However, modern medicinal chemistry has revisited the scaffold, recognizing that targeted modifications can separate therapeutic activity from toxicity. This has led to a renaissance of the scaffold, particularly in the fields of metabolic disease and oncology.
Targeting Metabolic Disease: The PTP1B Story
A significant breakthrough has been the identification of nitrophenylthiazole derivatives as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[14][15] PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[16][17] By dephosphorylating the insulin receptor and its substrates, PTP1B dampens insulin signaling.[17][18] Overexpression or increased activity of PTP1B is strongly linked to insulin resistance, type 2 diabetes, and obesity.[18][19] Therefore, inhibiting PTP1B is a highly attractive therapeutic strategy.[16][20]
Unlike the aminosterol-based allosteric inhibitor Trodusquemine, which also targets PTP1B, nitrophenylthiazole-based inhibitors typically interact with the enzyme's active site.[14][16][21][22] The thiazole ring and associated functionalities have been shown to form key interactions within the catalytic pocket of PTP1B, leading to potent and selective inhibition.[14] This has sparked the development of numerous derivatives aimed at treating type 2 diabetes and obesity.[19]
Caption: Inhibition of PTP1B enhances insulin signaling.
Expanding Horizons: Antimicrobial and Anticancer Applications
Beyond metabolic disease, research has uncovered the potential of nitrophenylthiazole derivatives in other critical therapeutic areas.
-
Antimicrobial Activity: The nitroaromatic group is a well-known pharmacophore in antimicrobial agents.[23][24] Nitrophenylthiazole derivatives have demonstrated potent, bactericidal activity against a range of bacteria, including both aerobic and anaerobic species.[4] Their efficacy is often comparable or superior to established antibiotics like ampicillin and tetracycline.[4] This suggests the scaffold could be a valuable starting point for developing new antibiotics to combat antimicrobial resistance.
-
Anticancer Activity: The thiazole ring is a common feature in many anticancer drugs.[25] New nitrophenylthiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231).[25][26][27] Some compounds have shown promising activity, with IC50 values in the low micromolar range, by targeting key pathways like the VEGFR-2 signaling cascade, which is crucial for tumor angiogenesis.[27]
| Compound Class/Derivative | Therapeutic Target/Application | Reported Activity (IC50 / MIC) | Source(s) |
| Thiazolidinone Derivatives | PTP1B Inhibition (Anti-diabetic) | IC50 values in the micromolar range. | [14] |
| Thiazolyl Hydrazone Derivatives | Anticancer (MCF-7 cells) | IC50 = 125 µg/mL (for a lead compound). | [26] |
| 3-Nitrophenylthiazolyl Derivative | Anticancer (MDA-MB-231 cells) / VEGFR-2 | IC50 = 1.21 µM. | [27] |
| General Nitrothiazole Derivatives | Antibacterial (Anaerobes) | Extremely low MICs, often superior to controls. | [4] |
| 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole Derivative | Anticancer (MCF-7 cells) | IC50 = 89.74 µg/mL. | [28] |
Core Methodologies: From Synthesis to Screening
Advancing nitrophenylthiazole research requires robust and reproducible experimental protocols. The following sections detail representative methodologies for synthesis and biological evaluation.
Experimental Protocol: Synthesis of a Representative 2-Hydrazinyl-Nitrophenylthiazole Derivative
This protocol is adapted from the Hantzsch thiazole synthesis, a common method for generating this scaffold.[1]
Objective: To synthesize a 2-(arylidenehydrazinyl)-4-(nitrophenyl)thiazole via condensation of a substituted thiosemicarbazone and a 2-bromo-nitroacetophenone.
Materials:
-
Aryl-substituted thiosemicarbazone (1.0 mmol)
-
2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 mmol)
-
Absolute ethanol (20 mL)
-
Reflux apparatus, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) equipment
Procedure:
-
Combine the aryl-substituted thiosemicarbazone (1.0 mmol) and 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 mmol) in a 50 mL round-bottom flask containing absolute ethanol (20 mL).[1]
-
Heat the reaction mixture to reflux with continuous stirring.[1]
-
Monitor the reaction progress using TLC (e.g., using a 3:8 ethanol/n-hexane mobile phase).[5] The reaction is typically complete within 4-5 hours.[1]
-
Upon completion, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified thiazole derivative.
-
Characterize the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, and HRMS).[29]
Experimental Protocol: In Vitro PTP1B Inhibition Assay
This colorimetric assay quantifies PTP1B activity by measuring the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP).[30][31]
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[31] (Alternatively, 50 mM 3,3-dimethylglutarate at pH 7.0 can be used).[17][30]
-
Substrate: p-nitrophenyl phosphate (pNPP), 2 mM in assay buffer.[31]
-
Test Inhibitor (Nitrophenylthiazole derivative): Stock solution in DMSO, serially diluted.
-
96-well microplate and microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Plate Setup: To the wells of a 96-well plate, add 10 µL of the serially diluted test inhibitor solutions or vehicle (DMSO) for control wells.[32]
-
Enzyme Addition: Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to each well.[32]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Initiate Reaction: Add 20 µL of the pNPP substrate solution to each well to start the enzymatic reaction.[31]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[31]
-
Stop Reaction: Terminate the reaction by adding 40 µL of stop solution (e.g., 5 M NaOH) to each well.[17]
-
Measurement: Measure the absorbance of each well at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.[31][32]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.[17]
Caption: Workflow for a typical PTP1B in vitro inhibition assay.
Future Perspectives and Conclusion
The journey of nitrophenylthiazole compounds from a failed antiparasitic to a promising, multi-target scaffold underscores a vital principle in drug development: toxicity is not always an immutable property of a chemical class. Through rational design, synthetic modification, and a deeper understanding of molecular mechanisms, once-discarded scaffolds can be resurrected and refined.
The future of nitrophenylthiazole research lies in optimizing the therapeutic index of these compounds. Key challenges include enhancing target specificity—for example, selectivity for PTP1B over other closely related phosphatases—and mitigating off-target effects, particularly any residual genotoxicity associated with the nitro group. Strategies may include fine-tuning electronic properties, introducing bioisosteric replacements for the nitro group, or developing prodrug approaches.
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The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] This five-membered ring system, containing sulfur and nitrogen atoms, serves as a crucial pharmacophore in numerous clinically approved drugs and investigational agents.[2] Its versatile structure allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties. This technical guide provides a comprehensive overview of the potential biological activities of 2-aminothiazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for the synthesis and evaluation of these promising compounds.
Introduction: The Versatility of the 2-Aminothiazole Core
The 2-aminothiazole ring is a cornerstone in the synthesis of a vast array of biologically active molecules.[1] Its presence in established drugs such as the tyrosine kinase inhibitor Dasatinib and the third-generation cephalosporin antibiotic Cefdinir underscores its therapeutic importance.[2] The unique electronic properties and conformational flexibility of the 2-aminothiazole scaffold allow it to interact with a wide range of biological targets, making it a "privileged structure" in drug discovery. This guide will explore the key therapeutic areas where 2-aminothiazole derivatives have shown significant promise.
Anticancer Activity: Targeting Key Oncogenic Pathways
2-aminothiazole derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2]
Mechanism of Action: Kinase Inhibition
Many 2-aminothiazole derivatives exert their anticancer effects by targeting the ATP-binding site of protein kinases, thereby blocking the phosphorylation of downstream substrates and disrupting vital signaling pathways.
-
Tyrosine Kinase Inhibition: The most prominent example is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[3] The 2-aminothiazole core of Dasatinib forms crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of inhibitors.[3]
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Several 2-aminothiazole derivatives have been developed as potent Aurora kinase inhibitors, demonstrating the scaffold's utility in targeting cell cycle machinery.[4]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. 2-aminothiazole-based compounds have been identified as selective inhibitors of CDKs, such as CDK2 and CDK4/6, leading to cell cycle arrest and apoptosis in cancer cells.
-
PI3K/mTOR Pathway Inhibition: The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. 2-aminothiazole derivatives have been designed to dually inhibit PI3K and mTOR, offering a promising strategy for overcoming resistance to single-target therapies.
Signaling Pathway of 2-Aminothiazole Derivatives as Kinase Inhibitors
Caption: A simplified diagram of signaling pathways targeted by 2-aminothiazole anticancer agents.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.
| Position | Substituent | Impact on Anticancer Activity | Reference |
| 2-Amino Group | Acylation with aromatic or heterocyclic moieties | Often enhances kinase inhibitory activity by providing additional binding interactions. | [4] |
| Position 4 | Aryl or heteroaryl groups | Can significantly influence potency and selectivity for specific kinases. | [4] |
| Position 5 | Various substituents | Modifications at this position can modulate pharmacokinetic properties and target engagement. | [4] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-aminothiazole scaffold is a key component of many antimicrobial agents, including the widely used cephalosporin antibiotics.[2] Novel derivatives continue to be explored for their potential to address the growing challenge of antimicrobial resistance.
Mechanism of Action
The antimicrobial mechanisms of 2-aminothiazole derivatives are diverse and can involve:
-
Inhibition of Cell Wall Synthesis: As seen in cephalosporins, the 2-aminothiazole moiety can play a role in the inhibition of peptidoglycan synthesis, leading to bacterial cell lysis.
-
Enzyme Inhibition: Some derivatives have been shown to inhibit essential bacterial enzymes. For instance, molecular docking studies suggest that certain 2-aminothiazoles may inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan precursors.[5] For antifungal activity, inhibition of CYP51 (lanosterol 14α-demethylase) has been proposed as a potential mechanism.[5]
Antimicrobial Spectrum and Potency
Numerous studies have demonstrated the broad-spectrum antimicrobial activity of 2-aminothiazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
| Derivative Type | Organism | MIC (µg/mL) | Reference |
| Thiazolyl-thiourea derivatives | S. aureus, S. epidermidis | 4 - 16 | [6] |
| Piperazinyl derivatives | Methicillin-resistant S. aureus | 4 | [6] |
| Piperazinyl derivatives | E. coli | 8 | [6] |
| N-oxazolylcarboxamides | Mycobacterium tuberculosis | 3.13 | [7] |
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
2-aminothiazole derivatives have also demonstrated significant potential as anti-inflammatory agents by targeting key enzymes involved in the inflammatory cascade.[1]
Mechanism of Action: Inhibition of COX and LOX Enzymes
A primary mechanism of the anti-inflammatory action of these derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
-
Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Several 2-aminothiazole derivatives have been identified as potent and selective COX-2 inhibitors, which is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[8]
-
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Dual inhibition of both COX-2 and 5-LOX by a single molecule is a highly sought-after therapeutic strategy, and some 2-aminothiazole derivatives have shown promise in this regard.[9]
| Derivative | Target Enzyme | IC50 (µM) | Reference |
| Benzo[d]thiazole analog | COX-2 | 0.28 - 0.77 | [8] |
| Pirinixic acid derivative | 5-LO | 0.3 | |
| Pirinixic acid derivative | mPGES-1 | 0.4 |
Experimental Protocols
Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[10]
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the corresponding thiourea or substituted thiourea (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reaction: Reflux the reaction mixture with stirring for a specified period (typically 2-6 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: A step-by-step workflow of the MTT assay for evaluating anticancer activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Anti-inflammatory Activity Evaluation: COX-2 Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of 2-aminothiazole derivatives against the COX-2 enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of the substrate, arachidonic acid. Prepare various concentrations of the test 2-aminothiazole derivative and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compound or control inhibitor to the respective wells and pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Termination and Detection: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid. The product of the COX-2 reaction, prostaglandin H2 (PGH2), is unstable and is typically converted to a more stable product, such as prostaglandin F2α (PGF2α), by adding stannous chloride.
-
Quantification: The amount of PGF2α produced is then quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Perspectives
The 2-aminothiazole scaffold has proven to be a remarkably versatile and valuable motif in the pursuit of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The continued exploration of the chemical space around the 2-aminothiazole core, guided by a deeper understanding of its interactions with biological targets and structure-activity relationships, holds great promise for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research will likely focus on the development of highly selective and potent derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance the therapeutic potential of this privileged scaffold.
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The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 2-aminothiazole moiety stands as a quintessential "privileged structure" in medicinal chemistry, a testament to its remarkable versatility and profound impact on drug discovery. This five-membered heterocycle, characterized by its unique electronic properties and hydrogen bonding capabilities, is a cornerstone in the architecture of numerous clinically successful therapeutic agents. Its ability to engage with a diverse array of biological targets has led to the development of drugs spanning multiple therapeutic areas, from oncology and infectious diseases to neurodegenerative and inflammatory conditions. This technical guide provides a comprehensive overview of the 2-aminothiazole scaffold for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for its elaboration, explores its physicochemical and pharmacokinetic profiles, and examines its structure-activity relationships across various key target classes. Furthermore, this guide offers detailed experimental protocols, elucidates critical signaling pathways, and discusses the important considerations of bioisosterism and potential metabolic liabilities, providing a holistic view of this indispensable scaffold.
Introduction: The Privileged Nature of the 2-Aminothiazole Core
The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The 2-aminothiazole scaffold is a prime example of this concept, owing to its distinct structural and electronic features.[1] The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, create a unique distribution of electron density and provide multiple points for hydrogen bonding interactions. The amino group can act as a hydrogen bond donor, while the ring nitrogen can act as a hydrogen bond acceptor, allowing for versatile engagement with the active sites of enzymes and receptors.[1]
This inherent binding capability has been exploited in the design of a multitude of drugs. The thiazole ring itself is found in natural products like vitamin B1 (Thiamine) and has been incorporated into a wide range of synthetic pharmaceuticals.[2] The addition of the 2-amino group further enhances its drug-like properties, making it a highly sought-after building block in the construction of novel therapeutic agents. This guide will explore the multifaceted nature of this remarkable scaffold, providing the technical insights necessary for its effective utilization in drug discovery programs.
Synthetic Strategies: Building the 2-Aminothiazole Core
The construction of the 2-aminothiazole ring is most classically achieved through the Hantzsch thiazole synthesis , a robust and versatile method first described in 1887.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. The versatility of this method allows for the introduction of a wide range of substituents at the 4 and 5-positions of the thiazole ring, making it a cornerstone of combinatorial and medicinal chemistry efforts.
The Hantzsch Thiazole Synthesis: Mechanism and Causality
The Hantzsch synthesis proceeds through a well-established mechanism involving an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[5] The choice of solvent and base can influence the reaction rate and yield, with polar protic solvents like ethanol being commonly employed. The reaction is often carried out under mild conditions, making it compatible with a wide range of functional groups.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of a Substituted 2-Aminothiazole
This protocol provides a general, self-validating procedure for the synthesis of a 4-phenyl-2-aminothiazole derivative, a common starting point for further elaboration.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (as solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate and Hexane (for purification)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (10 mmol, 1.99 g) and thiourea (12 mmol, 0.91 g) in ethanol (50 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize any hydrobromic acid formed. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[6]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties and Pharmacokinetic Profile
The 2-aminothiazole scaffold generally imparts favorable physicochemical properties to a molecule. It is a relatively small, planar, and aromatic system with a molecular weight of 100.14 g/mol .[7] The presence of nitrogen and sulfur atoms contributes to its polarity, and it is typically soluble in water, alcohols, and other polar organic solvents.[8] These properties often lead to good oral bioavailability and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. However, as with any scaffold, the overall pharmacokinetic properties of a 2-aminothiazole-containing drug are highly dependent on the nature and substitution pattern of the appended functional groups.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The broad utility of the 2-aminothiazole scaffold is evident in the diverse range of therapeutic areas where it has found application.[9][10] Below, we explore some of the most significant areas, highlighting key structure-activity relationships.
Kinase Inhibition: A Dominant Application
Perhaps the most prominent role of the 2-aminothiazole scaffold is in the development of kinase inhibitors for the treatment of cancer.[11] The scaffold's ability to form key hydrogen bonds with the hinge region of the ATP-binding site of various kinases makes it an excellent starting point for inhibitor design.
Dasatinib: A Case Study in Bcr-Abl and Src Inhibition
Dasatinib (Sprycel®) is a potent oral inhibitor of multiple tyrosine kinases, including Bcr-Abl and the Src family kinases, and is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[12] The 2-aminothiazole core of Dasatinib forms a critical hydrogen bond with the backbone amide of Met318 in the hinge region of the Abl kinase domain.[13]
Caption: Simplified Bcr-Abl Signaling Pathway and Dasatinib's Point of Intervention.[3][13]
Experimental Protocol: Synthesis of Dasatinib
The synthesis of Dasatinib involves the coupling of a pre-formed 2-aminothiazole-5-carboxamide intermediate with a substituted pyrimidine, followed by the addition of the piperazine side chain.[11][14]
Materials:
-
2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
1-(2-hydroxyethyl)piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Reaction Setup: In a reaction vessel, suspend 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in NMP.
-
Addition of Reagents: Add 1-(2-hydroxyethyl)piperazine (2.0 eq) and DIPEA (3.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete, as monitored by HPLC.
-
Workup and Isolation: Upon completion, cool the reaction mixture and add water to precipitate the product. The crude Dasatinib can be collected by filtration and purified by recrystallization from a suitable solvent system.[2]
Table 1: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives
| Compound/Drug | Target Kinase(s) | IC₅₀ (nM) | Cancer Cell Line | Reference |
| Dasatinib | Bcr-Abl, Src family | <1 | K562 (CML) | [10] |
| Derivative 21 | K563 leukemia | 16,300 | K563 | [10] |
| Compound 20 | H1299, SHG-44 | 4,890, 4,030 | Lung, Glioma | [10] |
| Compound 28 | HT29 | 630 | Colon | [10] |
| Alpelisib | PI3Kα | 5 | Breast Cancer | [12] |
| Aurora Kinase Inhibitor | Aurora A | 6 - 80 | - | [9] |
Antimicrobial Activity
2-Aminothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[15][16] The mechanism of action often involves the inhibition of essential microbial enzymes. For example, some derivatives have been shown to inhibit MurB, an enzyme involved in bacterial cell wall synthesis.[17]
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazolyl-thiourea | S. aureus, S. epidermidis | 4 - 16 | [15] |
| Piperazinyl derivative | S. aureus (MRSA), E. coli | 4, 8 | [15] |
| Phenylacetamido-thiazole | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [8] |
| N-oxazolylcarboxamide | M. tuberculosis H37Ra | 3.13 | [18] |
Neuroprotective Effects
Emerging research has highlighted the potential of 2-aminothiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[19][20] These compounds have been shown to exert their neuroprotective effects through various mechanisms, including the inhibition of tau-induced neuronal toxicity and the reduction of oxidative stress.[19] One study reported that certain substituted 2-aminothiazoles could counteract tau-induced cell toxicity at nanomolar concentrations.[19] Another study found that thiazole sulfonamides exhibited neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced damage in a cellular model of Parkinson's disease.[20]
Anti-inflammatory Activity
The 2-aminothiazole scaffold is also present in compounds with potent anti-inflammatory properties.[5] The mechanism of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) enzymes. Some derivatives have also been shown to reduce the production of pro-inflammatory cytokines like TNF-α and various interleukins.
Advanced Topics in 2-Aminothiazole Medicinal Chemistry
Bioisosteric Replacement
The 2-aminothiazole moiety can serve as a bioisostere for other functional groups, most notably the phenol group. This strategy has been successfully employed to improve the pharmacological properties of various drug candidates, including opioids and dopamine agonists. The 2-amino group can mimic the hydrogen bonding capabilities of a phenolic hydroxyl group, while the thiazole ring can be considered an extension of the aromatic system. This replacement can lead to enhanced metabolic stability, improved bioavailability, and altered receptor selectivity.
Caption: Bioisosteric relationship between a phenol and a 2-aminothiazole moiety.
The 2-Aminothiazole Scaffold as a Potential Toxicophore
While the 2-aminothiazole scaffold is a privileged structure, it is also recognized as a potential "toxicophore."[1][6] This is due to its susceptibility to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. The primary mechanism of toxicity is believed to involve the epoxidation of the C4-C5 double bond of the thiazole ring, which can then lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, causing toxicity.[1] However, it is crucial to note that the presence of the 2-aminothiazole moiety does not invariably lead to toxicity. The metabolic fate of the molecule is highly dependent on the substitution pattern. For instance, substitution at the 4 or 5-position of the thiazole ring can sterically hinder epoxidation and divert metabolism towards less toxic pathways.[1] Therefore, careful consideration of the substitution pattern is essential during the design of 2-aminothiazole-based drug candidates to mitigate potential toxicity.
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven track record in a multitude of clinically approved drugs underscores its significance. The ongoing exploration of this scaffold in new therapeutic areas, coupled with a deeper understanding of its structure-activity relationships and metabolic liabilities, promises to yield a new generation of innovative medicines. As our understanding of disease biology continues to evolve, the rational design of novel 2-aminothiazole derivatives will undoubtedly play a pivotal role in addressing unmet medical needs. The ability to fine-tune the properties of this scaffold through synthetic modification ensures its enduring relevance in the future of drug discovery.
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An In-depth Technical Guide to the Hantzsch Thiazole Synthesis of 4-Aryl-2-aminothiazoles
This guide provides a comprehensive overview of the Hantzsch thiazole synthesis, with a specific focus on its application in the preparation of 4-aryl-2-aminothiazoles. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3][4][5] This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss key considerations for successful synthesis and optimization.
Introduction: The Significance of the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry.[6] It provides a straightforward and generally high-yielding route to thiazole derivatives through the condensation of an α-haloketone and a thioamide-containing compound.[6][7][8] The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][5][9]
The synthesis of 4-aryl-2-aminothiazoles is particularly relevant as the aryl substituent at the 4-position plays a crucial role in modulating the biological activity of these compounds.[4] This guide will focus on the reaction between α-bromoacetophenones (a type of α-haloketone) and thiourea to yield the target 4-aryl-2-aminothiazoles.
Mechanistic Insights: The "Why" Behind the Synthesis
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Hantzsch synthesis of 4-aryl-2-aminothiazoles proceeds through a well-established multi-step pathway.[10]
Step 1: Nucleophilic Attack (SN2 Reaction)
The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the α-bromoacetophenone. This is a classic SN2 reaction, resulting in the displacement of the bromide ion and the formation of an isothiouronium salt intermediate.[7][11] The choice of a good leaving group on the α-haloketone (e.g., bromine or iodine) is crucial for this initial step to proceed efficiently.[11]
Step 2: Intramolecular Cyclization
The next key step involves an intramolecular attack by one of the nitrogen atoms of the isothiouronium intermediate onto the carbonyl carbon of the ketone.[10] This cyclization step forms a five-membered ring, a hydroxyl-thiazoline intermediate.
Step 3: Dehydration and Aromatization
The final step is a dehydration reaction, where a molecule of water is eliminated from the hydroxyl-thiazoline intermediate. This process is driven by the formation of a stable aromatic thiazole ring, which is the thermodynamic product of the reaction.[11]
To visualize this process, the following diagram illustrates the key transformations:
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Initially, the product is often formed as its hydrobromide salt, which is typically soluble in the reaction medium.[11] Neutralization with a base is required to precipitate the final 4-aryl-2-aminothiazole product.[10][12]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, validated protocol for the synthesis of a representative 4-aryl-2-aminothiazole, 2-amino-4-phenylthiazole.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromoacetophenone | 199.05 | 5.0 | 0.995 g |
| Thiourea | 76.12 | 7.5 | 0.571 g |
| Methanol | - | - | 5 mL |
| 5% Sodium Carbonate Solution | - | - | 20 mL |
3.2. Procedure
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[10] A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.[11]
-
Add 5 mL of methanol to the vial.[10] Methanol serves as a suitable solvent for this reaction.[12]
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[10][13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]
-
After the reaction is complete, remove the vial from the heat and allow the solution to cool to room temperature.[10]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[10] This neutralizes the hydrobromic acid formed during the reaction and precipitates the product.[12]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.[10]
-
Wash the filter cake with water to remove any remaining inorganic salts.[10]
-
Allow the product to air dry on a watch glass.[10] The crude product is often pure enough for characterization.[10]
3.3. Characterization
The identity and purity of the synthesized 2-amino-4-phenylthiazole can be confirmed by various analytical techniques, including:
-
Melting Point Determination: Compare the observed melting point with the literature value.[10]
-
Thin Layer Chromatography (TLC): Assess the purity of the product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the molecule.[10]
Optimization and Key Considerations
While the Hantzsch synthesis is generally robust, several parameters can be adjusted to optimize the reaction for different substrates or to improve yields and purity.
4.1. Reaction Temperature
The reaction temperature is a critical factor.[12] While some Hantzsch syntheses can proceed at room temperature, many, like the one described, benefit from gentle heating (e.g., 40-60 °C or reflux) to drive the reaction to completion.[12] However, excessive heat should be avoided as it can lead to decomposition and the formation of byproducts.[12]
4.2. Solvent Choice
The choice of solvent can significantly impact the reaction rate and yield.[12] Alcohols such as ethanol and methanol are commonly used and generally provide good results.[12] In some instances, solvent-free conditions or the use of greener solvents like water or polyethylene glycol (PEG) have been successfully employed, often in conjunction with microwave irradiation.[14][15]
4.3. Catalysts
Although many Hantzsch syntheses proceed without a catalyst, certain modifications utilize catalysts to enhance reaction rates and yields.[12] For instance, silica-supported tungstosilicic acid has been shown to be an effective catalyst in some multi-component variations of the reaction.[1]
4.4. Work-up Procedure
The work-up is crucial for isolating a pure product. As mentioned, the thiazole product is often precipitated by neutralizing the reaction mixture with a base like sodium carbonate or sodium bicarbonate.[12] If the product does not precipitate, it may be necessary to perform an extraction with a suitable organic solvent.[12]
The following workflow diagram summarizes the key steps from reaction setup to product isolation:
Caption: A typical experimental workflow for the Hantzsch synthesis.
Modern and Greener Approaches
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. The Hantzsch thiazole synthesis has been adapted to align with the principles of green chemistry.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[15][16][17] This technique often allows for the use of greener solvents or even solvent-free conditions.[14]
-
Ultrasonic Irradiation: Similar to microwave synthesis, the use of ultrasound can accelerate the reaction and lead to higher yields under milder conditions.[2]
-
One-Pot, Multi-Component Reactions: To improve atom economy and reduce waste, one-pot procedures have been developed where the α-haloketone is generated in situ from an aromatic ketone and a halogenating agent like N-bromosuccinimide (NBS), followed by the addition of thiourea.[15][17]
Scope and Limitations
The Hantzsch thiazole synthesis is a versatile method applicable to a wide range of α-haloketones and thioamides. However, there are some limitations to consider. For instance, the use of N-monosubstituted thioureas can lead to mixtures of isomeric products under certain conditions.[18] Additionally, the synthesis of α-haloketones themselves can sometimes be challenging.[19]
Conclusion
The Hantzsch thiazole synthesis remains a powerful and reliable tool for the preparation of 4-aryl-2-aminothiazoles. Its simplicity, generally high yields, and the biological significance of its products ensure its continued relevance in both academic research and industrial drug development. By understanding the underlying mechanism and the influence of various reaction parameters, researchers can effectively apply and optimize this classic reaction to synthesize novel thiazole derivatives with potential therapeutic applications.
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Review of synthesis methods for substituted 2-aminothiazoles
An In-Depth Technical Guide to the Synthesis of Substituted 2-Aminothiazoles
Foreword: The Enduring Legacy of the 2-Aminothiazole Core
The 2-aminothiazole scaffold is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role as a cornerstone in a multitude of therapeutic agents, including anticancer drugs like Dasatinib, antivirals, and anti-inflammatory agents.[3][4][5] The versatility of this heterocyclic motif continues to attract significant attention from researchers in drug discovery and development, making the efficient and diverse synthesis of its derivatives a critical area of study.[3][6][7]
This guide provides an in-depth review of the primary synthetic methodologies for creating substituted 2-aminothiazoles. We will move beyond simple procedural recitation to explore the underlying chemical principles, the rationale behind experimental choices, and the evolution of these techniques toward greater efficiency, safety, and sustainability. This document is intended for researchers, medicinal chemists, and process development professionals who require a comprehensive and practical understanding of this vital synthetic landscape.
The Hantzsch Synthesis: A Foundational and Versatile Approach
First described by Arthur Hantzsch in 1887, this reaction remains the most classical and widely utilized method for constructing the 2-aminothiazole ring.[8][9][10] Its enduring popularity stems from its operational simplicity, broad substrate scope, and generally high yields.[11][12]
Core Principle and Mechanism
The Hantzsch synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound (typically an α-haloketone) and a thiourea derivative.[9][13] The causality of the reaction pathway is a logical sequence of nucleophilic attack and intramolecular cyclization.
The mechanism proceeds through three key steps:
-
S-Alkylation: The sulfur atom of the thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide and forming an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen of the isothiouronium intermediate performs a nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic 2-aminothiazole ring.[14]
Caption: Workflow for a one-pot Hantzsch synthesis.
Table 1: Comparison of One-Pot Hantzsch Synthesis Conditions
| Starting Ketone | Halogen Source | Catalyst/Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Acetophenone | CuBr₂ | Ethanol | Reflux | 3 h | 85 | [8] |
| 4'-Bromoacetophenone | NBS | Lactic Acid | 90-100 | 25 min | 96 | [15] |
| 4'-Methoxyacetophenone | CuBr₂ | Ethanol | Reflux | 3 h | 90 | [8] |
| Acetophenone | TCCA | Ca/4-MePy-IL@ZY-Fe₃O₄ / EtOH | 80 | 25 min | 88 | [16] |
| 1-(4-Nitrophenyl)ethanone | NBS | Lactic Acid | 90-100 | 45 min | 53 | [15] |
| Trichloroisocyanuric acid |
This data clearly shows that one-pot methods are rapid and high-yielding. Notably, the presence of strong electron-withdrawing groups like nitro (-NO₂) on the aromatic ketone can reduce the yield, likely by deactivating the ring and slowing the initial enolization required for α-halogenation. [15]
Modern Synthetic Strategies: Expanding the Toolkit
While the Hantzsch synthesis is a workhorse, modern research focuses on expanding substrate scope, improving reaction conditions, and embracing green chemistry principles.
Synthesis from Isothiocyanates
Using isothiocyanates provides an alternative and highly flexible route. This method typically involves a two-step, one-pot reaction where a primary amine first reacts with an isothiocyanate (e.g., acetyl isothiocyanate) to form a substituted thiourea in situ. [14]This intermediate then immediately undergoes the classical Hantzsch condensation with an α-haloketone. The primary advantage here is the ability to easily introduce a wide variety of substituents onto the exocyclic amino group of the final product, a key modification point for tuning pharmacological activity. [17]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. [18][19]By using microwave irradiation, reactions experience rapid and uniform heating, leading to a dramatic reduction in reaction times from many hours to mere minutes. [18][20]This efficiency is particularly valuable in a drug discovery setting, where rapid library synthesis is crucial.
Table 2: Conventional vs. Microwave-Assisted Synthesis
| Method | Time | Yield (%) | Reference |
| Conventional Heating | 8-10 hours | 65-75 | [20][21] |
| Microwave Irradiation | 5-15 minutes | 80-92 | [20][21] |
Protocol: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles
Reagents:
-
Substituted Ketone (0.01 M)
-
Thiourea (0.02 M)
-
Iodine (0.01 M)
Procedure:
-
Combine the substituted ketone, thiourea, and iodine in a microwave-safe reaction vessel.
-
Subject the mixture to microwave irradiation at 170 W for 5-15 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture over ice to precipitate the product.
-
Filter the precipitate, dry it, and recrystallize from ethanol to obtain the pure compound. [20]
Catalytic and Electrochemical Methods: The Green Frontier
The development of novel catalytic systems represents the cutting edge of 2-aminothiazole synthesis. These methods aim to replace stoichiometric reagents with catalytic amounts, reducing waste and often allowing for milder reaction conditions.
-
Nanocatalysis: Recent studies have demonstrated the use of multifunctional, magnetically recoverable nanocatalysts. [16][22]These systems can facilitate one-pot reactions with high efficiency. The key advantage is the ease of catalyst separation using an external magnet, simplifying purification and allowing for catalyst reuse, which aligns with green chemistry principles. [16]* Electrochemical Synthesis: This approach offers a sustainable alternative by using electricity to drive the reaction, avoiding the need for chemical oxidants or halogenating agents. [23]Typically, a redox mediator like ammonium iodide (NH₄I) is used. The anode oxidizes iodide to iodine, which performs the in situ α-iodination of the ketone. The subsequent Hantzsch cyclization proceeds, and the regenerated iodide is available for another catalytic cycle. This method is highly atom-economical and environmentally benign. [23]
A Final Consideration: Privileged Structure or Toxicophore?
As senior scientists, it is our responsibility to maintain a holistic view. While the 2-aminothiazole core is celebrated as a privileged scaffold, it has also been flagged as a potential "toxicophore". [1][2]This classification arises from its susceptibility to metabolic activation (e.g., C4-C5 epoxidation), which can form reactive metabolites capable of binding to macromolecules and causing adverse drug reactions. [2]Therefore, while this core is an excellent starting point for drug design, medicinal chemists must be vigilant, carefully evaluating the metabolic stability and potential for bioactivation of any new 2-aminothiazole-containing candidate.
Conclusion
The synthesis of substituted 2-aminothiazoles has evolved from the foundational Hantzsch reaction into a diverse field featuring sophisticated one-pot, microwave-assisted, and catalytic methodologies. The classic Hantzsch synthesis remains a reliable and versatile tool, while modern approaches offer significant improvements in efficiency, safety, and sustainability. Understanding the causality behind each synthetic route—from the nucleophilic attack in the Hantzsch mechanism to the rapid thermal effects of microwave energy—empowers researchers to make informed decisions and select the optimal pathway for their specific target molecules. The continued innovation in this area ensures that the 2-aminothiazole scaffold will remain a vital and accessible component in the future of drug discovery.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-(2-Nitrophenyl)thiazole-2-amine Derivatives via Hantzsch Thiazole Synthesis
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 4-(2-nitrophenyl)thiazole-2-amine and its derivatives. Thiazole-containing heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The Hantzsch thiazole synthesis, a classic and reliable condensation reaction, is employed here for its high yields and straightforward execution.[1][4][5] This guide explains the underlying reaction mechanism, provides a step-by-step experimental workflow, outlines methods for purification and characterization, and explains the causality behind critical procedural steps, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction and Scientific Rationale
The 2-aminothiazole moiety is a privileged scaffold in modern pharmacology. Its presence is crucial in numerous approved drugs and clinical candidates. The introduction of a nitrophenyl group at the C4 position creates a versatile intermediate. The nitro group can be readily reduced to an amine, providing a reactive handle for further derivatization to explore structure-activity relationships (SAR) in drug discovery programs.
The chosen synthetic route is the Hantzsch thiazole synthesis, first reported in 1887.[4] This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the target compound, this compound, the key precursors are 2-bromo-1-(2-nitrophenyl)ethan-1-one and thiourea. The reaction is robust, generally high-yielding, and adaptable for creating a library of derivatives.[6]
Reaction Mechanism and Causality
The Hantzsch synthesis proceeds via a well-established multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[5] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the α-carbon of 2-bromo-1-(2-nitrophenyl)ethan-1-one. This displaces the bromide ion, forming an S-alkylated isothiourea intermediate.[5]
-
Intramolecular Cyclization: The primary amino group of the isothiourea intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.[5][6]
-
Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the thiazoline intermediate. This acid- or base-catalyzed step results in the formation of a stable, aromatic thiazole ring.[5]
The diagram below illustrates the mechanistic pathway.
Caption: Mechanism of Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound. It is designed to be a self-validating system, where successful execution of each step ensures the quality of the final product.
Materials and Reagents
-
2-bromo-1-(2-nitrophenyl)ethan-1-one (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute Ethanol (ACS Grade)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Filter paper
-
Standard laboratory glassware
Synthetic Workflow Diagram
Caption: General Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(2-nitrophenyl)ethan-1-one (e.g., 2.44 g, 10 mmol, 1.0 eq) in 30 mL of absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (e.g., 0.91 g, 12 mmol, 1.2 eq). A slight excess of thiourea is used to ensure the complete consumption of the limiting α-haloketone.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 100 mL of cold 5% aqueous sodium carbonate solution while stirring.[6]
-
Causality: This step neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction. The free amine product is poorly soluble in the basic aqueous solution and will precipitate out as a solid.[6]
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and unreacted thiourea. Allow the solid to air-dry on the funnel, then transfer it to a watch glass to dry completely.
-
Purification: The crude product is purified by recrystallization from ethanol to yield the pure this compound as a crystalline solid.[2]
-
Causality: Recrystallization is a critical purification technique that removes impurities. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.
-
Product Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. The spectroscopic data should be consistent with the proposed structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the nitrophenyl ring, the proton on the C5 position of the thiazole ring (typically a singlet), and the -NH₂ protons (often a broad singlet).[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.[2]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorption bands for N-H stretching of the amine group, C=N stretching of the thiazole ring, and N-O stretching of the nitro group.[8]
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound.[2][6]
Summary of Expected Data
The following table summarizes typical data for the successfully synthesized target compound.
| Parameter | Expected Value |
| Compound Name | This compound |
| Molecular Formula | C₉H₇N₃O₂S |
| Molecular Weight | 221.24 g/mol |
| Typical Yield | 80-90% |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | >200 °C (Varies with purity) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.9-7.5 (m, 4H, Ar-H), ~7.4 (s, 1H, thiazole C5-H), ~7.2 (br s, 2H, NH₂) |
Conclusion
The Hantzsch thiazole synthesis offers an efficient and reliable method for preparing this compound derivatives. By following the detailed protocol and understanding the causality behind each step, researchers can confidently synthesize and purify these valuable compounds for application in medicinal chemistry and materials science. The self-validating nature of the procedure, from reaction monitoring to final characterization, ensures high-quality, reproducible results.
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health (NIH). [Link]
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Application Notes & Protocols: Investigating the Anticancer Potential of 4-(2-Nitrophenyl)thiazole-2-amine and its Analogs in Cancer Cell Lines
Foreword: The Thiazole Scaffold in Oncology Research
The thiazole ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] This five-membered heterocyclic structure containing sulfur and nitrogen is a privileged scaffold, forming the backbone of numerous FDA-approved anticancer drugs, including Dasatinib, Dabrafenib, and Ixabepilone.[2] Thiazole derivatives exhibit a broad spectrum of biological activities, including the ability to induce cell cycle arrest and apoptosis in cancer cells through diverse mechanisms of action.[1][3] This document provides a comprehensive guide for researchers investigating the in vitro anticancer properties of novel thiazole-based compounds, with a focus on the representative molecule, 4-(2-Nitrophenyl)thiazole-2-amine. While specific data on this particular molecule is emerging, the protocols and principles outlined herein are derived from extensive studies on analogous thiazole derivatives and provide a robust framework for its evaluation.
Principle of Action: Hypothesized Mechanisms
Thiazole derivatives exert their anticancer effects by modulating a variety of signaling pathways critical for cancer cell proliferation, survival, and metastasis. While the precise mechanism of this compound requires empirical validation, based on the literature for related compounds, several putative targets can be proposed. Many thiazole-containing compounds are known to function as kinase inhibitors. For instance, derivatives have been developed as potent PI3K/mTOR dual inhibitors and VEGFR-2 inhibitors, both of which are central to tumor growth and angiogenesis.[1][4] Another established mechanism for some thiazole derivatives is the inhibition of tubulin polymerization, leading to mitotic arrest.[5] Furthermore, some derivatives have been shown to inhibit cancer cell migration and invasion by targeting proteins like fascin.[6]
The following diagram illustrates a potential signaling pathway that could be targeted by a novel thiazole derivative, leading to apoptosis.
Caption: A putative signaling pathway for thiazole-induced apoptosis in cancer cells.
Preliminary Assessment: In Vitro Anticancer Activity
The initial evaluation of a novel compound like this compound involves determining its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. The choice of cell lines should ideally represent different cancer types to identify potential selectivity.
Data Presentation: Summarizing Anticancer Efficacy
A crucial aspect of reporting anticancer activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table provides an example of how to present IC50 data for a representative thiazole derivative across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) [48h] | Reference Compound (e.g., Doxorubicin) IC50 (µM) [48h] |
| MCF-7 | Breast Adenocarcinoma | 2.57 ± 0.16[1] | 4.17[7] |
| HepG2 | Hepatocellular Carcinoma | 7.26 ± 0.44[1] | 4.50[7] |
| HCT-116 | Colorectal Carcinoma | 32.68[7] | 5.23[7] |
| A549 | Non-small Cell Lung Cancer | 8.64[8] | Not Reported |
| SF-268 | CNS Cancer | Not Reported | Not Reported |
| WI-38 | Normal Human Fibroblast | 36.17[7] | 6.72[7] |
Note: The above values are illustrative and compiled from studies on various thiazole derivatives.[1][7][8] A higher IC50 value in normal cell lines compared to cancer cell lines suggests potential tumor selectivity.
Experimental Protocols
The following protocols are foundational for the in vitro evaluation of novel anticancer compounds.
Compound Preparation and Storage
The proper handling of the test compound is critical for reproducible results.
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solutions : On the day of the experiment, prepare fresh dilutions of the compound in the complete cell culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[3]
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment : Treat the cells with increasing concentrations of the thiazole derivative (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).[3]
-
MTT Incubation : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3][5]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][7]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment : Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the thiazole derivative at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting : Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]
-
Incubation : Incubate for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Mechanistic Studies: Delving Deeper
Once the cytotoxic and pro-apoptotic effects are established, further experiments can elucidate the underlying molecular mechanisms.
Cell Cycle Analysis
To determine if the compound induces cell cycle arrest, flow cytometry analysis of PI-stained cells is performed. A significant increase in the percentage of cells in a particular phase of the cell cycle (G0/G1, S, or G2/M) compared to the control suggests cell cycle arrest.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation. Based on the hypothesized mechanism, proteins of interest could include:
-
Apoptosis-related proteins : Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Cell cycle-related proteins : Cyclin D1, Cyclin B1, CDK4, p21, p27.
-
Signaling pathway proteins : p-Akt, Akt, p-mTOR, mTOR.
Conclusion and Future Directions
The protocols and guidelines presented here provide a comprehensive framework for the initial in vitro characterization of this compound or any novel thiazole derivative as a potential anticancer agent. Positive results from these assays, such as potent cytotoxicity against cancer cells, induction of apoptosis, and modulation of key signaling pathways, would warrant further investigation, including in vivo studies in animal models to assess efficacy and toxicity. The rich pharmacology of the thiazole scaffold continues to make it a promising area for the discovery of next-generation cancer therapeutics.
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Application Note & Protocol Guide: In Vitro Biological Activity Profiling of 4-(2-Nitrophenyl)thiazole-2-amine
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This document provides a comprehensive, multi-tiered framework for the in vitro evaluation of a novel derivative, 4-(2-Nitrophenyl)thiazole-2-amine. The strategic workflow is designed for researchers in drug discovery and chemical biology, guiding the investigation from initial cytotoxicity screening to functional assays and mechanistic pathway analysis. We present detailed, self-validating protocols for assessing potential anti-cancer and anti-inflammatory properties, underpinned by a rationale that connects the compound's structural motifs to predicted biological functions. The methodologies include cytotoxicity determination, apoptosis and cell cycle analysis, and investigation of key inflammatory and oncogenic signaling pathways such as NF-κB and MAPK.
Introduction & Strategic Rationale
The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. The compound this compound combines two key structural features: the versatile 2-aminothiazole ring and a 2-nitrophenyl substituent. The 2-aminothiazole core is present in approved drugs and clinical candidates, often mediating interactions with protein kinases. The nitrophenyl group is an important pharmacophore whose reduction under cellular hypoxic conditions can lead to selective cytotoxicity in tumors, and it is also found in compounds with anti-inflammatory activity.
This guide eschews a rigid, one-size-fits-all approach. Instead, it presents a logical, tiered experimental workflow designed to efficiently characterize the biological profile of this compound. This strategy ensures that resources are directed toward the most promising activities, building a coherent biological narrative from foundational data to mechanistic insights.
Tiered Evaluation Strategy:
-
Tier 1: Foundational Viability & Cytotoxicity Assessment. The essential first step is to determine the compound's intrinsic effect on cell viability. This establishes a therapeutic window and informs the concentration range for all subsequent, more complex biological assays.[3][4]
-
Tier 2: Primary Functional Screening. Based on the compound's structural alerts, we screen for high-potential biological activities. This tier focuses on identifying significant phenotypic changes, such as the induction of apoptosis, cell cycle arrest, or the suppression of inflammatory responses.
-
Tier 3: Mechanistic Pathway Deconvolution. Following a positive "hit" in Tier 2, this stage aims to elucidate the underlying molecular mechanism. Key signaling pathways commonly implicated in cancer and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, are investigated.[5][6][7][8]
Caption: Tiered workflow for compound evaluation.
Tier 1: Foundational Cytotoxicity Assessment
Causality: Before assessing specific functions, it is critical to understand the compound's general effect on cell health. The MTT assay is a robust, colorimetric method that measures the metabolic activity of mitochondrial reductase enzymes.[9] A reduction in metabolic activity is often proportional to cell viability and can indicate either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This data is crucial for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays.
Protocol 2.1: MTT Assay for Cell Viability and Cytotoxicity
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549) or immune cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Include wells with medium only as a background control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Data Presentation: Example Cytotoxicity Data
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Vehicle Control (0.1% DMSO) | 1.254 | 0.082 | 100.0 |
| 0.1 | 1.231 | 0.075 | 98.2 |
| 1 | 1.159 | 0.068 | 92.4 |
| 10 | 0.766 | 0.051 | 61.1 |
| 50 | 0.245 | 0.033 | 19.5 |
| 100 | 0.098 | 0.019 | 7.8 |
| Calculated IC₅₀ | 15.2 µM |
Tier 2: Primary Functional Screening
Causality: If the compound demonstrates dose-dependent cytotoxicity, particularly in cancer cell lines, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a desirable outcome for an anti-cancer agent.[10][11] Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[12] Furthermore, many cytotoxic agents function by disrupting the cell cycle. Analyzing DNA content with PI staining reveals whether the compound induces arrest at a specific phase (G1, S, or G2/M), providing critical insight into its mechanism.[13][14][15]
Protocol 3.1: Apoptosis Detection by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]
Materials:
-
Cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations for 24-48h)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells in 6-well plates. After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
Data Analysis:
-
Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells
-
Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic/necrotic cells
-
Quadrant 3 (Q3, Annexin V-/PI-): Live, healthy cells
-
Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells
-
Quantify the percentage of cells in each quadrant and present the data in a table or bar graph.
Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA.[13] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations into G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[14][16]
Materials:
-
Treated cells (as in 3.1)
-
Ice-cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ treated cells by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[15]
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase treatment is essential to prevent staining of double-stranded RNA.[13]
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 20,000 events. Use software (e.g., FlowJo, FCS Express) to model the cell cycle phases from the DNA content histogram.
Data Presentation: Example Cell Cycle Analysis Data
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| Compound (IC₅₀) | 35.8 | 30.5 | 33.7 |
| Compound (2x IC₅₀) | 21.4 | 25.3 | 53.3 |
Tier 3: Mechanistic Pathway Deconvolution
Causality: The MAPK and NF-κB signaling cascades are central regulators of cell proliferation, survival, and inflammation.[5][7] Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases. If the compound induces apoptosis, cell cycle arrest, or shows anti-inflammatory potential, investigating its impact on these pathways is a critical next step. Western blotting is a powerful technique to measure changes in the phosphorylation status of key pathway proteins, which directly correlates with their activation state.[6][17]
Signaling Pathway Diagrams
Caption: Simplified Mitogen-Activated Protein Kinase (MAPK) Pathway.
Caption: Simplified canonical NF-κB Signaling Pathway.
Protocol 4.1: Western Blot Analysis of MAPK and NF-κB Pathways
Principle: This protocol quantifies the relative abundance of specific proteins in cell lysates. By using antibodies that specifically recognize the phosphorylated (activated) forms of kinases (e.g., phospho-p38, phospho-ERK) or the total amount of a protein (e.g., IκBα), one can determine if the compound modulates these signaling pathways.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound for a relevant time course (e.g., 15, 30, 60 minutes). For NF-κB, pre-treat with the compound then stimulate with an activator like TNF-α or LPS.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To analyze total protein levels or a loading control (like β-actin) on the same membrane, strip the membrane of the first set of antibodies and repeat steps 7-10 with the next primary antibody.
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the protein bands.
-
Normalize the intensity of the phospho-protein band to its corresponding total protein band.
-
For proteins like IκBα, normalize to a loading control (β-actin).
-
Express the results as a fold change relative to the appropriate control (vehicle-treated or stimulated-only).
Concluding Remarks
This application note provides a systematic and robust workflow for the initial in vitro characterization of this compound. By progressing through a logical sequence of assays—from broad cytotoxicity to specific functional screens and finally to mechanistic pathway analysis—researchers can build a comprehensive biological profile of the compound. The detailed protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity. The insights gained from this workflow are crucial for making informed decisions regarding the compound's potential for further development as a therapeutic agent.
References
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- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology.
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- FACS Facility, Babraham Institute. Cell Cycle Tutorial Contents.
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- ResearchGate. Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK)
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- Shaik, A. B., et al. (2023). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research.
- Sigma-Aldrich. Apoptosis Assays.
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- Thermo Fisher Scientific. Apoptosis Assays.
- Miltenyi Biotec. Cytotoxicity and cell viability.
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- Flores-Bocanegra, L., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
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- David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
- Digman, M. A., et al. (2019). Assaying Homodimers of NF-κB in Live Single Cells. Frontiers in Cell and Developmental Biology.
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Application Notes & Protocols: A Multi-Tiered Strategy for Elucidating the Mechanism of Action of 4-(2-Nitrophenyl)thiazole-2-amine
Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery and mechanism of action (MoA) studies.
Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its versatility makes it a frequent starting point for the development of novel therapeutic agents targeting a wide range of biological processes. This guide presents a comprehensive, multi-tiered experimental workflow designed to systematically elucidate the molecular target and mechanism of action of a novel compound, 4-(2-Nitrophenyl)thiazole-2-amine. The strategy begins with broad, unbiased target screening, proceeds to rigorous target validation and engagement in a cellular context, maps the impact on downstream signaling pathways, and culminates in the characterization of key cellular phenotypes. Each section provides the scientific rationale behind the experimental choice, detailed step-by-step protocols, and examples of data presentation and interpretation.
Strategic Overview: The Four-Tiered Approach to MoA Elucidation
A successful MoA investigation requires a logical progression from broad, hypothesis-generating experiments to specific, hypothesis-confirming assays. Our strategy is designed to build a coherent mechanistic narrative, ensuring that each step logically informs the next. This workflow minimizes resource-intensive pursuits of false positives and builds a robust data package for the candidate compound.
Caption: Overall experimental workflow for MoA elucidation.
Tier 1: Unbiased Target Identification via Kinase Profiling
Scientific Rationale
The human kinome, with over 500 members, represents one of the most successfully drugged target classes. Kinases are central regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Given the prevalence of the 2-aminothiazole core in known kinase inhibitors, a broad biochemical screen against a diverse kinase panel is a high-yield, logical first step to generate initial hypotheses about the molecular target of this compound.[2][3] We will utilize a luminescence-based ATP depletion assay (e.g., ADP-Glo™) for its high sensitivity, broad applicability, and robustness.[3]
Protocol 1: Broad-Spectrum Kinase Panel Screen (ADP-Glo™ Assay)
-
Compound Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. For the primary screen, create a 100 µM working solution by diluting the stock in kinase assay buffer. The final assay concentration (e.g., 10 µM) will be achieved upon addition to the reaction well.
-
Assay Plate Setup: Use a 384-well, low-volume white plate. Add 0.5 µL of compound solution, positive control inhibitor (e.g., Staurosporine), or DMSO vehicle control to designated wells.
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution for each kinase to be tested in the appropriate reaction buffer. The specific kinase and substrate concentrations should be optimized to be at or below the Km for ATP to ensure sensitivity to ATP-competitive inhibitors.[3]
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion & Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Data Presentation: Kinase Inhibition Profile
| Target Kinase | Kinase Family | % Inhibition @ 10 µM | Hit ( >50% Inh.) |
| CDK2/CycA | CMGC | 8% | No |
| MAP4K4 | STE | 92% | Yes |
| PIM1 | CAMK | 15% | No |
| SRC | TK | 5% | No |
| ... (400+ others) | ... | ... | ... |
Hypothetical data showing MAP4K4 as a primary hit.
Tier 2: Hit Confirmation and In-Cell Target Engagement
Scientific Rationale
A single-concentration screen can produce false positives. It is critical to confirm the "hit" from Tier 1 by determining the compound's potency (IC50) through a dose-response curve.[3] However, biochemical potency does not guarantee cellular activity.[4] The compound must be able to enter the cell and bind its target in a complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement in intact cells.[5][6] It relies on the principle that a protein's thermal stability increases when it is bound by a ligand.[7][8]
Protocol 2.1: Biochemical IC50 Determination
This protocol follows the same steps as Protocol 1, with one key difference:
-
Compound Dilution: Instead of a single concentration, perform a serial dilution of this compound (e.g., 10 points, 3-fold dilutions starting from 100 µM) to generate a dose-response curve.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2.2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T or a cancer cell line with known MAP4K4 expression) to ~80% confluency. Treat the cells with either DMSO (vehicle) or a high concentration of this compound (e.g., 10x the anticipated cellular IC50) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[5]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration using a BCA assay. Analyze the presence of the target protein (e.g., MAP4K4) and a loading control (e.g., GAPDH) in equal amounts of total protein from each sample via Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble target protein against the temperature for both the DMSO- and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[6][9]
Data Presentation: CETSA Melt Curve
| Temperature (°C) | Soluble MAP4K4 (Vehicle, % of 40°C) | Soluble MAP4K4 (Compound, % of 40°C) |
| 40 | 100% | 100% |
| 46 | 98% | 100% |
| 49 | 95% | 99% |
| 52 | 81% | 96% |
| 55 (Tm Vehicle) | 50% | 91% |
| 58 | 22% | 80% |
| 61 (Tm Compound) | 5% | 50% |
| 64 | 2% | 25% |
Hypothetical data showing a rightward shift in the melting temperature (Tm) of MAP4K4 upon compound treatment.
Tier 3: Mapping the Cellular Signaling Pathway
Scientific Rationale
With a validated cellular target, the next logical step is to determine the immediate downstream consequences of its inhibition. MAP4K4 is known to be involved in multiple signaling cascades, including the JNK and NF-κB pathways. We will first assess the phosphorylation status of a direct substrate to confirm functional enzyme inhibition. Subsequently, we will use a reporter gene assay to measure the integrated output of a relevant downstream pathway, such as NF-κB, which is a master regulator of inflammation, immunity, and cell survival.[10][11] A dual-luciferase reporter assay provides a robust system where the experimental reporter (Firefly luciferase) is normalized to a constitutively expressed control (Renilla luciferase), correcting for variations in cell number and transfection efficiency.[10]
Caption: Hypothetical pathway from MAP4K4 to NF-κB activation.
Protocol 3: Dual-Luciferase NF-κB Reporter Assay
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well white, clear-bottom plate. Co-transfect the cells with two plasmids: one containing the Firefly luciferase gene under the control of an NF-κB response element, and a second plasmid with a constitutive promoter driving Renilla luciferase expression.[12]
-
Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO vehicle. Incubate for 1 hour.
-
Pathway Stimulation: Induce the NF-κB pathway by adding a known activator, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 20 ng/mL), to all wells except the unstimulated controls. Incubate for 6-8 hours.[13]
-
Cell Lysis: Remove the medium and lyse the cells using 20 µL of Passive Lysis Buffer per well.
-
Luciferase Measurement:
-
Add 50 µL of Luciferase Assay Reagent II (LAR II) to the well and measure the Firefly luciferase activity (luminescence) in a plate reader.
-
Inject 50 µL of Stop & Glo® Reagent to quench the Firefly reaction and simultaneously activate the Renilla luciferase. Measure Renilla luminescence.
-
-
Data Analysis: For each well, calculate the ratio of Firefly to Renilla luminescence to get a normalized response. Compare the normalized response in compound-treated wells to the TNF-α stimulated vehicle control to determine the percent inhibition of NF-κB activity.
Tier 4: Defining the Ultimate Cellular Phenotype
Scientific Rationale
The culmination of a signaling cascade is a change in cell behavior or fate. Depending on the cellular context, inhibiting a key survival pathway like NF-κB can lead to cell cycle arrest or apoptosis (programmed cell death).[11] Therefore, it is essential to investigate these phenotypic outcomes. Flow cytometry provides a high-throughput method for quantifying changes in both the cell cycle distribution and the induction of apoptosis.[14][15] Staining with propidium iodide (PI) allows for cell cycle analysis based on DNA content, while co-staining with Annexin V and PI can differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17]
Protocol 4.1: Cell Cycle Analysis via PI Staining
-
Cell Treatment: Seed cells (e.g., a cancer cell line) in 6-well plates and treat with DMSO or different concentrations of this compound for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a PBS solution containing RNase A (to remove RNA) and Propidium Iodide (a DNA intercalating dye).
-
Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4.2: Apoptosis Assessment via Annexin V/PI Staining
-
Cell Treatment: Treat cells as described in Protocol 4.1 for a relevant time period (e.g., 24 hours).
-
Cell Harvest: Harvest both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[17]
-
Incubation and Analysis: Incubate the cells for 15 minutes at room temperature in the dark. Analyze immediately by flow cytometry.
-
Annexin V-negative / PI-negative cells are viable.
-
Annexin V-positive / PI-negative cells are in early apoptosis.
-
Annexin V-positive / PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot.
Data Presentation: Phenotypic Analysis Summary
Table 3: Cell Cycle Distribution after 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle (DMSO) | 55% | 30% | 15% |
| Compound (1 µM) | 53% | 28% | 19% |
| Compound (10 µM) | 75% | 15% | 10% |
Table 4: Apoptosis Induction after 24h Treatment
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic / Necrotic |
|---|---|---|---|
| Vehicle (DMSO) | 95% | 3% | 2% |
| Compound (1 µM) | 85% | 10% | 5% |
| Compound (10 µM) | 40% | 45% | 15% |
Conclusion
This application guide outlines a systematic and robust workflow for the de-orphanization of a novel small molecule, this compound. By progressing through the four tiers—from broad screening and target validation to pathway analysis and phenotypic assessment—researchers can build a comprehensive and well-supported model of the compound's mechanism of action. This integrated approach not only identifies the "what" (the target) but also explains the "how" (the pathway) and the "why" (the cellular outcome), providing a solid foundation for further preclinical and clinical development.
References
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A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Cell Communication and Signaling. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Flow Cytometry Protocols for Assessing Membrane Integrity, Cell Cycle, and Apoptosis in Treated Cells. ResearchGate. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
NF-kB Reporter Assay. Abgenex. [Link]
-
A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PubMed. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway). Biocompare. [Link]
-
Apoptosis Protocols. University of South Florida Health. [Link]
-
NF-κB Reporter Cellular Assay Pack (HEK293). BPS Bioscience. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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- 11. ABGENEX : Antibodies, Inhibitors and Ligands, ELISA Kits, Custom Services [abgenex.com]
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Unveiling the Potential of 4-(2-Nitrophenyl)thiazole-2-amine: A Guide to Characterization and Application as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigma of 4-(2-Nitrophenyl)thiazole-2-amine
The compound this compound presents a chemical scaffold of interest within the broader class of 2-aminothiazoles, a group of heterocyclic molecules known for their diverse biological activities. While the 2-aminothiazole core is a recognized "privileged structure" in medicinal chemistry, appearing in approved drugs and numerous investigational agents, it is also notorious for being a "frequent hitter" in high-throughput screening campaigns, often exhibiting promiscuous binding to multiple biological targets.
As of the date of this publication, a specific, validated biological target or a well-defined application for this compound as a chemical probe has not been established in the public scientific literature. This absence of a known mechanism of action precludes the development of field-proven, target-specific protocols.
Therefore, this document will take a different, yet crucial, approach. Instead of providing application notes for a validated probe, this guide will serve as a comprehensive roadmap for researchers who have identified this compound as a hit in a primary screen (e.g., phenotypic or high-throughput screen) and wish to embark on the journey of its characterization and potential development into a useful chemical probe. We will outline the essential steps for target deconvolution and validation, providing a logical experimental framework grounded in established methodologies.
Part 1: Initial Hit Characterization and Triage
Before committing significant resources to target identification, it is imperative to perform initial triaging experiments to rule out common artifacts and promiscuous mechanisms of action often associated with 2-aminothiazole-containing compounds.
Purity and Structural Verification
Confirm the identity and purity of the compound batch using standard analytical techniques such as NMR, LC-MS, and HRMS. Impurities can lead to misleading biological results.
Promiscuity and Non-specific Activity Assays
Given the nature of the 2-aminothiazole scaffold, it is critical to assess the compound's potential for non-specific activity.
-
Assay Interference: Test for interference with the primary assay technology (e.g., fluorescence quenching, luciferase inhibition).
-
Aggregation Assays: Perform assays, such as dynamic light scattering (DLS) or a detergent-based counter-screen, to determine if the compound forms aggregates at the concentrations used in biological assays. Aggregates can non-specifically inhibit proteins.
-
Redox Activity: Evaluate the compound for redox cycling potential, which can lead to cytotoxicity through the generation of reactive oxygen species.
Part 2: Target Deconvolution Strategies
Once initial triaging is complete and the hit is deemed worthy of further investigation, the next critical phase is to identify its molecular target(s). The following are powerful and widely used approaches for target deconvolution of small molecules.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that assesses the thermal stability of proteins in a cellular context. The principle is that the binding of a small molecule ligand can either stabilize or destabilize its target protein, leading to a shift in its melting temperature.[1]
The workflow for using CETSA-MS to identify the unknown target of this compound is a multi-step process.
Caption: CETSA-MS workflow for target deconvolution.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with this compound at a concentration that elicits the desired phenotypic response, and a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[1]
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble protein fraction).
-
Perform protein quantification, reduction, alkylation, and tryptic digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
-
Data Analysis:
-
For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
Proteins that show a significant shift in their melting curve in the presence of this compound are considered potential binding targets.[2]
-
Affinity-based Methods (Chemical Proteomics)
This approach involves immobilizing a derivative of this compound onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.
Caption: Affinity-based workflow for target identification.
Part 3: Target Validation
Once a list of putative targets has been generated, it is crucial to validate these candidates to confirm that they are responsible for the observed biological effects of this compound.
In Vitro Binding and Activity Assays
-
Recombinant Protein Expression: Express and purify the candidate target protein(s).
-
Direct Binding Assays: Confirm direct binding of this compound to the recombinant protein using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).
-
Enzymatic/Functional Assays: If the target is an enzyme (e.g., a kinase), perform an in vitro activity assay to determine if this compound inhibits or modulates its function.[3]
This is a generic protocol that would need to be optimized for a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96- or 384-well plate, add the kinase and the test compound dilutions.
-
Incubate to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).[3]
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Kᵢ | The inhibition constant for an inhibitor; a measure of its potency. |
| Kₑ | The dissociation constant; a measure of the affinity between a ligand and a protein. |
Cellular Target Engagement and Pathway Analysis
-
Western Blotting: If the target is part of a known signaling pathway, use western blotting to assess whether this compound treatment affects the phosphorylation status or expression levels of downstream pathway components.
-
Cellular CETSA: Perform a targeted CETSA experiment using an antibody against the validated target to confirm engagement in intact cells.
-
Genetic Approaches (RNAi/CRISPR): Knockdown or knockout the putative target gene. If the cells become resistant to the effects of this compound, this provides strong evidence that the protein is the relevant target.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein or a downstream signaling component (and its phosphorylated form).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine changes in protein expression or phosphorylation.
-
Conclusion and Future Directions
The journey from a screening hit to a well-characterized chemical probe is a rigorous one that demands a systematic and multi-faceted experimental approach. For a compound like this compound, with its promising yet potentially problematic 2-aminothiazole scaffold, the initial steps of triage and careful target deconvolution are paramount.
This guide provides a foundational framework for researchers to navigate this process. By employing a combination of unbiased, proteome-wide techniques like CETSA-MS and orthogonal validation methods, the scientific community can begin to unravel the biological function of this compound. The successful identification and validation of a specific target will pave the way for the development of detailed application notes and protocols, ultimately transforming this enigmatic molecule into a valuable tool for biological research and drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry.
- Gao, Y., et al. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Acta Pharmaceutica Sinica B.
- ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Zhang, J., et al. (2007).
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Labroots. (2023). Impact of Cell Background on Small Compound Target Deconvolution by CETSA Coupled to Mass Spectrometry.
- Dahlin, J. L., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of Medicinal Chemistry.
- Ghaemmaghami, S., et al. (2008). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology.
- Dahlin, J. L., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry.
- Ghaemmaghami, S., et al. (2008). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds.
- MDPI. (2021).
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Application Notes & Protocols: Development of Novel Therapeutics Based on the 4-(2-Nitrophenyl)thiazole-2-amine Scaffold
Abstract
The 4-(2-nitrophenyl)thiazole-2-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel therapeutics derived from this promising scaffold. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and present data in a clear, accessible format. The overarching goal is to equip researchers with the necessary tools and insights to accelerate the discovery and development of next-generation therapeutics based on this versatile chemical entity.
Introduction: The Therapeutic Potential of the this compound Scaffold
The 2-aminothiazole core is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological properties including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][3] The strategic incorporation of a 2-nitrophenyl group at the 4-position of the thiazole ring introduces unique electronic and steric features that can be exploited to fine-tune the compound's interaction with specific biological targets. The nitro group, an electron-withdrawing moiety, can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity.
The versatility of the 2-amino group provides a convenient handle for further chemical modifications, allowing for the generation of diverse compound libraries with a wide range of physicochemical properties. This adaptability is crucial for optimizing pharmacokinetic and pharmacodynamic profiles during the lead optimization phase of drug discovery.
This guide will provide a structured approach to harnessing the potential of the this compound scaffold, from initial synthesis to preclinical evaluation.
Synthetic Chemistry: Building the Core Scaffold and Generating Diversity
The cornerstone of any drug discovery program is the efficient and robust synthesis of the core scaffold and its derivatives. The Hantzsch thiazole synthesis is a classical and widely adopted method for the construction of the 2-aminothiazole ring system.[4]
General Synthesis of this compound
The synthesis typically involves the condensation of a substituted thiourea with an α-haloketone. In this case, 2-bromo-1-(2-nitrophenyl)ethan-1-one serves as the key α-haloketone intermediate.
Protocol 2.1: Synthesis of this compound
-
Preparation of 2-bromo-1-(2-nitrophenyl)ethan-1-one: To a solution of 1-(2-nitrophenyl)ethan-1-one in a suitable solvent (e.g., diethyl ether or glacial acetic acid), add bromine dropwise at 0°C with constant stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated solution of sodium bisulfite. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hantzsch Thiazole Synthesis: Dissolve thiourea and 2-bromo-1-(2-nitrophenyl)ethan-1-one in a polar protic solvent such as ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Generating a Focused Compound Library
To explore the structure-activity relationship (SAR), a library of derivatives can be synthesized by modifying the 2-amino group. This can be achieved through various reactions such as acylation, sulfonylation, and reductive amination.
Table 1: Example of a Focused Library of this compound Derivatives
| Compound ID | R Group at 2-amino position | Synthetic Method |
| GT-001 | -H (Parent Compound) | Hantzsch Synthesis |
| GT-002 | -C(O)CH3 (Acetyl) | Acylation with acetyl chloride |
| GT-003 | -SO2Ph (Benzenesulfonyl) | Sulfonylation with benzenesulfonyl chloride |
| GT-004 | -CH2Ph (Benzyl) | Reductive amination with benzaldehyde |
Experimental Workflow for Library Synthesis
Caption: Synthetic workflow for the core scaffold and derivative library.
In Vitro Biological Evaluation: Assessing Therapeutic Potential
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Given the broad-spectrum activity of 2-aminothiazoles, we will focus on anticancer and antimicrobial assays as primary screening platforms.[1]
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[5]
Protocol 3.1: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation: Anticancer Activity of GT-Series Compounds
| Compound ID | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| GT-001 | > 50 | > 50 | > 50 |
| GT-002 | 15.2 | 22.8 | 18.5 |
| GT-003 | 8.7 | 12.1 | 9.9 |
| GT-004 | 25.4 | 31.6 | 28.3 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Antimicrobial Activity Screening
The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol 3.2: Broth Microdilution for MIC Determination
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Mechanism of Action Studies: Unraveling the Molecular Basis of Activity
For promising lead compounds, it is essential to elucidate their mechanism of action. This provides a deeper understanding of their therapeutic potential and can guide further optimization efforts.
Kinase Inhibition Assays
Many 2-aminothiazole derivatives have been reported to exhibit anticancer activity through the inhibition of protein kinases.[1]
Workflow for Kinase Inhibition Profiling
Caption: Workflow for identifying and validating kinase targets.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models
Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety in a more complex biological system.
Xenograft Models for Anticancer Efficacy
Protocol 5.1: Tumor Xenograft Study in Mice
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HeLa) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, test compound, positive control). Administer the compounds via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The synthetic tractability and diverse biological activities associated with this scaffold make it an attractive starting point for drug discovery campaigns targeting a range of diseases. The protocols and workflows outlined in this guide provide a robust framework for the systematic design, synthesis, and evaluation of new chemical entities based on this promising pharmacophore. Future efforts should focus on exploring a wider range of substitutions on both the phenyl and thiazole rings to further optimize potency, selectivity, and pharmacokinetic properties. Advanced computational modeling and structure-based drug design approaches will also be invaluable in guiding the rational design of next-generation therapeutics.
References
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Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
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Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
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Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. ResearchGate. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link]
-
2-Amino-4-(4-nitrophenyl)thiazole. NIST WebBook. Available at: [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
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2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. Available at: [Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available at: [Link]
-
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. Available at: [Link]
-
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. NIH. Available at: [Link]
-
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. Available at: [Link]
-
2-Amino-4-(p-nitrophenyl)thiazole. PubChem. Available at: [Link]
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- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(2-Nitrophenyl)thiazole-2-amine: A Versatile Intermediate in Organic Synthesis
Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to act as a versatile scaffold, engaging in key hydrogen bonding interactions with various biological targets. The 2-aminothiazole ring system is found in a wide array of therapeutic agents, including anticancer, anti-inflammatory, antibacterial, and antiviral drugs.[4][5] The strategic introduction of a 2-nitrophenyl group at the 4-position of the thiazole ring, as in 4-(2-nitrophenyl)thiazole-2-amine, creates a bifunctional intermediate of significant synthetic potential. The nitro group serves as a versatile precursor to an amino group, which can then be elaborated into a variety of functional groups and heterocyclic systems, making this compound a valuable building block in drug discovery and materials science.
Synthesis of this compound
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea. In the case of this compound, the synthesis commences with the bromination of 2'-nitroacetophenone to yield 2-bromo-1-(2-nitrophenyl)ethan-1-one, which is then cyclized with thiourea.
Synthetic Workflow
Caption: Hantzsch synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2'-Nitroacetophenone | Reagent | Sigma-Aldrich |
| Bromine | ACS Reagent | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Reagent | Fisher Scientific |
| Thiourea | 99% | Acros Organics |
| Ethanol | 200 proof | Decon Labs |
| Diethyl Ether | ACS Reagent | Fisher Scientific |
| Sodium Bicarbonate | ACS Reagent | EMD Millipore |
Step 1: Synthesis of 2-Bromo-1-(2-nitrophenyl)ethan-1-one
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2'-nitroacetophenone (16.5 g, 0.1 mol) in glacial acetic acid (100 mL).
-
From the dropping funnel, add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise over 30 minutes with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford 2-bromo-1-(2-nitrophenyl)ethan-1-one as a pale yellow solid.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the synthesized 2-bromo-1-(2-nitrophenyl)ethan-1-one (24.4 g, 0.1 mol) and thiourea (7.6 g, 0.1 mol) to ethanol (150 mL).
-
Heat the reaction mixture to reflux with constant stirring for 6 hours.
-
Allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Suspend the crude solid in a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes to neutralize any hydrobromide salt.
-
Collect the free base by vacuum filtration, wash with water, and dry under vacuum.
-
Recrystallize the product from ethanol to obtain pure this compound.
Expected Characterization Data
| Parameter | Expected Value |
| Molecular Formula | C₉H₇N₃O₂S |
| Molecular Weight | 221.24 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 283-287 °C[6] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.0-7.5 (m, 4H, Ar-H), 7.4 (s, 1H, thiazole-H), 7.2 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 168.0, 150.0, 148.0, 133.0, 130.0, 128.0, 124.0, 122.0, 105.0 |
| Mass Spectrometry (ESI+) | m/z 222.03 [M+H]⁺ |
Note: Spectroscopic data are predicted based on analogous structures.[7][8]
Application Notes: Synthetic Utility of this compound
The presence of both a nucleophilic amino group on the thiazole ring and a reducible nitro group on the phenyl ring makes this compound a highly versatile intermediate.
Reduction of the Nitro Group: Gateway to Further Derivatization
The reduction of the nitro group to an amine is a pivotal transformation, yielding 4-(2-aminophenyl)thiazole-2-amine. This diamine is a valuable precursor for the synthesis of fused heterocyclic systems and for introducing a second point of diversity in library synthesis.
Caption: Reduction of the nitro group to an amine.
-
In a 500 mL round-bottom flask, suspend this compound (11.0 g, 0.05 mol) in ethanol (200 mL).
-
To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol) in portions with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice (300 g).
-
Basify the mixture to pH 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is filtered through a pad of Celite.
-
Extract the aqueous filtrate with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-aminophenyl)thiazole-2-amine.
Derivatization Pathways: Application in Kinase Inhibitor Scaffolds
The 2-aminothiazole scaffold is a key component of many kinase inhibitors, including the pan-Src kinase inhibitor Dasatinib.[9] The amino group at the 2-position of the thiazole can be readily acylated or coupled with various heterocyclic systems to generate potent inhibitors.
Caption: Amide coupling at the 2-amino position.
-
To a solution of this compound (2.21 g, 10 mmol) and a carboxylic acid of interest (11 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL), add HATU (4.18 g, 11 mmol) and N,N-diisopropylethylamine (DIPEA) (3.48 mL, 20 mmol).
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.
-
Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous lithium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
This protocol provides a general framework for the synthesis of a library of amide derivatives, which can then be screened for biological activity, for instance, as potential Rho-kinase (ROCK) inhibitors.[10]
Conclusion
This compound is a strategically important intermediate in organic synthesis. Its straightforward preparation via the Hantzsch thiazole synthesis and the presence of two key functional groups that can be orthogonally manipulated provide a powerful platform for the generation of complex molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide offer a robust starting point for researchers and scientists to explore the synthetic potential of this versatile building block.
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- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of 4-(2-Nitrophenyl)thiazole-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2][3] This guide provides a comprehensive framework for the antimicrobial and antifungal screening of a specific series of these compounds: 4-(2-Nitrophenyl)thiazole-2-amine analogs. We will delve into the scientific rationale, detailed experimental protocols, data interpretation, and best practices for assessing the potential of these molecules as new anti-infective drugs.
Introduction: The Rationale for Screening Thiazole Analogs
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core structure in numerous clinically significant drugs.[4] Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1][2][5] The 2-aminothiazole scaffold, in particular, is a key pharmacophore in several approved drugs and serves as a versatile template for the design of new bioactive molecules.[6][7]
The introduction of a nitrophenyl group at the 4-position of the thiazole ring is a strategic design element. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with microbial targets.[2] Furthermore, the substitution pattern on the phenyl ring can be systematically varied to explore structure-activity relationships (SAR) and optimize the antimicrobial and antifungal potency.[5]
The primary mechanism of action for many azole-based antifungals, including thiazoles, involves the inhibition of cytochrome P450-dependent enzymes, such as 14α-demethylase.[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] By disrupting ergosterol synthesis, these compounds compromise the integrity of the fungal cell membrane, leading to cell death.[8] While the precise antibacterial mechanisms can vary, thiazole derivatives have been shown to target various essential bacterial enzymes and processes.[3][9]
This application note will provide detailed protocols for two standard and widely accepted methods for antimicrobial and antifungal susceptibility testing: the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).[10][11][12]
Synthesis of this compound Analogs
While this document focuses on the biological screening, a brief overview of the synthesis is pertinent. These analogs are typically synthesized via the Hantzsch thiazole synthesis. This reaction involves the condensation of a thiourea with an α-haloketone. In this case, 2-amino-4-(2-nitrophenyl)thiazole can be prepared by reacting thiourea with 2-bromo-1-(2-nitrophenyl)ethan-1-one.[6] Various analogs can then be synthesized by modifying the substituents on the 2-amino group or the nitrophenyl ring.[13][14][15]
Experimental Protocols
Preliminary Screening: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer method is a qualitative or semi-quantitative technique used to assess the susceptibility of bacteria to antimicrobial agents.[16] It provides a rapid and visually intuitive initial screening of the synthesized compounds.[10]
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism.[17] The compound diffuses from the disk into the agar, creating a concentration gradient.[18] If the microorganism is susceptible, a clear zone of growth inhibition will form around the disk.[17][18]
Workflow Diagram:
Caption: Kirby-Bauer Disk Diffusion Assay Workflow.
Step-by-Step Protocol:
-
Preparation of Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of about 4 mm.[19] Allow the plates to solidify and dry.[19]
-
Inoculum Preparation: From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline (0.85%).[18] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18][20]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[16] Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.[10][17]
-
Preparation of Test Disks: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO). Aseptically impregnate sterile 6 mm paper disks with a known amount of each test compound (e.g., 10 µg, 30 µg). Allow the solvent to evaporate completely.
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[17] Also, place a standard antibiotic disk (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and a solvent-only disk as a negative control.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.[17][21]
-
Data Collection and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers. The results are typically interpreted qualitatively (presence or absence of a zone) or semi-quantitatively by comparing the zone sizes to established standards for known antibiotics.
Quantitative Analysis: Broth Microdilution for MIC, MBC, and MFC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[11][22] This method can be extended to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), which is the lowest concentration that kills 99.9% of the initial microbial population.[12][23]
Workflow Diagram:
Caption: Broth Microdilution for MIC, MBC, and MFC.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of each this compound analog in a suitable solvent. Perform two-fold serial dilutions of the compounds in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[22][24] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a microbial inoculum as described for the disk diffusion assay, adjusted to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[24]
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include the following controls on each plate:
-
Growth Control: Wells containing broth and inoculum but no test compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) with a known MIC against the test strain.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.[21][25]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11][22]
-
MBC/MFC Determination: To determine the MBC or MFC, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC). Spread the aliquot onto an appropriate agar plate (e.g., MHA, Sabouraud Dextrose Agar).[26]
-
Incubation and Interpretation: Incubate the agar plates overnight. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original number of colonies).[23]
Data Presentation and Interpretation
The results from the screening assays should be tabulated for clear comparison and analysis.
Table 1: Example Data from Disk Diffusion Assay
| Compound ID | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Analog 1 | 30 | 18 | 15 | 12 |
| Analog 2 | 30 | 22 | 19 | 16 |
| Analog 3 | 30 | 14 | 11 | 9 |
| Ciprofloxacin | 5 | 25 | 28 | N/A |
| Fluconazole | 25 | N/A | N/A | 20 |
Table 2: Example Data from Broth Microdilution Assay (µg/mL)
| Compound ID | MIC vs. S. aureus | MBC vs. S. aureus | MIC vs. E. coli | MBC vs. E. coli | MIC vs. C. albicans | MFC vs. C. albicans |
| Analog 1 | 8 | 16 | 16 | 32 | 32 | 64 |
| Analog 2 | 4 | 8 | 8 | 16 | 16 | 32 |
| Analog 3 | 32 | 64 | 64 | >128 | 128 | >128 |
| Ciprofloxacin | 1 | 2 | 0.5 | 1 | N/A | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 4 | 8 |
Interpretation of MBC/MIC or MFC/MIC Ratio:
-
If the MBC/MIC or MFC/MIC ratio is ≤ 4, the compound is generally considered bactericidal or fungicidal.[23]
-
If the ratio is > 4, the compound is considered bacteriostatic or fungistatic.
Conclusion and Future Directions
These application notes provide a standardized and robust framework for the initial antimicrobial and antifungal screening of this compound analogs. The combination of the qualitative disk diffusion assay and the quantitative broth microdilution method allows for a comprehensive preliminary assessment of the potential of these compounds.
Promising candidates identified through these screens (i.e., those with low MIC and MBC/MFC values) should be subjected to further investigation, including:
-
Cytotoxicity testing against mammalian cell lines to assess selectivity.
-
Mechanism of action studies to elucidate their molecular targets.
-
In vivo efficacy studies in animal models of infection.
-
Further SAR studies to optimize potency and pharmacokinetic properties.
By following these protocols, researchers can systematically evaluate this promising class of thiazole derivatives and contribute to the development of new and effective anti-infective therapies.
References
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- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). RSC Publishing.
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- Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives. (2020). ResearchGate.
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Designing 4-(2-Nitrophenyl)thiazole-2-amine Derivatives for Specific Biological Targets: Application Notes and Protocols
Introduction: The Therapeutic Promise of the 4-(2-Nitrophenyl)thiazole-2-amine Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The 2-aminothiazole moiety, in particular, has emerged as a privileged scaffold in the design of kinase inhibitors, a critical class of therapeutics in oncology.[4][5][6] The introduction of a 4-(2-nitrophenyl) substituent to this core structure presents a unique opportunity for developing novel therapeutics. The nitro group, an electron-withdrawing moiety, can significantly influence the molecule's electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of this compound derivatives, with a focus on identifying and engaging specific biological targets for therapeutic intervention.
Target Identification and Validation: The "Why" Before the "How"
The journey of drug discovery begins with the crucial step of identifying a biological target that is intrinsically linked to a disease state. For the this compound scaffold, protein kinases represent a highly promising class of targets.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1]
Key Considerations for Target Selection:
-
Relevance to Disease: Is the kinase aberanntly activated or overexpressed in the target disease?
-
Druggability: Does the kinase possess a well-defined ATP-binding pocket that can be targeted by small molecules?
-
Existing Knowledge: What is known about the structure-activity relationships (SAR) of other inhibitors targeting this kinase?
Protocol 1: Target Identification using In Silico and Literature-Based Approaches
-
Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Scopus) for kinases implicated in the disease of interest. Pay close attention to studies validating the role of these kinases in disease pathogenesis.
-
Bioinformatics Analysis: Utilize publicly available databases (e.g., The Cancer Genome Atlas - TCGA) to analyze the expression levels and mutation status of candidate kinases in relevant patient populations.
-
Target Prioritization: Based on the evidence gathered, prioritize a small number of kinases for further investigation. Factors to consider include the strength of the disease link, the availability of structural information, and the potential for developing a selective inhibitor.
Rational Drug Design and Synthesis: Crafting the Key to Fit the Lock
Once a target kinase is selected, the next step is to design and synthesize derivatives of the this compound scaffold that are predicted to bind with high affinity and selectivity. This process is guided by the principles of medicinal chemistry and structure-based drug design.
Core Synthesis Strategy:
The synthesis of this compound derivatives typically involves a Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[7]
Protocol 2: General Synthesis of this compound Derivatives
-
Starting Materials: The synthesis begins with a reaction between a substituted thiourea and an α-haloketone. In this case, the α-haloketone would be 2-bromo-1-(2-nitrophenyl)ethan-1-one.
-
Cyclization: The thiourea and α-haloketone are refluxed in a suitable solvent, such as ethanol, to facilitate the cyclization reaction and form the this compound core.[7]
-
Derivatization: The 2-amino group of the thiazole ring provides a convenient handle for further chemical modifications. A variety of substituents can be introduced at this position to explore the SAR and optimize the compound's properties. This can be achieved through reactions such as acylation, alkylation, or arylation.
Caption: Synthetic workflow for this compound derivatives.
Biological Evaluation: From In Vitro Assays to Cellular Models
A critical phase in the drug discovery process is the biological evaluation of the synthesized compounds. This involves a tiered screening approach, starting with simple in vitro assays to assess target engagement and progressing to more complex cell-based models to evaluate cellular activity and potential toxicity.
In Vitro Kinase Inhibition Assays
These assays are designed to directly measure the ability of a compound to inhibit the activity of the target kinase.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., using a fluorescence-based method)
-
Assay Components: The assay typically includes the purified kinase, a substrate peptide, ATP, and the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of ATP. The kinase then phosphorylates the substrate.
-
Detection: The extent of phosphorylation is measured using a detection method, such as a fluorescent antibody that specifically recognizes the phosphorylated substrate.[8]
-
Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from a dose-response curve.
| Derivative | Target Kinase | IC50 (nM) |
| Compound A | Kinase X | 50 |
| Compound B | Kinase X | 150 |
| Compound C | Kinase X | 25 |
Caption: Example data from an in vitro kinase inhibition assay.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for evaluating the activity of the compounds.[9][10] These assays can assess the compound's ability to inhibit the target kinase within a living cell, as well as its effects on cell proliferation, survival, and other cellular processes.[11][12]
Protocol 4: Cell-Based Kinase Activity Assay
-
Cell Line Selection: Choose a cancer cell line that is known to be dependent on the activity of the target kinase.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Lysis and Analysis: After a specified incubation period, lyse the cells and analyze the phosphorylation status of a known downstream substrate of the target kinase using techniques like Western blotting or ELISA.[10]
-
Data Interpretation: A reduction in the phosphorylation of the downstream substrate indicates that the compound is inhibiting the target kinase in the cellular context.[9]
Caption: Iterative drug discovery workflow for thiazole derivatives.
Protocol 5: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
MTT Addition: After an incubation period (typically 24-72 hours), add MTT solution to each well.
-
Formazan Solubilization: The viable cells will reduce the MTT to formazan crystals. Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength. The absorbance is directly proportional to the number of viable cells.[13]
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[13]
Lead Optimization and ADMET Profiling: From Hit to Candidate
The most promising compounds from the initial screening, known as "hits," undergo a process of lead optimization to improve their potency, selectivity, and drug-like properties. This involves iterative cycles of chemical synthesis and biological testing.
Structure-Activity Relationship (SAR) Studies:
SAR studies are crucial for understanding how different chemical modifications affect the compound's activity. By systematically varying the substituents on the this compound scaffold, it is possible to identify key structural features that are important for target binding and cellular activity.[14]
ADMET Profiling:
In parallel with lead optimization, it is essential to evaluate the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[15][16] Early assessment of these properties can help to identify potential liabilities that could lead to failure in later stages of drug development.[17][18]
Key ADMET Parameters to Assess:
-
Solubility: The ability of the compound to dissolve in aqueous solutions.
-
Permeability: The ability of the compound to cross cell membranes.
-
Metabolic Stability: The compound's susceptibility to metabolism by liver enzymes.
-
Toxicity: The potential for the compound to cause adverse effects.
Conclusion: A Pathway to Novel Therapeutics
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics targeting a range of biological targets, particularly protein kinases. By following a systematic and iterative approach that combines rational drug design, chemical synthesis, and comprehensive biological evaluation, researchers can unlock the full therapeutic potential of this important chemical class. The protocols and strategies outlined in this guide provide a solid foundation for the successful design and development of next-generation therapies based on the this compound core.
References
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Profacgen. Cell-Based Kinase Assays. Profacgen. Accessed January 4, 2026. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Accessed January 4, 2026. [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. Reaction Biology. Published May 11, 2022. [Link]
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Abdel-Wahab, B. F., et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023;28(21):7354. [Link]
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Mand, A. M., et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. 2015;10(5):e0126537. [Link]
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ResearchGate. ADMET profiling results of the top five small molecules. ResearchGate. Accessed January 4, 2026. [Link]
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Guler, E., et al. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. 2025;10(14):17865-17876. [Link]
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Schnider, P. The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube. Published August 9, 2024. [Link]
-
Optibrium. Beyond profiling: using ADMET models to guide decisions. Optibrium. Accessed January 4, 2026. [Link]
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Saglik, B. N., et al. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry. 2019;84:321-328. [Link]
-
ResearchGate. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. ResearchGate. Accessed January 4, 2026. [Link]
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National Institutes of Health. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). National Institutes of Health. Published October 16, 2020. [Link]
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ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Accessed January 4, 2026. [Link]
-
MDPI. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. Accessed January 4, 2026. [Link]
-
National Institutes of Health. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). National Institutes of Health. Published August 26, 2025. [Link]
-
National Institutes of Health. ADMET profile and virtual screening of plant and microbial natural metabolites as SARS-CoV-2 S1 glycoprotein receptor binding domain and main protease inhibitors. National Institutes of Health. Published October 16, 2020. [Link]
-
National Institutes of Health. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. National Institutes of Health. Published February 15, 2019. [Link]
-
PubMed. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. PubMed. Accessed January 4, 2026. [Link]
-
MDPI. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Published July 12, 2022. [Link]
-
Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Published November 19, 2024. [Link]
-
National Institutes of Health. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. Published May 20, 2021. [Link]
-
National Institutes of Health. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health. Published January 15, 2021. [Link]
-
PubChem. 2-Amino-4-(p-nitrophenyl)thiazole. PubChem. Accessed January 4, 2026. [Link]
-
Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Accessed January 4, 2026. [Link]
-
Taylor & Francis Online. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Taylor & Francis Online. Published February 15, 2019. [Link]
-
PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Accessed January 4, 2026. [Link]
-
PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Accessed January 4, 2026. [Link]
-
National Institutes of Health. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health. Published December 1, 2022. [Link]
-
ResearchGate. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. Accessed January 4, 2026. [Link]
-
NIST. 2-Amino-4-(4-nitrophenyl)thiazole. NIST. Accessed January 4, 2026. [Link]
-
ResearchGate. Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. Accessed January 4, 2026. [Link]
-
Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Accessed January 4, 2026. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Published March 7, 2021. [Link]
-
MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Published August 1, 2023. [Link]
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- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. ADMET profile and virtual screening of plant and microbial natural metabolites as SARS-CoV-2 S1 glycoprotein receptor binding domain and main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 4-(2-Nitrophenyl)thiazole-2-amine synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-(2-Nitrophenyl)thiazole-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help improve the yield and purity of this important synthetic intermediate.
Introduction
The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, a reliable and widely used method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone, in this case, 2-bromo-1-(2-nitrophenyl)ethanone, with a thioamide, typically thiourea. While the Hantzsch synthesis is generally robust, the presence of a sterically hindering and electron-withdrawing nitro group at the ortho position of the phenyl ring can introduce specific challenges that may lead to reduced yields and the formation of impurities. This guide will address these potential issues and provide practical solutions to optimize the synthesis.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis of this compound.
Question 1: Why is the yield of my this compound consistently low?
Answer:
Low yields in the Hantzsch synthesis of this particular compound can often be attributed to several factors related to the ortho-nitro group and reaction conditions.
-
Incomplete Reaction: The electron-withdrawing nature of the nitro group can deactivate the carbonyl group of the α-haloketone, slowing down the initial reaction with thiourea. Additionally, steric hindrance from the ortho-nitro group can impede the approach of the nucleophilic thiourea.
-
Solution: To drive the reaction to completion, consider increasing the reaction time and/or temperature. Refluxing in a suitable solvent like ethanol or methanol for an extended period (e.g., 4-8 hours) is often necessary.[3] Using a slight excess of thiourea (1.2 to 1.5 equivalents) can also help to improve the reaction rate.
-
-
Side Reactions: The presence of the nitro group can lead to the formation of side products. One common side reaction is the self-condensation of the α-haloketone under basic conditions.
-
Solution: Maintain a slightly acidic to neutral pH during the initial phase of the reaction. While the reaction is often carried out without an added base, the hydrobromide salt of the product is initially formed, which can be neutralized during workup.
-
-
Degradation of Starting Material: 2-Bromo-1-(2-nitrophenyl)ethanone can be unstable, especially in the presence of light or heat.
-
Solution: Use freshly prepared or purified α-haloketone for the best results. Store it in a cool, dark place.
-
Question 2: My final product is difficult to purify and appears to be contaminated with a persistent impurity. What could this be and how can I remove it?
Answer:
Purification challenges often arise from the presence of unreacted starting materials or side products with similar polarities to the desired product.
-
Unreacted Thiourea: Thiourea is water-soluble, but if an excess is used, it can sometimes co-precipitate with the product.
-
Solution: During the workup, after neutralizing the reaction mixture, ensure the product is thoroughly washed with water to remove any remaining thiourea.
-
-
Unreacted 2-Bromo-1-(2-nitrophenyl)ethanone: This starting material can be a persistent impurity.
-
Solution: Optimize the reaction conditions to ensure complete consumption of the α-haloketone. For purification, recrystallization is often effective. A suitable solvent system can be ethanol, methanol, or a mixture of ethanol and water. Column chromatography using silica gel with a mobile phase of ethyl acetate and hexane can also be employed for high-purity samples.
-
-
Formation of Bis(4-(2-nitrophenyl)thiazol-2-yl)amine: In some cases, a dimeric impurity can form.
-
Solution: Careful control of the stoichiometry (avoiding a large excess of the α-haloketone) can minimize the formation of this side product. This impurity is typically less soluble than the desired product and may be removed by fractional crystallization.
-
Question 3: I am observing a dark coloration in my reaction mixture and final product. Is this normal, and can it be prevented?
Answer:
The formation of colored byproducts is not uncommon in reactions involving nitroaromatic compounds.
-
Cause: The dark color can result from minor decomposition of the starting materials or the product, especially at elevated temperatures. The nitro group itself can also contribute to the color of the final compound.
-
Solution: While some color may be inherent to the product, excessive darkening can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Purifying the final product by recrystallization, perhaps with the addition of a small amount of activated charcoal, can help to remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Ethanol and methanol are the most commonly used and effective solvents for the Hantzsch synthesis of 2-aminothiazoles.[3] They are good at dissolving both the α-haloketone and thiourea and are suitable for refluxing temperatures.
Q2: Is a catalyst necessary for this reaction?
A2: The Hantzsch thiazole synthesis is typically self-catalyzed by the acidic hydrohalide salt formed as a byproduct. Therefore, an external catalyst is generally not required.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v), to track the disappearance of the starting materials and the appearance of the product spot.
Q4: What are the expected spectroscopic characteristics of this compound?
A4:
-
¹H NMR: Expect to see signals for the aromatic protons on the nitrophenyl ring, a singlet for the proton at the 5-position of the thiazole ring, and a broad singlet for the amino protons.
-
¹³C NMR: Signals corresponding to the carbons of the thiazole ring and the nitrophenyl ring should be observed.
-
IR Spectroscopy: Look for characteristic peaks for the N-H stretching of the amine, C=N and C=C stretching of the thiazole ring, and the asymmetric and symmetric stretching of the nitro group.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₉H₇N₃O₂S, MW: 221.24 g/mol ) should be present.
Optimized Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
2-Bromo-1-(2-nitrophenyl)ethanone
-
Thiourea
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2-nitrophenyl)ethanone (1.0 eq.) in absolute ethanol.
-
Add thiourea (1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting α-haloketone is consumed (typically 4-6 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to the stirred reaction mixture until the pH is neutral to slightly basic. This will neutralize the hydrobromide salt of the product and cause it to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid precipitate thoroughly with deionized water to remove any inorganic salts and unreacted thiourea.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound.
-
Dry the purified product under vacuum.
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol or Methanol | Good solubility for reactants, suitable reflux temperature. |
| Temperature | Reflux | To overcome the activation energy and drive the reaction to completion. |
| Stoichiometry | 1.2 eq. of Thiourea | A slight excess of thiourea ensures complete consumption of the α-haloketone. |
| Reaction Time | 4-8 hours | The electron-withdrawing nitro group can slow the reaction. |
| Work-up | Neutralization with NaHCO₃ | To precipitate the free base of the product. |
| Purification | Recrystallization (Ethanol/Water) | To remove unreacted starting materials and side products. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the synthesis of this compound.
Hantzsch Thiazole Synthesis Mechanism
Caption: Simplified mechanism of the Hantzsch synthesis for this compound.
References
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved from [Link]
-
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2021). Molbank, 2021(4), M1295. [Link]
-
2-Amino-4-(4-nitrophenyl)thiazole. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]
- 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. (2004).
-
2-Amino-4-(p-nitrophenyl)thiazole. (n.d.). In PubChem. Retrieved from [Link]
-
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. [Link]
- New process for the production of 2-amino-5-nitrothiazole. (1969).
- METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL. (1983).
- Process for the preparation of 2-amino-5-nitrothiazole. (1981).
-
THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. (1956). Canadian Journal of Chemistry, 34(9), 1261-1265. [Link]
-
THIAZOLES: II. PREPARATION OF ALKYL-2-NITRAMINOTHIAZOLES. (1956). Canadian Journal of Chemistry, 34(9), 1266-1271. [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). In Chem Help ASAP. Retrieved from [Link]
- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2012). Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 29-35.
-
Hantzsch Thiazole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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How to overcome solubility issues with 4-(2-Nitrophenyl)thiazole-2-amine in biological assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(2-Nitrophenyl)thiazole-2-amine in biological assays. The following sections are designed to help you troubleshoot precipitation issues, optimize your experimental conditions, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and behavior of this compound.
Q1: My this compound is precipitating immediately upon dilution into my aqueous assay buffer. What is the likely cause?
A: This is a classic sign of a compound with low aqueous solubility. The structure of this compound, with its nitrophenyl and thiazole rings, suggests a hydrophobic nature, making it poorly soluble in water-based solutions.[1][2] When you dilute your concentrated stock solution (likely in a solvent like DMSO) into the aqueous buffer, the compound crashes out of solution as it is no longer in a favorable solvent environment. Many discovery compounds exhibit low solubility, which can significantly impact bioassay results by underestimating activity and causing data variability.[3]
Q2: What is the best solvent to use for creating a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[3][4] It is a powerful, water-miscible organic solvent capable of dissolving many hydrophobic molecules.[4] However, it's crucial to be aware that 10-20% of compounds in corporate collections may not be fully soluble even in DMSO at typical stock concentrations (10-30 mM).[3] Always visually inspect your stock solution for any undissolved particulate matter.
Q3: How can I determine the maximum soluble concentration of my compound in the final assay buffer?
A: Determining the kinetic solubility in your specific assay buffer is a critical first step. A simple method is to prepare serial dilutions of your compound in the assay buffer and visually inspect for precipitation or turbidity after a set incubation period (e.g., 1-2 hours) at the assay temperature. You can also use nephelometry or light scattering for a more quantitative assessment. This will establish the upper concentration limit for your experiments and help avoid artifacts caused by compound precipitation.
Q4: I've observed that the solubility of my compound seems to change with the pH of the buffer. Why does this happen?
A: The structure of this compound contains an amine group (-NH2). Amines are basic and can be protonated to form a positively charged ammonium salt.[5][6] This salt form is generally much more soluble in water than the neutral form.[6] Therefore, in acidic conditions (lower pH), the amine group is more likely to be protonated, increasing the compound's aqueous solubility. Conversely, in neutral or basic conditions (higher pH), the compound will be in its less soluble, neutral form. This pH-dependent solubility is a common property of amine-containing drugs.[5][7]
Section 2: In-Depth Troubleshooting Guides
If basic adjustments are insufficient, these guides provide detailed protocols and the rationale behind more advanced solubilization strategies.
Guide 1: Optimizing Co-Solvent Systems
The most common strategy to maintain solubility in an aqueous assay is to use a co-solvent system, where a small percentage of an organic solvent is included in the final assay medium.
The Principle: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds and preventing them from precipitating.[4][8]
Recommended Co-Solvents & Considerations:
| Co-Solvent | Typical Final Concentration | Advantages | Disadvantages & Mitigation |
| DMSO | 0.1% - 1.0% | Powerful solvent, well-characterized. | Can be cytotoxic or affect enzyme activity at >1%.[9][10] Can interfere with some assay readouts (e.g., SPR).[11] Mitigation: Keep final DMSO concentration as low as possible (ideally ≤0.5%) and consistent across all wells, including controls.[12][13] |
| Ethanol | 0.1% - 1.0% | Less toxic than DMSO for some cell lines. | Less powerful solubilizer than DMSO. Can still impact cell viability and enzyme function. |
| Polyethylene Glycol (PEG 400) | 1% - 5% | Generally low toxicity. | Can increase viscosity of the solution. |
Experimental Protocol: Validating a Co-Solvent System
-
Vehicle Control: First, determine the tolerance of your assay system (e.g., cells, enzyme) to the co-solvent alone. Run the assay with a range of co-solvent concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) without your compound.
-
Identify Toxicity Threshold: Determine the highest concentration of the co-solvent that does not significantly impact the biological readout (e.g., cell viability, enzyme activity). This is your maximum allowable co-solvent concentration. Studies have shown that even 0.5% DMSO can cause toxicity in some cell lines after 24 hours.[12]
-
Test Compound Solubility: Prepare your compound in the assay buffer containing the predetermined maximum allowable co-solvent concentration.
-
Data Analysis: When analyzing your results, always subtract the signal from the vehicle control (buffer + co-solvent) from the signal of the wells containing your compound.
Guide 2: pH-Mediated Solubility Enhancement
Leveraging the basic amine group on the thiazole ring can be a powerful, solvent-free method to improve solubility.
The Principle: By lowering the pH of the assay buffer, you increase the protonation of the amine group, forming a more soluble salt.[5][6] This is a common strategy for basic compounds.[4]
Experimental Protocol: pH Optimization
-
Determine Assay pH Tolerance: Before modifying the buffer pH, confirm the acceptable pH range for your biological target (e.g., enzyme, cell line). Many cellular assays require a physiological pH of ~7.4, while isolated enzyme assays may tolerate a wider range.
-
Prepare Buffers: Make a series of your assay buffer at slightly different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).
-
Test Solubility: Add your compound (from a minimal amount of stock solvent) to each buffer and observe for precipitation.
-
Validate Biological Activity: If you find a lower pH that improves solubility, you MUST confirm that the change in pH does not alter the activity of your biological system. Run your positive and negative controls at this new pH to ensure the assay remains valid.
Guide 3: Utilizing Solubilizing Excipients (Cyclodextrins)
For particularly challenging compounds, the use of solubilizing excipients like cyclodextrins can be highly effective.
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's non-polar core, while the hydrophilic exterior allows the entire complex to dissolve readily in aqueous solutions.[15][16][17] This "host-guest" complexation effectively masks the hydrophobicity of the compound.[15][17]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[16]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe derivative often used in pharmaceutical formulations.[4]
Experimental Protocol: Using Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in your assay buffer to create a stock solution (e.g., 10-50 mM).
-
Complexation: Add your compound (from a concentrated DMSO stock) to the cyclodextrin-containing buffer. Gentle vortexing or sonication can facilitate the formation of the inclusion complex.
-
Assay Validation: It is critical to run a control with the cyclodextrin solution alone, as cyclodextrins can sometimes have minor effects on cell membranes or protein activity.[13] Ensure the cyclodextrin concentration is kept constant across all experimental and control wells.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Decision tree for troubleshooting solubility.
Mechanism of Cyclodextrin Solubilization
The diagram below illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug like this compound to enhance its aqueous solubility.
Caption: Cyclodextrin inclusion complex formation.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]
-
(PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate.[Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]
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Solubility and pH of amines. University of York.[Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.[Link]
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate.[Link]
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What effects does DMSO have on cell assays? Quora.[Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]
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Methods of solubility enhancements. Slideshare.[Link]
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health.[Link]
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5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[Link]
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Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.[Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central.[Link]
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Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Planta Medica.[Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]
-
Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific.[Link]
-
Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. ResearchGate.[Link]
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Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health.[Link]
-
Physical Properties of Amines. BYJU'S.[Link]
-
Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube.[Link]
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Technical Support Center: Optimization of Coupling Reactions with 4-(2-Nitrophenyl)thiazole-2-amine
Introduction: Navigating the Challenges of a Privileged Scaffold
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-(2-nitrophenyl)thiazole-2-amine. This compound is a valuable building block, but its unique electronic and structural features present specific challenges in common cross-coupling reactions. The inherent properties of the 2-aminothiazole motif, combined with the strongly electron-withdrawing 2-nitrophenyl substituent, necessitate a carefully optimized and nuanced approach to achieve high-yielding C-N bond formations.
The primary amine and the thiazole sulfur can act as coordinating sites that may inhibit or poison palladium catalysts, a common issue with electron-rich, five-membered heterocyclic amines.[1][2] Furthermore, the nitro group significantly reduces the nucleophilicity of the 2-amino group, making it a less reactive coupling partner. This guide provides field-proven insights, troubleshooting protocols, and detailed experimental workflows to help you successfully navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the coupling of this compound, providing causative explanations and actionable solutions.
Q1: My N-arylation (e.g., Buchwald-Hartwig) reaction is failing or giving very low yields. What are the most likely causes?
A1: Low or no conversion with this substrate is a frequent problem and typically points to issues within the catalytic cycle. The primary culprits are catalyst deactivation and insufficient reactivity of the amine.
-
Catalyst Deactivation/Poisoning: The 2-amino group and the thiazole's sulfur atom can coordinate strongly to the palladium center.[1][2] This binding can inhibit the catalyst by preventing it from participating in the desired catalytic cycle (oxidative addition, reductive elimination).
-
Reduced Amine Nucleophilicity: The potent electron-withdrawing effect of the 2-nitrophenyl group significantly lowers the electron density on the 2-amino group. This reduced nucleophilicity makes the deprotonation step by the base and the subsequent attack on the palladium center more difficult.[3][4]
-
Inappropriate Ligand Choice: Standard phosphine ligands (e.g., PPh₃) are often insufficient for this challenging substrate. They may not provide the necessary steric bulk or electron-donating character to promote the crucial reductive elimination step or to stabilize the active catalyst against decomposition.[5]
-
Incorrect Base Selection: The base is critical for deprotonating the amine. If the base is too weak, the concentration of the active nucleophile will be too low. If it's too strong, it can lead to decomposition of the starting material or unwanted side reactions.[6]
Initial Troubleshooting Workflow: To diagnose the issue, a logical, step-by-step approach is essential. The following workflow helps isolate the problematic variable.
Caption: A step-by-step workflow for troubleshooting failed coupling reactions.
Q2: How should I select the optimal Palladium catalyst and ligand system for this specific amine?
A2: For electron-deficient and potentially coordinating amines like this compound, the catalyst system must be highly active and resistant to poisoning. Sterically hindered biarylphosphine ligands (Buchwald ligands) are the gold standard here.[7][8]
-
Recommended Ligands:
-
For Aryl Bromides/Triflates: Ligands like SPhos , XPhos , or RuPhos are excellent starting points. Their bulk and electron-donating properties accelerate the rate-limiting reductive elimination step and stabilize the palladium center.
-
For Aryl Chlorides: Coupling with aryl chlorides is more challenging and often requires more specialized, highly active ligands such as BrettPhos or tBuXPhos .
-
-
Palladium Precursors:
-
Pd₂(dba)₃ (a Pd(0) source) is commonly used but requires pre-activation with the ligand.
-
Pd(OAc)₂ (a Pd(II) source) is also effective and is reduced in situ to Pd(0).
-
Pre-formed Catalysts (Palladacycles): G3 or G4 palladacycles (e.g., XPhos Pd G3) are often more robust, air-stable, and provide more consistent results as they do not require an in-situ activation step.
-
Q3: What are the best practices for selecting a base and solvent?
A3: The base and solvent are not independent variables; their combination affects solubility and reactivity.
-
Base Selection: Strong, non-coordinating inorganic bases are generally preferred to minimize side reactions.
-
Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the weakly nucleophilic amine without causing significant degradation.[3][6]
-
Sodium tert-butoxide (NaOtBu) is a very strong base and can be effective but may also promote side reactions like dehalogenation of the coupling partner, so it should be used with caution.[9]
-
-
Solvent System: Aprotic, polar solvents capable of solubilizing the reactants and the base are ideal.
-
1,4-Dioxane and Toluene are the most commonly used and reliable solvents for Buchwald-Hartwig aminations.[10]
-
tert-Butanol (t-BuOH) can also be effective, particularly with certain ligand systems.[7]
-
Avoid protic solvents like water or ethanol unless specified by a particular protocol, as they can interfere with the catalytic cycle.
-
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2-4 mol%) | G3 palladacycle offers higher stability and activity, ideal for challenging substrates. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands are essential to promote reductive elimination and prevent catalyst poisoning.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-2.5 equivalents) | Strong, non-nucleophilic bases are required to deprotonate the electron-deficient amine.[3][6] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | High-boiling aprotic solvents ensure good solubility and allow for higher reaction temperatures. |
| Temperature | 90 - 110 °C | Higher temperatures are often necessary to overcome the activation energy for this less reactive amine. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the accepted mechanism for the Pd-catalyzed C-N cross-coupling reaction and highlights where problems can occur with this compound.
Caption: The Buchwald-Hartwig catalytic cycle and common failure points.
Detailed Experimental Protocol: General Procedure for N-Arylation
This protocol provides a robust starting point for the Buchwald-Hartwig coupling of this compound with an aryl bromide. It is designed to be a self-validating system; successful execution indicates a properly functioning experimental setup.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 - 1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (0.044 equiv, 4.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 0.5 mmol, 117.6 mg), the aryl bromide (0.55 mmol), and finely ground K₃PO₄ (1.0 mmol, 212.3 mg).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.022 mmol, 9.0 mg). Add this solid mixture to the Schlenk flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 2.5 mL to achieve a 0.2 M concentration) via syringe.
-
Degassing (Optional but Recommended): Subject the sealed reaction mixture to three cycles of "freeze-pump-thaw" to ensure all dissolved oxygen is removed. Alternatively, bubble argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-arylated product.
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
- Wahyu, W. T., et al. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.
- Anonymous. (n.d.). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides.
- BenchChem Technical Support Team. (2025).
- Fors, B. P., et al. (n.d.).
- Anonymous. (2013). Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. SciSpace by Typeset.
- Li, G., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- Wikipedia contributors. (n.d.).
- Anonymous. (n.d.). Palladium-Catalyzed Couplings of Heteroaryl Amines with Aryl Halides Using Sodium Phenolate as the Stoichiometric Base.
- McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435.
- McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions. BenchChem.
- Anonymous. (2012).
- Anonymous. (n.d.). A Walk through Recent Nitro Chemistry Advances. NIH.
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- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles [dspace.mit.edu]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Identifying and minimizing side products in 4-(2-Nitrophenyl)thiazole-2-amine synthesis
Welcome to the technical support center for the synthesis of 4-(2-nitrophenyl)thiazole-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing the formation of side products. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
I. Introduction to the Synthesis
The primary route for synthesizing this compound is the Hantzsch thiazole synthesis. This robust reaction involves the condensation of 2-bromo-1-(2-nitrophenyl)ethan-1-one with thiourea.[1][2] The overall reaction is depicted below:
Scheme 1: Hantzsch Synthesis of this compound
Caption: General scheme of the Hantzsch thiazole synthesis.
While this reaction is generally efficient, the presence of the electron-withdrawing nitro group on the phenyl ring and the bifunctional nature of the reactants can lead to the formation of several side products.[3][4] Understanding and controlling these side reactions is critical for obtaining a high yield of the desired product with excellent purity.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reactants: Degradation of 2-bromo-1-(2-nitrophenyl)ethan-1-one due to moisture. | 1. Use freshly prepared or properly stored α-haloketone. Ensure anhydrous reaction conditions. |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If starting material is still present, increase the reflux time. | |
| 3. Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to the consumption of the limiting reagent in side reactions. | 3. Use a slight excess of thiourea (1.1-1.2 equivalents) to ensure complete conversion of the α-haloketone. | |
| Presence of a Major Impurity with a Lower Rf on TLC | 1. Hydrolysis of α-haloketone: The starting material, 2-bromo-1-(2-nitrophenyl)ethan-1-one, can hydrolyze to 1-(2-nitrophenyl)ethan-1-one-2-ol, especially in the presence of moisture. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. |
| 2. Unreacted Thiourea: Thiourea is highly polar and will have a low Rf value. | 2. During workup, wash the crude product thoroughly with water to remove unreacted thiourea. | |
| Formation of a High Molecular Weight Byproduct | 1. Dimerization/Oligomerization: Self-condensation of the α-haloketone or reaction of the product with the starting material can lead to dimers or other oligomeric impurities. | 1. Add the α-haloketone slowly to the solution of thiourea to maintain a low concentration of the ketone. |
| 2. Formation of 2-Iminothiazoline Isomer: Under certain conditions, an isomeric iminothiazoline can form. | 2. Maintain a neutral to slightly basic pH during the reaction. Acidic conditions can sometimes favor the formation of the imino tautomer.[6] | |
| Product is a Dark, Tarry Substance | 1. Decomposition: The nitro group can be sensitive to high temperatures, leading to decomposition and polymerization. | 1. Avoid excessive heating. Maintain a gentle reflux and do not exceed the recommended reaction time. |
| 2. Side Reactions with Solvent: Some solvents may react with the starting materials or intermediates at elevated temperatures. | 2. Ethanol is the recommended solvent. Avoid using protic solvents that are more acidic or reactive. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound and how can I identify them?
A1: Based on the reactivity of the starting materials and the reaction mechanism, the following are the most probable side products:
-
1-(2-Nitrophenyl)-2-hydroxyethan-1-one: This results from the hydrolysis of the starting α-haloketone. It can be identified by the absence of the bromine signal in the mass spectrum and the presence of a hydroxyl group signal in the IR and NMR spectra.
-
Unreacted Starting Materials: Both 2-bromo-1-(2-nitrophenyl)ethan-1-one and thiourea may be present if the reaction does not go to completion. They can be identified by comparing the TLC of the reaction mixture with the standards of the starting materials.
-
2-Imino-4-hydroxy-4-(2-nitrophenyl)thiazolidine: This is the non-dehydrated cyclized intermediate. It is typically unstable and may not be isolated in significant quantities but could be observed by LC-MS analysis of the crude reaction mixture.
-
Self-condensation product of 2-bromo-1-(2-nitrophenyl)ethan-1-one: This can lead to a complex mixture of byproducts. These will have significantly higher molecular weights than the desired product.
Q2: How does the nitro group affect the reaction and the potential for side products?
A2: The electron-withdrawing nature of the nitro group at the ortho position of the phenyl ring has several effects:
-
Increased Reactivity of the α-haloketone: The nitro group enhances the electrophilicity of the carbonyl carbon and the carbon bearing the bromine atom, which can accelerate the initial reaction with thiourea.[3]
-
Potential for Nucleophilic Aromatic Substitution: Although less common under these reaction conditions, the activated aromatic ring could potentially undergo nucleophilic substitution reactions.
-
Increased Acidity of α-protons: The nitro group increases the acidity of the protons on the carbon adjacent to the carbonyl group, which could potentially facilitate side reactions like self-condensation.
Q3: What is the optimal solvent and temperature for this synthesis?
A3: Ethanol is the most commonly used and recommended solvent for the Hantzsch thiazole synthesis.[5] It effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature. The reaction is typically carried out at the reflux temperature of ethanol (around 78 °C). Higher temperatures should be avoided to prevent decomposition of the nitro-containing compounds.
Q4: What is the best method for purifying the final product?
A4: The crude product can often be isolated by precipitation upon cooling the reaction mixture and adding water.[5] For further purification, recrystallization from ethanol is a highly effective method. This process helps to remove unreacted starting materials and most of the common side products. If significant impurities remain, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent can be employed.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[5] A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The starting α-haloketone will have a higher Rf value than the more polar 2-aminothiazole product. The disappearance of the starting material spot indicates the completion of the reaction.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.1 eq) and ethanol.
-
Stir the mixture until the thiourea is completely dissolved.
-
Add 2-bromo-1-(2-nitrophenyl)ethan-1-one (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
Protocol 2: TLC Analysis
-
Prepare a TLC chamber with a suitable eluent (e.g., Ethyl Acetate:Hexane 1:1).
-
Spot the crude reaction mixture, and for comparison, the starting materials (2-bromo-1-(2-nitrophenyl)ethan-1-one and thiourea) on a silica gel TLC plate.
-
Develop the plate and visualize the spots under UV light (254 nm).
-
The product, this compound, should appear as a new spot with a lower Rf than the starting α-haloketone.
V. Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the main reaction pathway and potential side reactions, as well as a troubleshooting workflow.
Caption: Main reaction and potential side reactions.
Caption: A workflow for troubleshooting the synthesis.
VI. References
-
Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]
-
Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Semantic Scholar. [Link]
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- 2. synarchive.com [synarchive.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-(2-Nitrophenyl)thiazole-2-amine and its Derivatives
Welcome to the technical support center for the purification of 4-(2-nitrophenyl)thiazole-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds. The inherent functionalities of these molecules—a basic amine, a polar nitro group, and an aromatic thiazole core—present unique purification challenges that require a nuanced and systematic approach.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and its derivatives in a question-and-answer format.
Recrystallization Issues
Question: My this compound derivative "oiled out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid instead of a solid.[1] This often occurs when the melting point of your compound is lower than the boiling point of the solvent, or when significant impurities are present, depressing the melting point of the mixture.[1]
Here are several strategies to address this:
-
Re-dissolve and Adjust Solvent Volume: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation, then allow it to cool much more slowly.[1] This gives the molecules more time to orient themselves into a crystal lattice.
-
Induce Crystallization: If the solution remains supersaturated without crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Solvent System Modification: The choice of solvent is critical. If oiling persists, consider a different solvent or a solvent mixture. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Then, gently heat until the solution is clear and allow it to cool slowly. For many aminothiazole derivatives, recrystallization from ethanol (EtOH) can be effective.[2]
-
Lower the Cooling Temperature: After slow cooling to room temperature, you can try further cooling in an ice bath or a freezer to encourage crystallization.[1]
Column Chromatography Challenges
Question: My aminothiazole derivative is streaking or showing poor separation on a silica gel column. What are the likely causes and solutions?
Answer: Streaking and poor separation during silica gel chromatography of basic compounds like 2-aminothiazoles are often due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface.[3] This can lead to irreversible adsorption, tailing of peaks, and overall poor resolution.
Here are some proven solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: A common and effective technique is to add a small amount of a competing base to the mobile phase. Triethylamine (TEA) at a concentration of 0.5-2% is frequently used to neutralize the acidic sites on the silica gel, preventing strong adsorption of the basic analyte.[3]
-
Ammonia in Methanol: For more polar aminothiazoles, a mobile phase containing methanol with a small percentage of ammonium hydroxide can be effective. However, controlling the elution strength can be challenging.[3]
-
-
Stationary Phase Selection:
-
Amine-Functionalized Silica: Using an amine-functionalized stationary phase can significantly improve the chromatography of basic compounds by minimizing the acid-base interactions that cause tailing on standard silica gel.[3]
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds. It is available in acidic, neutral, and basic grades; for aminothiazoles, neutral or basic alumina would be the most appropriate choice.[4]
-
-
Sample Loading: Ensure your sample is fully dissolved in a minimal amount of the mobile phase or a less polar solvent before loading onto the column. Overloading the column can also lead to poor separation.
Question: I'm having trouble separating my desired this compound from a less polar impurity. How can I improve the resolution?
Answer: Improving the separation of compounds with similar polarities requires optimizing the chromatographic conditions to exploit subtle differences in their interactions with the stationary and mobile phases.
-
Solvent System Optimization: The key is to find a solvent system with the right "eluting strength." Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening different solvent systems to find the one that gives the best separation (largest difference in Rf values) between your product and the impurity.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can often provide better separation of closely eluting compounds.
-
Column Parameters:
-
Finer Silica Gel: Using silica gel with a smaller particle size can increase the surface area and improve separation efficiency.
-
Longer Column: A longer and narrower column can also enhance resolution, although it will increase the run time and the amount of solvent required.
-
Extraction and Workup Problems
Question: During an aqueous workup, I'm losing a significant amount of my aminothiazole product. What could be the reason, and how can I prevent this?
Answer: The amine group in your compound is basic and can be protonated by acidic conditions, making it more water-soluble. If your aqueous layer is acidic, you may be losing your product to the aqueous phase as its ammonium salt.
-
pH Control: Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a base like sodium bicarbonate or sodium hydroxide solution. This will keep your aminothiazole in its neutral, less water-soluble form, maximizing its partitioning into the organic layer.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, further driving it into the organic layer.
-
Choice of Organic Solvent: Use a water-immiscible organic solvent in which your compound is highly soluble. Dichloromethane and ethyl acetate are common choices. Perform multiple extractions with smaller volumes of the organic solvent, as this is more efficient than a single extraction with a large volume.
II. Frequently Asked Questions (FAQs)
Q1: What is a general starting point for developing a column chromatography method for a new this compound derivative?
A1: A good starting point is to use Thin-Layer Chromatography (TLC) to screen for an appropriate mobile phase. Begin with a relatively non-polar solvent system, such as 80:20 Hexane:Ethyl Acetate, and gradually increase the polarity. Add 1% triethylamine to the mobile phase to prevent streaking. The ideal solvent system for column chromatography will give your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate.
Q2: Can I use reverse-phase chromatography for purifying these compounds?
A2: Yes, reverse-phase chromatography can be an excellent technique, especially for more polar derivatives. A common system would be a C18 column with a mobile phase of water and methanol or acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[5] The nitroaromatic nature of these compounds also allows for unique selectivities on certain stationary phases.[6]
Q3: Are there any specific safety precautions I should take when purifying nitroaromatic compounds?
A3: Yes, nitroaromatic compounds can be thermally sensitive and potentially explosive, especially in the presence of certain reagents or at elevated temperatures. Always consult the Material Safety Data Sheet (MSDS) for your specific compound. Avoid excessive heating during solvent removal (e.g., on a rotary evaporator). It is also good practice to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: My purified compound is colored. Is this expected?
A4: Yes, this compound and its derivatives are often colored, typically appearing as light orange to yellow or green crystalline powders.[7] The color arises from the extended conjugation of the aromatic system and the presence of the nitro group, which is a strong chromophore.
III. Detailed Experimental Protocol: Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of a hypothetical derivative, 4-(2-nitrophenyl)-N-methylthiazol-2-amine, using silica gel column chromatography.
Objective: To purify crude 4-(2-nitrophenyl)-N-methylthiazol-2-amine from non-polar starting materials and polar byproducts.
Materials:
-
Crude 4-(2-nitrophenyl)-N-methylthiazol-2-amine
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis and Mobile Phase Selection:
-
Prepare a stock solution of the crude product in a small amount of dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a mobile phase of 80:20 Hexane:Ethyl Acetate + 1% TEA.
-
Visualize the spots under UV light (254 nm).
-
Adjust the mobile phase composition until the desired product has an Rf of ~0.3. For this example, let's assume the optimal mobile phase is 70:30 Hexane:Ethyl Acetate + 1% TEA.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (70:30 Hexane:Ethyl Acetate + 1% TEA).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.[4]
-
Add a thin layer of sand on top of the packed silica gel to protect the surface.[4]
-
Drain the solvent until the level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This is the "dry loading" method, which often results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the separation by collecting small spots from the eluting fractions and running TLCs.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
-
Purity Confirmation:
-
Assess the purity of the final product using techniques such as NMR, LC-MS, and melting point analysis.
-
IV. Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 3. biotage.com [biotage.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencepub.net [sciencepub.net]
- 7. chemimpex.com [chemimpex.com]
Stability testing of 4-(2-Nitrophenyl)thiazole-2-amine under experimental conditions
Technical Support Center: Stability Testing of 4-(2-Nitrophenyl)thiazole-2-amine
Welcome to the technical support center for the stability testing of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the stability assessment of this molecule. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is understanding the stability of this compound critical, and what are the primary degradation concerns?
A1: The stability of an active pharmaceutical ingredient (API) like this compound is a cornerstone of drug development. It ensures the safety, efficacy, and quality of the final drug product throughout its shelf life.[1][2] Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3]
For this compound, the primary degradation concerns stem from its specific chemical structure:
-
Nitroaromatic Group: The electron-withdrawing nature of the nitro group on the phenyl ring can make the compound susceptible to certain degradation pathways, although it also contributes to the molecule's overall stability.[4] Nitroaromatic compounds are known to be resistant to oxidative degradation due to the stability of the benzene ring.[4]
-
Thiazole Ring: While generally stable, the thiazole ring can be susceptible to cleavage under harsh conditions.
-
Amino Group: The primary amine group is a potential site for oxidative degradation and can react with other functional groups or excipients.[5]
Forced degradation studies are essential to identify these potential degradation pathways and to develop stability-indicating analytical methods.[6][7][8]
Q2: I'm designing a forced degradation study for this compound. What are the recommended stress conditions?
A2: Forced degradation, or stress testing, is crucial for elucidating degradation pathways and developing a stability-indicating method.[7][8] The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve the degradants.[9] Over-stressing the molecule can lead to secondary degradation products that are not relevant to real-world storage conditions.[9][10]
Based on the structure of this compound, the following stress conditions are recommended as a starting point, in accordance with ICH Q1A guidelines[3][6][10]:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | Hydrolysis of the amine or potential cleavage of the thiazole ring under harsh conditions.[11] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | Similar to acid hydrolysis, but the rate and products may differ.[11] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the amino group or the sulfur atom in the thiazole ring. |
| Thermal Degradation | Solid API at 105°C for 24 hours | General decomposition, potential for polymerization or rearrangement. |
| Photostability | ICH Q1B compliant light exposure (≥1.2 million lux hours and ≥200 watt hours/m²) | Photolytic degradation, potentially involving the nitro group.[12][13] |
Expert Insight: Always run a control sample (unstressed) and a blank (solvent) for each condition. For hydrolytic studies, neutralize the samples before analysis to prevent damage to the HPLC column.[11]
Q3: My HPLC analysis shows poor peak shape and shifting retention times for the parent compound. How can I troubleshoot this?
A3: High-Performance Liquid Chromatography (HPLC) is the workhorse for stability-indicating assays.[11][14] Poor peak shape and retention time variability can compromise the accuracy and precision of your results. Here’s a systematic troubleshooting approach:
Troubleshooting HPLC Issues
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | - Column Overload: Injecting too much sample. - Secondary Interactions: Silanol interactions with the basic amine group. - Column Contamination: Buildup of strongly retained compounds. | - Reduce Injection Volume/Concentration. - Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the pKa of the amine to ensure it's fully protonated.[15] - Use a Column with End-capping or a Buffer Additive like triethylamine. - Flush the column with a strong solvent.[16][17] |
| Peak Fronting | - Sample Solvent Incompatibility: Sample dissolved in a much stronger solvent than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent.[16] |
| Shifting Retention Times | - Mobile Phase Instability: Changes in pH or composition over time. - Temperature Fluctuations: Inconsistent column temperature. - Pump Issues: Leaks or air bubbles in the pump.[18] | - Prepare fresh mobile phase daily. - Use a column oven to maintain a constant temperature.[16] - Degas the mobile phase and purge the pump. Check for leaks in fittings and seals.[18] |
| Split Peaks | - Column Void or Contamination: A void at the head of the column or a blocked frit. - Co-elution: An impurity or degradant is eluting very close to the main peak. | - Reverse flush the column (if permissible by the manufacturer) or replace it.[17] - Optimize the mobile phase gradient or composition to improve resolution. |
Experimental Workflow for HPLC Troubleshooting
Caption: Systematic workflow for troubleshooting common HPLC issues.
Q4: I'm not seeing any degradation under standard forced degradation conditions. What should I do?
A4: The inherent stability of this compound might mean that standard conditions are not harsh enough to induce degradation.[19] If you observe less than 5% degradation, you may need to increase the stress.
Strategies for Increasing Stress in Forced Degradation
| Stress Condition | Modified Approach | Caution |
| Hydrolysis | - Increase temperature (e.g., to 80°C or reflux). - Increase acid/base concentration (e.g., to 1 M HCl/NaOH). - Extend the duration of the study. | Avoid conditions that are unrealistically harsh and could lead to non-relevant degradation pathways. |
| Oxidation | - Increase the concentration of H₂O₂ (e.g., up to 30%). - Increase the temperature. | Higher concentrations of H₂O₂ can be hazardous. Handle with appropriate safety precautions. |
| Thermal | - Increase the temperature, but stay below the melting point of the compound. | Be mindful of potential phase changes (melting) that could alter the degradation mechanism. |
| Photostability | - Extend the exposure time beyond the ICH Q1B minimums. | Ensure the temperature in the photostability chamber is controlled to distinguish between thermal and photolytic degradation. |
Expert Insight: If the compound is still resistant to degradation, it is important to document this as evidence of its high intrinsic stability. Regulatory bodies will expect to see that a reasonable effort has been made to induce degradation.
Q5: How do I confirm that my analytical method is truly "stability-indicating"?
A5: A stability-indicating method (SIM) is a validated analytical procedure that can accurately measure the API without interference from degradation products, impurities, or excipients.[2][11] The key is to demonstrate specificity.
Protocol for Validating a Stability-Indicating Method
-
Forced Degradation: Perform forced degradation studies as described in Q2.
-
HPLC-DAD/MS Analysis: Analyze the stressed samples using an HPLC system equipped with a Photodiode Array (PDA) or Diode Array Detector (DAD) and ideally a Mass Spectrometer (MS).
-
Peak Purity Analysis:
-
Use the PDA detector to perform peak purity analysis on the parent compound peak in all stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.
-
If peak purity fails, the HPLC method needs further optimization (e.g., changing the gradient, mobile phase, or column) to resolve the co-eluting species.
-
-
Mass Balance Calculation:
-
Calculate the mass balance for each stressed sample: Mass Balance (%) = [(Assay of API) + (Σ % of all Degradation Products)] / (Initial Assay of API) * 100
-
A mass balance between 95-105% provides confidence that all major degradation products have been detected.
-
-
Resolution: Ensure that the resolution between the API peak and the closest eluting degradation product is greater than 1.5.
Workflow for Method Validation
Caption: Decision workflow for validating a stability-indicating method.
References
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
ICH releases overhauled stability guideline for consultation. (2025). RAPS. [Link]
-
Common Pitfalls in Forced Degradation Studies and How to Avoid Them. (2025). Pharma Stability. [Link]
-
Q1A(R2) Guideline. (n.d.). ICH. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency (EMA). [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD. [Link]
-
Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. (2018). ResearchGate. [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals. (2016). PMC - NIH. [Link]
-
Stability Indicating Methods. (2018). YouTube. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Stability Indicating Assay Method. (2023). IJCRT.org. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH. [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). RSC Publishing. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]
-
ASTM D2619 (Hydrolytic Stability). (2024). SPL. [Link]
-
Photostability testing theory and practice. (2021). Q1 Scientific. [Link]
-
ICH guideline for photostability testing: aspects and directions for use. (2003). PubMed. [Link]
-
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (n.d.). NIH. [Link]
-
2-Amino-4-(4-nitrophenyl)thiazole. (n.d.). NIST WebBook. [Link]
-
Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. [Link]
-
Degradation of amines in CO Capture. (n.d.). SINTEF. [Link]
-
Thermal degradation of aqueous amines used for carbon dioxide capture. (n.d.). The University of Texas at Austin. [Link]
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (n.d.). MDPI. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. [Link]
Sources
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- 2. ijcrt.org [ijcrt.org]
- 3. database.ich.org [database.ich.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Pharma Stability – Audit-Ready Stability Studies, Always [pharmastability.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. q1scientific.com [q1scientific.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. lcms.cz [lcms.cz]
- 18. aelabgroup.com [aelabgroup.com]
- 19. chemimpex.com [chemimpex.com]
Technical Support Center: Troubleshooting Guide for 4-(2-Nitrophenyl)thiazole-2-amine in Cellular Assays
Welcome to the technical support resource for 4-(2-Nitrophenyl)thiazole-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions for common challenges encountered when using this compound in cellular assays. As a member of the aminothiazole class, this molecule holds potential in various research areas, including oncology and inflammation, due to the established biological activities of related structures[1][2][3]. However, its specific physicochemical properties, such as the presence of a nitrophenyl group, necessitate careful experimental design and troubleshooting.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating experiments.
Section 1: Critical First Steps - Compound Handling and Preparation
Proper handling and preparation are the foundation of reproducible results. Issues at this stage are the most common source of experimental variability.
Q1: My this compound powder won't dissolve in my aqueous cell culture medium. How should I prepare my stock solution?
A1: This is an expected challenge. The compound has low aqueous solubility due to its aromatic structure[4]. Direct dissolution in aqueous buffers or media is not recommended and will lead to inaccurate concentrations. An organic solvent is required to create a concentrated primary stock solution, which can then be serially diluted.
Expert Rationale: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of hydrophobic small molecules for cellular assays. Its high solubilizing power and miscibility with aqueous media make it ideal. However, the final concentration of DMSO in your cell culture must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or differentiation.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Assay Calculation: Determine the molecular weight (MW) of your specific lot of this compound (approx. 221.24 g/mol )[5][6][7].
-
Weighing: Carefully weigh out 1-5 mg of the compound into a sterile, conical-bottom microfuge tube. For example, weigh 2.21 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Calculation: (Mass in mg / MW in g/mol ) / (Desired Concentration in M) = Volume in L
-
Example: (2.21 mg / 221.24 g/mol ) / (0.01 mol/L) = 0.001 L = 1 mL DMSO.
-
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution. Ensure no visible particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a dark, dry environment[5].
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO (Anhydrous) | Maximizes solubility and stability of the primary stock. |
| Stock Concentration | 1-20 mM | A high concentration minimizes the volume of DMSO added to the final assay. |
| Final DMSO Conc. | ≤ 0.5% v/v | Prevents solvent-induced artifacts and cytotoxicity in most cell lines. |
| Storage | -20°C or -80°C, Dark | Protects from degradation. Aliquoting prevents freeze-thaw damage. |
Section 2: Troubleshooting Common Assay Problems
Q2: I'm observing high variability between my experimental replicates. What is the underlying cause?
A2: High variability is a classic sign of inconsistent compound delivery to the cells, which almost always traces back to poor solubility or precipitation at the final working concentration. Even if your DMSO stock is clear, the compound can crash out of solution when diluted into the aqueous, protein-rich environment of cell culture medium.
Expert Rationale: This "post-dilution precipitation" creates a heterogeneous suspension, not a true solution. Your pipette will draw up different amounts of active compound for each replicate, leading to inconsistent biological effects. The workflow below provides a systematic approach to diagnose this issue.
Caption: Workflow for diagnosing high experimental variability.
Protocol: Visual Solubility Assessment
-
Prepare your final working concentration of this compound in cell culture medium in a clear, sterile tube or well.
-
Also prepare a "vehicle control" with the same final concentration of DMSO but without the compound.
-
Incubate both tubes under your standard assay conditions (e.g., 37°C, 5% CO2) for 1-2 hours.
-
Visually inspect the tubes against a dark background. Look for cloudiness, Tyndall effect (light scattering), or visible precipitates in the compound-treated medium compared to the clear vehicle control.
Q3: My cells are dying even at low concentrations where I don't expect to see an effect. Is this compound just broadly cytotoxic?
A3: This could be due to several factors: intrinsic cytotoxicity, non-specific effects from compound precipitation, or, critically, metabolic activation of the 2-nitro group into a reactive species.
Expert Rationale: The nitroaromatic functional group is known to be a substrate for cellular nitroreductase enzymes. This enzymatic reduction can generate highly reactive nitroso and hydroxylamine intermediates that covalently bind to cellular macromolecules like proteins and DNA, causing stress and cell death independent of the compound's intended target[8]. This is a well-documented mechanism of toxicity for certain nitro-containing compounds.
Caption: Potential metabolic activation of the 2-nitro group.
Troubleshooting Steps:
-
Establish the Therapeutic Window: Perform a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 100 µM) and run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTT, or Trypan Blue exclusion). This will define the concentration range where the compound is active without causing excessive cell death.
-
Use a Cell-Free Control: To rule out assay interference, set up your assay in a cell-free system (media + assay reagents + compound). A change in signal here indicates the compound is directly interfering with your detection chemistry.
-
Consider a Nitro-Group Analogue (If Available): If you have access to a chemical analogue lacking the nitro group, testing it in parallel can provide strong evidence for or against nitro-group-mediated toxicity.
Q4: The compound is causing a cellular effect, but I'm not sure if it's due to my intended target or an off-target interaction. How can I increase my confidence?
A4: This is a critical question in drug development. Differentiating on-target from off-target effects requires a multi-pronged approach using orthogonal assays and specific controls. An "off-target effect" is any biological consequence of the compound binding to a protein or pathway other than the one intended[9].
Expert Rationale: No small molecule is perfectly specific. The key is to demonstrate that the observed phenotype is dose-dependently linked to the engagement and modulation of the intended target.
Strategy for Deconvolution:
-
Target Engagement Assay: The gold standard is to show that your compound physically interacts with its target in the cellular context at relevant concentrations. Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be invaluable.
-
Use a Structurally Unrelated Positive Control: Use a well-characterized inhibitor of the same target that belongs to a different chemical class. If both compounds produce the same phenotype, it strengthens the case for an on-target mechanism.
-
Rescue Experiment: If your compound inhibits a specific enzyme or pathway, try to "rescue" the phenotype by adding back the product of that enzyme or a downstream activator. For example, if you are inhibiting a kinase, a constitutively active downstream mutant might rescue the effect.
-
Knockout/Knockdown Validation: The most rigorous test is to show that your compound has no effect in cells where the target protein has been genetically removed (e.g., using CRISPR or siRNA).
Caption: Logic diagram for differentiating on- and off-target effects.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the appropriate vehicle controls for this compound?
-
A: The vehicle control must contain the exact same concentration of the final solvent (e.g., 0.1% DMSO) as your experimental wells. This is non-negotiable for attributing the observed effects to the compound rather than the solvent.
-
-
Q: How stable is this compound in cell culture media?
-
A: While specific data is limited, both amine and thiazole moieties can be susceptible to degradation in aqueous environments over long incubation periods (24-72 hours). The stability can be affected by media components like vitamins and metal ions[10][11]. If you suspect instability (waning effect over time), it is best to perform a time-course experiment or quantify the compound concentration in the medium at different time points using LC-MS.
-
-
Q: What is a good starting concentration range for screening?
-
A: For an initial screen, a common range is from 10 nM to 30 µM. Based on the cytotoxic potential of related thiazole compounds[12][13], it is crucial to include a wide range to identify a potential therapeutic window. Always start with a broad dose-response curve before focusing on a narrower range.
-
References
-
Cheméo. (n.d.). Chemical Properties of 2-Amino-4-(4-nitrophenyl)thiazole (CAS 2104-09-8). Retrieved from [Link]
-
Asadi, M., et al. (2020). Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. Research in Pharmaceutical Sciences. Available at: [Link]
-
Jadhav, A. A., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Available at: [Link]
-
Carta, A., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-(p-nitrophenyl)thiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Pokhodylo, N. T., & Obushak, M. D. (2019). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank. Available at: [Link]
-
NIST. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. NIST Chemistry WebBook. Retrieved from [Link]
-
Faramarzi, S., et al. (2019). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. Available at: [Link]
-
CAS. (n.d.). 2-Amino-4-(p-nitrophenyl)thiazole. CAS Common Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved from [Link]
-
Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available at: [Link]
-
Schiffrin, H., et al. (2014). Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. European Journal of Medicinal Chemistry. Available at: [Link]
-
O'Donovan, K. J., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
-
Swaminathan, S., & Hatcher, J. F. (1986). Bioconversion and macromolecular binding of 2-amino-4-(5-nitro-2-furyl)thiazole by cultured rat urothelial cells. Cancer Research. Available at: [Link]
-
Chem Help ASAP. (2020, August 23). off-target effects. YouTube. Available at: [Link]
-
Carta, A., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Bob Burk. (2011, January 13). Amines Experiment. YouTube. Available at: [Link]
-
дрозд, A. V., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress. Available at: [Link]
-
Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Available at: [Link]
-
Michael Evans. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Available at: [Link]
-
ChemRxiv. (2025, September 28). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link]
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Technical Support Center: A Guide to Scaling the Synthesis of 4-(2-Nitrophenyl)thiazole-2-amine
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2-Nitrophenyl)thiazole-2-amine, particularly focusing on the challenges and considerations for scaling production from the lab bench to quantities required for preclinical studies.[1][2][3] We will address frequently asked questions, provide detailed experimental protocols, and offer a robust troubleshooting guide to navigate potential issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What is the most common and effective method for synthesizing this compound?
The most direct and widely employed method is the Hantzsch Thiazole Synthesis .[4][5] This reaction is a classic condensation between an α-haloketone and a thioamide-containing compound.[4][6] For the target molecule, this involves reacting 2-bromo-1-(2-nitrophenyl)ethan-1-one with thiourea. The Hantzsch synthesis is favored for its reliability, generally high yields, and the use of readily available starting materials, making it suitable for producing heterocyclic molecules for pharmaceutical research.[6][7]
Q2: Can you explain the reaction mechanism for the Hantzsch synthesis of this compound?
Certainly. The reaction proceeds through a well-established multi-step mechanism.[6][8]
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being highly nucleophilic, attacks the α-carbon of the 2-bromo-1-(2-nitrophenyl)ethan-1-one, displacing the bromide ion.[6][9]
-
Intramolecular Cyclization: The nitrogen of the resulting isothiouronium intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: A molecule of water is eliminated from the cyclic intermediate to form the aromatic thiazole ring.[9] The formation of the stable aromatic ring is a significant driving force for the reaction.[9]
A diagram of this mechanism is provided below.
Caption: The reaction mechanism for the Hantzsch synthesis.
Q3: What are the critical parameters to monitor when scaling up this synthesis?
Scaling up a synthesis is not merely about using larger flasks; it requires careful process control.[10] Key parameters include:
-
Temperature Control: The initial SN2 reaction and subsequent cyclization can be exothermic. On a large scale, this heat must be managed effectively to prevent runaway reactions and the formation of impurities. The use of jacketed reactor systems with controlled heating and cooling is essential.[11]
-
Reagent Stoichiometry and Addition Rate: While a slight excess of thiourea is often used on a lab scale to ensure full conversion of the more expensive α-haloketone, this ratio should be optimized for scale-up.[9] Slow, controlled addition of one reagent to the other is critical to manage the reaction exotherm.
-
Mixing Efficiency: Homogeneous mixing is harder to achieve in large reactors. Inefficient stirring can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields. The appropriate impeller type and stirring speed must be selected.
-
Workup and Isolation Procedure: A procedure that works on a 10g scale, like gravity filtration, may be impractical for 1 kg. Methods must be adapted for large-scale operations, such as using a Nutsche filter-dryer. Precipitation and crystallization conditions must be robust and reproducible.[11]
Q4: What safety precautions should be taken?
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coats, and gloves, is mandatory.
-
Reagent Handling: α-haloketones like 2-bromo-1-(2-nitrophenyl)ethan-1-one are lachrymators and skin irritants. They must be handled in a well-ventilated fume hood.
-
Reaction Monitoring: As mentioned, the reaction can be exothermic. Always monitor the internal temperature during reagent addition.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Part 2: Experimental Protocols & Data
This section provides step-by-step methodologies for both lab-scale and scale-up synthesis.
Protocol 1: Lab-Scale Synthesis (Target: ~10 g)
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.
-
Reagents: Add 2-bromo-1-(2-nitrophenyl)ethan-1-one (12.2 g, 50 mmol) and absolute ethanol (100 mL).
-
Addition: To the stirring solution, add thiourea (4.2 g, 55 mmol, 1.1 eq) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a cold, stirred solution of 5% sodium carbonate (200 mL).[6]
-
Isolation: A yellow precipitate will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL) and then a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
Protocol 2: Scale-Up Synthesis (Target: ~200 g)
-
Setup: Use a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, a temperature probe, and a dropping funnel.
-
Reagents: Charge the reactor with thiourea (84 g, 1.1 mol, 1.1 eq) and absolute ethanol (2 L). Stir to dissolve.
-
Addition: Dissolve 2-bromo-1-(2-nitrophenyl)ethan-1-one (244 g, 1.0 mol) in absolute ethanol (1 L). Add this solution to the reactor via the dropping funnel over a period of 60-90 minutes, maintaining the internal temperature below 40°C using the reactor jacket.
-
Reaction: Once the addition is complete, slowly heat the reactor contents to a gentle reflux and maintain for 3-4 hours, or until reaction completion is confirmed by HPLC analysis.
-
Workup: Cool the reactor to 10-15°C. In a separate vessel, prepare a solution of sodium carbonate (200 g) in cold water (4 L). Transfer the reaction slurry to the basic solution under controlled conditions to manage any gas evolution.
-
Isolation: Stir the resulting slurry at 5-10°C for 1 hour. Isolate the product using a suitable large-scale filtration apparatus (e.g., Buchner funnel or filter press).
-
Washing & Drying: Wash the cake thoroughly with cold deionized water until the filtrate is neutral. Finally, perform a displacement wash with cold ethanol. Dry the product under vacuum at 50-60°C.
Data Summary & Comparison
| Parameter | Lab-Scale (10 g) | Scale-Up (200 g) | Rationale for Change |
| Reactor | 250 mL RBF | 5 L Jacketed Reactor | Required for volume and critical temperature control.[11] |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing in a larger, viscous volume. |
| Reagent Addition | All at once | Slow addition via funnel | Manages reaction exotherm and prevents side reactions. |
| Workup | Pour into base | Transfer slurry to base | Safer and more controlled on a large scale. |
| Isolation | Vacuum Filtration | Large Buchner/Filter Press | Necessary for handling larger quantities of solid. |
| Expected Yield | 80-90% | 75-85% | Yields can be slightly lower on scale-up due to handling losses. |
| Purity (Crude) | >95% | >95% | Process control aims to maintain purity.[10] |
Analytical Data
| Analysis | Expected Result |
| Appearance | Yellow to orange solid |
| Melting Point | Approx. 157-160 °C (for 4-nitrophenyl analog)[12] |
| 1H NMR (DMSO-d6) | δ ~7.0-8.0 ppm (m, aromatic protons), δ ~7.2 ppm (s, thiazole C5-H), δ ~7.5 ppm (br s, -NH2) |
| Purity (HPLC) | >98% after recrystallization |
Part 3: Troubleshooting Guide
This Q&A guide is designed to quickly diagnose and solve common experimental problems.
Q: My reaction yield is very low, or I isolated no product. What went wrong?
-
Possible Cause 1: Poor Starting Material Quality. The α-haloketone can degrade over time. Thiourea can absorb moisture.
-
Solution: Confirm the identity and purity of your starting materials using techniques like NMR or melting point before starting the reaction. Use freshly purchased or properly stored reagents.
-
-
Possible Cause 2: Incorrect Reaction Conditions. The reaction may not have gone to completion if the temperature was too low or the reaction time too short.
-
Solution: Ensure your reaction reaches and maintains reflux. Use TLC or HPLC to monitor the consumption of the limiting reagent before proceeding to workup.
-
Q: The final product is dark brown and oily, and I'm seeing multiple spots on my TLC plate. How can I fix this?
-
Possible Cause 1: Overheating. Excessive heat can cause decomposition and polymerization, leading to tarry byproducts.
-
Solution: On a large scale, this points to poor temperature control. Ensure your reactor's cooling system is functioning and that the reagent addition rate is slow enough to dissipate the heat generated.[11] On a lab scale, use an oil bath with a temperature controller instead of direct heating on a mantle.
-
-
Possible Cause 2: Incorrect Workup pH. If the mixture is not made sufficiently basic during workup, the product may remain as its HBr salt, which can be more soluble or prone to degradation.
-
Solution: Check the pH of the aqueous slurry after adding the reaction mixture. It should be >8. Add more base if necessary.
-
Q: My product won't precipitate/crystallize during the workup. What should I do?
-
Possible Cause 1: Insufficient Product Concentration. The product may be too dilute to crash out of solution.
-
Solution: Try removing some of the solvent under reduced pressure. Be careful not to concentrate to dryness, as impurities may also precipitate.
-
-
Possible Cause 2: Wrong Solvent. The ethanol/water mixture may not be the ideal anti-solvent system for your specific batch.
-
Solution: After isolating a small sample and removing the solvent, perform a solvent screen to find a suitable recrystallization or anti-solvent system. Try techniques like scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
-
Q: How do I improve the purity of my final product to >99% for preclinical trials?
-
Possible Cause: Co-precipitation of Impurities. The crude product isolated by precipitation may contain closely related impurities or residual starting materials.
-
Solution 1: Recrystallization. This is the most effective method for purification at scale. Experiment with different solvent systems (e.g., ethanol, isopropanol, acetonitrile) to find one that effectively excludes impurities.
-
Solution 2: Carbon Treatment. If the product has a dark color, it may be due to highly colored, non-polar impurities. A hot filtration through a pad of activated carbon during the recrystallization process can remove these.
-
Solution 3: Column Chromatography. While less desirable for large-scale production due to cost and solvent usage, flash chromatography is an excellent option for purifying smaller batches to generate a highly pure analytical standard or for early-stage studies.[7]
-
Caption: A typical workflow for scaling up API synthesis.
References
- CalChem. (n.d.). Scale-up | Custom Synthesis.
- Evotec. (n.d.). Synthesis, Scale-Up and Synthetic Route Development.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
- Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate.
- Charles River Laboratories. (n.d.). Scale-Up Chemistry and Process Chemistry Services.
- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (n.d.). ResearchGate.
- Simulations Plus. (2022, October 18). From Preclinical to Clinical Drug Product Development: A Path for Smooth Transition.
- Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025, January 15).
- Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.
- Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.
- Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd.
- Sigma-Aldrich. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole.
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- 2. Synthesis, Scale-Up and Synthetic Route Development | Evotec [evotec.com]
- 3. simulations-plus.com [simulations-plus.com]
- 4. synarchive.com [synarchive.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 11. criver.com [criver.com]
- 12. 4-(4-硝基苯基)-1,3-噻唑-2-胺 96% | Sigma-Aldrich [sigmaaldrich.com]
Addressing inconsistent results in experiments with 4-(2-Nitrophenyl)thiazole-2-amine
Welcome to the technical support center for 4-(2-Nitrophenyl)thiazole-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address and resolve inconsistencies encountered during experimentation with this compound. Our goal is to provide you with the expertise and validated protocols necessary to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound, which are often the root cause of experimental variability.
Q1: What are the key chemical and physical properties of this compound?
Understanding the compound's intrinsic properties is the first step in troubleshooting. The presence of a nitrophenyl group and a thiazole-2-amine moiety dictates its behavior in various experimental systems.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂S | [1][2] |
| Molecular Weight | 221.24 g/mol | [1][2] |
| Appearance | Light orange to yellow to green crystalline powder | [3] |
| Melting Point | 187 - 191 °C | [3] |
| Storage Conditions | 2-8°C, Keep in a dark place, Inert atmosphere | [1] |
The compound's aromatic and heterocyclic nature suggests limited solubility in aqueous solutions and better solubility in organic solvents. The nitro group can be susceptible to reduction under certain biological conditions, a factor to consider in assay design.
Q2: How should I properly store and handle this compound to ensure its stability?
Improper storage is a frequent source of compound degradation, leading to inconsistent results. To maintain the integrity of this compound, adhere to the following:
-
Long-Term Storage: Store the solid compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable, anhydrous organic solvent such as DMSO. Aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous or protic solvents, where hydrolysis or other reactions may occur.
Q3: How can I verify the purity and identity of my batch of this compound?
Batch-to-batch variability can be a significant source of inconsistent data. It is crucial to validate the purity and identity of your compound before beginning a series of experiments.[4]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method. A high-purity sample should show a single major peak (typically >98%).
-
Identity Confirmation: Mass Spectrometry (MS) should be used to confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation. The spectral data should match literature values.[5]
Q4: What are the primary applications and known biological activities of this compound?
This compound and its derivatives are utilized in various research areas. Understanding its intended use can provide context for potential experimental issues.
-
Synthetic Intermediate: It serves as a building block in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[3][6]
-
Biological Activity: Derivatives of this scaffold have been investigated for a range of biological activities, including as potential kinase inhibitors and antimicrobial agents.[6][7] The nitrophenyl group is a common feature in compounds designed to target specific biological pathways.[5]
Troubleshooting Guide: From Synthesis to Biological Assays
This section provides a structured approach to diagnosing and solving specific problems you may encounter.
Problem 1: Inconsistent Yields or Incomplete Reactions During Synthesis
Variability in the synthesis of thiazole derivatives can compromise the entire experimental cascade.
Potential Causes & Solutions
| Cause | Explanation & Recommended Solution |
| Poor Reagent Quality | The quality of starting materials, such as 2-bromo-1-(2-nitrophenyl)ethan-1-one and thiourea, is critical. Impurities can lead to side reactions and low yields. Solution: Use high-purity, verified starting materials. If necessary, purify reagents before use.[8][9] |
| Suboptimal Reaction Conditions | Thiazole synthesis is sensitive to temperature, solvent, and the choice of catalyst or base.[10] Solution: Conduct small-scale optimization experiments. Screen different solvents (e.g., ethanol, DMF) and bases (e.g., triethylamine, potassium carbonate). Monitor the reaction temperature closely; some reactions require reflux while others proceed at room temperature.[10][11] |
| Moisture Sensitivity | The presence of water can interfere with condensation reactions. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen). |
| Difficult Purification | Isolating the pure product from starting materials and byproducts can be challenging. Solution: Utilize column chromatography for purification. Select an appropriate solvent system based on TLC analysis. Recrystallization from a suitable solvent can also be an effective final purification step.[10] |
Workflow for Troubleshooting Synthesis Issues
Caption: A logical workflow for diagnosing synthesis problems.
Problem 2: Poor Solubility and Compound Precipitation in Assays
Compound insolubility is a major cause of non-reproducible results in biological assays.
Potential Causes & Solutions
-
Incorrect Solvent Choice: The compound has low aqueous solubility. Using an inappropriate solvent for stock solutions or excessive dilution into aqueous buffers can cause precipitation.
-
Solution: Use DMSO for high-concentration stock solutions (e.g., 10-50 mM). When diluting into aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experiments. Perform a visual check for precipitation after dilution.
-
-
Concentration Exceeds Solubility Limit: The working concentration in the assay may be higher than the compound's solubility limit in the final assay medium.
-
Solution: Determine the kinetic solubility of the compound in your specific assay buffer. Start with a lower concentration range and increase it gradually to find the maximum soluble concentration.
-
-
pH and Temperature Effects: The protonation state of the amine group can change with pH, affecting solubility. Temperature can also influence how much compound stays in solution.
-
Solution: Maintain a consistent pH and temperature for all assays. If solubility is a persistent issue, consider formulating the compound with solubility-enhancing excipients, though this should be done with caution to avoid artifacts.
-
Solubility Data in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for primary stock solutions. |
| DMF | High | An alternative to DMSO for stock solutions.[11] |
| Methanol | Moderate | Can be used for some analytical purposes.[12] |
| Ethanol | Low to Moderate | May be suitable for some intermediate dilutions.[5] |
| Water / PBS | Very Low | Direct dissolution is not recommended. Dilute from a DMSO stock. |
Problem 3: High Variability in Biological Assay Results
Inconsistent outcomes in cell-based or biochemical assays are a multifaceted problem requiring a systematic approach to deconstruct.[13][14]
Decision Tree for Troubleshooting Assay Variability
Caption: A decision tree for troubleshooting biological assay variability.
Sub-Problem A: Issues Related to the Compound Itself
-
Cause: Compound Degradation in Assay Media. The compound may not be stable over the course of a long incubation period, especially in media containing serum.
-
Solution: Assess the chemical stability of the compound in your assay medium over time using HPLC. If degradation is observed, consider reducing the incubation time or using a serum-free medium if the assay allows.
-
-
Cause: Compound Aggregation. At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or affect cells, leading to artifacts.[15]
-
Solution: Include a non-ionic detergent like Triton X-100 (0.01%) in biochemical assays to disrupt aggregation. Always run a dose-response curve; a very steep curve can be an indicator of aggregation.
-
-
Cause: Reactivity of the Nitro Group. Aromatic nitro groups can be reduced by cellular enzymes (e.g., nitroreductases) to form reactive nitroso and hydroxylamine species. These can cause cytotoxicity or other off-target effects unrelated to the intended mechanism of action.[16][17]
-
Solution: Be aware of this potential liability. If possible, test an analog without the nitro group to distinguish between target-specific effects and those caused by nitro group reactivity. Run counter-screens to assess general cytotoxicity.
-
Sub-Problem B: Issues Related to Assay System and Conditions
-
Cause: Inconsistent Cell Culture Practices. Variations in cell density, passage number, and serum lots can significantly impact experimental outcomes.[18][19][20]
-
Solution: Develop and strictly adhere to a Standard Operating Procedure (SOP) for cell culture. Use cells within a defined low-passage number range. Test new lots of serum before use in critical experiments and purchase in bulk to ensure consistency. Routinely test for mycoplasma contamination.[20]
-
-
Cause: Variability in Reagents and Equipment. Inconsistent reagent quality, pipetting errors, and uncalibrated equipment are common sources of error.[13]
-
Solution: Use high-quality reagents and maintain a consistent source/lot number for critical components.[13] Regularly calibrate pipettes, plate readers, and other essential equipment. Automate liquid handling where possible to reduce human error.
-
-
Cause: Inappropriate Assay Type for the Inhibitor. If testing as a kinase inhibitor, the assay format may not be suitable. For example, some inhibitors only bind to an inactive kinase conformation, which may not be present in a simple enzymatic assay.[21][22]
-
Solution: If results from biochemical assays and cell-based assays disagree, it may indicate a complex mechanism of action.[22] Consider using a cell-based target engagement assay to confirm the compound interacts with its intended target in a cellular context.
-
Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility.
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% ACN in water.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Dilute to a final concentration of ~20 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 320 nm.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.
-
-
Analysis:
-
Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit one major peak.
-
Protocol 2: General Cell Viability Assay (MTS/MTT)
This protocol is a standard method to assess the cytotoxic effects of the compound, which is crucial for interpreting results from cell-based functional assays.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).
-
Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).
-
Remove the old medium from the cells and add the compound-containing medium.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Analysis:
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
References
- 1. achmem.com [achmem.com]
- 2. 2-Amino-4-(p-nitrophenyl)thiazole | C9H7N3O2S | CID 16420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. kosheeka.com [kosheeka.com]
- 14. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 20. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Impurities in 4-(2-Nitrophenyl)thiazole-2-amine
Welcome to the technical support center for the analysis of 4-(2-Nitrophenyl)thiazole-2-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for the detection and characterization of impurities. Our focus is on the practical application of analytical techniques, explaining the causality behind experimental choices to ensure robust and reliable results.
Introduction: The Criticality of Impurity Profiling
This compound is a heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] Impurities can arise from various sources, including the manufacturing process, degradation over time, or interaction with storage containers.[2]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[1] Understanding and adhering to these guidelines is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. This guide provides the technical framework to confidently identify, quantify, and control impurities in your this compound samples.
Understanding Regulatory Thresholds
The ICH Q3A guideline provides a framework for managing impurities based on specific thresholds, which are determined by the maximum daily dose of the drug substance.[2][3][4]
| Threshold Type | Purpose | General Limit (for max. daily dose ≤ 2g/day) |
| Reporting Threshold | The level above which an impurity must be reported in regulatory submissions. | ≥ 0.05% |
| Identification Threshold | The level above which the structure of an impurity must be determined. | ≥ 0.10% |
| Qualification Threshold | The level above which an impurity must be assessed for its biological safety. | ≥ 0.15% |
| Note: These are general thresholds. Always refer to the latest ICH Q3A(R2) guideline for specific cases.[4][5] |
Section 1: Forced Degradation Studies - Proactively Identifying Potential Impurities
Before developing a routine analytical method, it is essential to understand the potential degradation pathways of the this compound molecule. Forced degradation (or stress testing) studies are designed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[6][7] This allows for the proactive identification of degradation products, which is crucial for developing a truly "stability-indicating" analytical method—one that can separate the intact API from all potential impurities.[8]
Experimental Protocol: Forced Degradation Study
This protocol outlines the typical stress conditions applied to a solution of this compound. The goal is to achieve 5-20% degradation of the parent compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.[8]
-
Thermal Degradation: Store the stock solution at 80°C in the dark for 72 hours. Also, expose the solid API powder to the same conditions.
-
Photolytic Degradation: Expose the stock solution and solid API to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[6]
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable method (e.g., HPLC-UV/MS) alongside an unstressed control sample.
| Stress Condition | Reagent/Parameter | Typical Duration | Potential Degradation Pathway for this compound |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours | Hydrolysis of the exocyclic amine group; potential cleavage of the thiazole ring. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours | Similar to acid hydrolysis, but potentially different degradation products. |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours | Oxidation of the sulfur atom in the thiazole ring (to sulfoxide or sulfone); oxidation of the amino group. |
| Thermal | 60°C - 80°C | 48 - 96 hours | General decomposition, potential for dimerization or polymerization. |
| Photolytic | ICH Q1B conditions | N/A | Reduction of the nitro group; potential rearrangement or cleavage of the thiazole ring.[9] |
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for impurity profiling of non-volatile organic molecules due to its high resolution, sensitivity, and quantitative accuracy.[10][11] A well-developed reversed-phase HPLC (RP-HPLC) method is essential for separating this compound from its structurally similar impurities.
Workflow for HPLC Method Development & Impurity Analysis
Caption: A typical workflow for developing, validating, and implementing an HPLC method for impurity analysis.
HPLC Troubleshooting Guide (Q&A Format)
Q1: My main API peak is tailing or fronting. What is causing this?
A1: Peak asymmetry is a common issue.
-
Causality (Tailing):
-
Column Overload: The concentration of your sample is too high, saturating the stationary phase. Dilute your sample and reinject.
-
Secondary Interactions: The basic amine group on your molecule can interact with residual acidic silanols on the silica-based C18 column. Try using a base-deactivated column or add a competing base like triethylamine (0.1%) to your mobile phase.
-
Low Mobile Phase pH: At a pH far below the pKa of the amine group, it will be fully protonated, which can sometimes improve peak shape. Conversely, a pH above its pKa might also work. Experiment with mobile phase pH.
-
-
Causality (Fronting): This is less common but often indicates column collapse (at very low pH) or a void in the column packing. Replace the column.
Q2: I'm seeing unexpected peaks (ghost peaks) in my blank gradient run. Where are they coming from?
A2: Ghost peaks are typically contaminants in the mobile phase or carryover from a previous injection.
-
Causality & Solution:
-
Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared aqueous buffers. Filter all mobile phases.
-
Carryover: The previous sample was not fully eluted. Develop a more robust needle wash protocol (using a stronger solvent than your mobile phase) and extend the gradient run time to ensure all components are eluted.
-
Leachables: Components may be leaching from plastic tubing or solvent filters. Ensure all components of your HPLC system are compatible with your mobile phase.
-
Q3: My retention times are drifting between injections. How can I stabilize the system?
A3: Retention time stability is critical for accurate identification.
-
Causality & Solution:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 10-15 column volume post-run equilibration is a good starting point.
-
Temperature Fluctuations: Use a column thermostat to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
Mobile Phase Composition Change: If you are mixing mobile phases online, ensure the pump is functioning correctly. If preparing mobile phase manually, be precise. Volatile components can evaporate over time, changing the composition.
-
HPLC FAQs
Why is a Photo Diode Array (PDA) detector recommended? A PDA detector is crucial for impurity analysis because it provides UV-Vis spectra for every point in the chromatogram. This allows you to perform peak purity analysis, which helps determine if a single chromatographic peak consists of more than one co-eluting compound. This is a key part of demonstrating method specificity.
How do I choose the right column? For a molecule like this compound, a C18 column is the standard starting point. Consider a column with end-capping or one designed for polar-modified reversed-phase to achieve good retention and peak shape. A particle size of less than 3 µm will provide higher efficiency and better resolution.
Section 3: Gas Chromatography (GC)
GC is primarily used for the analysis of volatile and thermally stable compounds. For this compound, its application is likely limited to specific types of impurities rather than the API itself, which is expected to have a high boiling point and may degrade at typical GC inlet temperatures.
GC Troubleshooting Guide (Q&A Format)
Q1: I suspect a volatile impurity from the synthesis is present, but I don't see anything on my GC-FID. Why?
A1: This could be an issue of concentration, volatility, or detection.
-
Causality & Solution:
-
Low Concentration: The impurity may be below the detection limit of your method. Consider using a more sensitive detector like a mass spectrometer (MS) or implementing a sample concentration step (e.g., headspace or solid-phase microextraction - SPME).
-
Poor Volatility: Even if considered "volatile," the impurity may not be efficiently transferred from the inlet to the column. Increase the inlet temperature, but be cautious of inducing thermal degradation of other components.
-
Poor FID Response: A Flame Ionization Detector (FID) responds to compounds with C-H bonds. If your impurity lacks these (e.g., certain inorganic reagents), it will not be detected. Use a different detector like a Thermal Conductivity Detector (TCD) or MS.
-
Q2: My peak of interest is very broad. How can I improve the peak shape?
A2: Broad peaks in GC often point to slow transfer onto the column or interactions within the column.
-
Causality & Solution:
-
Slow Injection: Use a faster injection speed to ensure the sample is introduced as a tight band.
-
Incompatible Polarity: The polarity of your analyte may not match the stationary phase of the column. For heterocyclic amines, a mid-polarity column (e.g., containing a percentage of cyanopropylphenyl) might provide better peak shape than a non-polar phase.
-
Active Sites: The liner or the column itself may have active sites that interact with your analyte. Use a deactivated liner and ensure your column is in good condition.
-
GC FAQs
When should I use GC instead of HPLC for this compound? GC should be your method of choice for analyzing residual solvents (as per ICH Q3C) used in the manufacturing process. It is also suitable for volatile starting materials or by-products that are difficult to retain on an RP-HPLC column.
Is derivatization necessary? If you must analyze a polar, non-volatile impurity by GC, derivatization can be used to increase its volatility and thermal stability. This involves a chemical reaction to mask polar functional groups (like the amine). However, this adds complexity and is generally avoided if a suitable HPLC method can be developed.
Section 4: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
While chromatography separates impurities, spectroscopy identifies them. MS and NMR are the two most powerful techniques for structure elucidation.
Troubleshooting and Decision Logic for Impurity Identification
Caption: Logical workflow for identifying an unknown impurity using MS and NMR.
Spectroscopy Troubleshooting Guide (Q&A Format)
Q1: My impurity is visible on the HPLC-UV but gives a very weak signal or no signal in the LC-MS (ESI source). What's wrong?
A1: This points to an ionization issue in the Electrospray Ionization (ESI) source.
-
Causality & Solution:
-
Poor Ionization Efficiency: The impurity may not ionize well under the current conditions. If you are in positive ion mode, the molecule must be able to accept a proton. If you are in negative ion mode, it must be able to lose one. The nitro group on your parent compound might favor negative mode, while the amine favors positive mode. Analyze in both modes.
-
Mobile Phase Suppression: Non-volatile buffers (like phosphate) are not compatible with MS. Ensure your mobile phase contains volatile components like formic acid, acetic acid, or ammonium acetate to aid ionization. High concentrations of ion-pairing agents can also suppress the signal.
-
In-source Fragmentation: The molecule might be fragmenting in the source before it can be detected as the parent ion. Reduce the source temperature or cone voltage.
-
Q2: I've isolated an impurity, but the 1H NMR spectrum is too complex to interpret due to overlapping signals with the main component.
A2: This is a common challenge when an impurity is not 100% pure.
-
Causality & Solution:
-
Signal Overlap: Standard 1D ¹H NMR has a limited chemical shift range, leading to overlapping peaks.[12]
-
Advanced NMR Techniques: Use 2D NMR experiments to resolve the overlaps. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping you trace out spin systems even if they overlap. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to, providing an extra dimension of separation.[13][14]
-
Further Purification: If the sample is still too complex, further purification by preparative HPLC may be necessary to obtain a cleaner sample for NMR analysis.
-
Spectroscopy FAQs
What is the primary role of Mass Spectrometry? MS provides the molecular weight of an impurity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which allows you to determine the elemental composition (molecular formula) of the impurity. Tandem MS (MS/MS) fragments the impurity and provides structural information based on the resulting pieces.[9]
Why is NMR considered the "gold standard" for structure elucidation? NMR is the most powerful tool for determining the precise atomic connectivity of a molecule.[13] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the impurity's structure, including its stereochemistry, which is often not possible with MS alone.[14]
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
The University of Manchester. (n.d.). New NMR Tools for Impurity Analysis. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2020, January 21). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Retrieved from [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS). Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-(p-nitrophenyl)thiazole. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-Amino-4-(p-nitrophenyl)thiazole. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-AMINO-4-(4-NITROPHENYL)THIAZOLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]
-
PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from [Link]
Sources
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Validation & Comparative
Navigating the In Vivo Landscape of Nitrophenyl-Thiazole-2-Amines: A Comparative Efficacy Guide
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in diverse biological interactions have made it a focal point for the development of novel therapeutic agents.[1] The addition of a nitrophenyl moiety to the 2-aminothiazole core can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, making these derivatives compelling candidates for in vivo evaluation. This guide will delve into the preclinical efficacy of nitrophenyl-thiazole-amine analogs, offering a comparative perspective for researchers in drug discovery and development.
I. Comparative In Vivo Efficacy in Oncology
Thiazole-containing compounds have demonstrated significant potential as anticancer agents.[1] One of the most prominent examples is Dasatinib, a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][3] While in vivo data for 4-(2-nitrophenyl)thiazole-2-amine is absent, we can draw parallels from related structures that have been investigated for their antiproliferative effects. For the purpose of this guide, we will compare the conceptual in vivo assessment of a hypothetical nitrophenyl-thiazole derivative with the well-established profile of Dasatinib.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Nitrophenyl-Thiazole Derivatives (Hypothesized): Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation and survival.[4] A plausible mechanism for a nitrophenyl-thiazole compound would be the inhibition of receptor tyrosine kinases (RTKs) like VEGFR, EGFR, or intracellular signaling kinases such as those in the PI3K/Akt pathway. The nitro group can act as a hydrogen bond acceptor, potentially enhancing the binding affinity to the kinase domain.
Dasatinib: Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias.[5] It binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[2] Furthermore, Dasatinib inhibits other kinase families, including SRC, c-KIT, and PDGFR, contributing to its broad anticancer activity.[6]
Diagram of the Hypothesized Kinase Inhibition Pathway
Caption: Hypothesized mechanism of a nitrophenyl-thiazole derivative.
Comparative Data: In Vivo Models
| Compound | Animal Model | Efficacy Endpoint | Key Findings | Reference |
| Nitrophenyl-Thiazole Derivative (Hypothetical) | Ehrlich Ascites Carcinoma (EAC) in Swiss Albino Mice | Increased lifespan, reduced tumor volume and viable tumor cell count | A similar thiazole derivative, TH08, showed significant anticancer activity against EAC cells.[7] | [7] |
| Dasatinib | K562 xenograft (human CML) in nude mice | Tumor growth inhibition | Significant reduction in tumor growth and induction of apoptosis.[2] | [2][8] |
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model
This protocol is based on studies evaluating the in vivo anticancer activity of novel compounds.[7]
-
Animal Model: Male Swiss albino mice (6-8 weeks old, 20-25 g).
-
Tumor Induction: Intraperitoneal (i.p.) injection of 2 x 10^6 EAC cells per mouse.
-
Treatment Groups (n=6 per group):
-
Group I: Control (vehicle).
-
Group II: Standard drug (e.g., Bleomycin, 0.3 mg/kg, i.p.).
-
Group III-V: Test compound (e.g., Nitrophenyl-thiazole derivative) at various doses (e.g., 10, 20, 50 mg/kg, i.p.).
-
-
Dosing Regimen: Treatment is initiated 24 hours after tumor inoculation and continued daily for 9 days.
-
Efficacy Parameters:
-
Mean Survival Time (MST) and Percent Increase in Lifespan (%ILS): Calculated based on the mortality of the animals.
-
Tumor Volume and Viable/Non-viable Tumor Cell Count: Determined from ascitic fluid collected after 10 days.
-
Hematological Parameters: Monitored to assess toxicity.
-
Workflow for In Vivo Anticancer Efficacy Study
Caption: Workflow of the EAC in vivo anticancer model.
II. Comparative In Vivo Efficacy in Inflammation
Certain thiazole derivatives have shown promise as anti-inflammatory agents.[9] Studies on nitro-substituted thiazoles have demonstrated their potential in animal models of inflammation.[9] Here, we compare a representative nitro-substituted thiazole derivative with Celecoxib, a selective COX-2 inhibitor widely used for the treatment of inflammatory disorders.
Mechanism of Action: Targeting Inflammatory Pathways
Nitro-Substituted Thiazole Derivatives: The anti-inflammatory effects of these compounds are likely multifactorial. They may involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokine production.[10]
Celecoxib: Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[11] Unlike non-selective NSAIDs, its selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[12]
Comparative Data: Carrageenan-Induced Paw Edema
| Compound | Animal Model | Efficacy Endpoint | Key Findings | Reference |
| Nitro-Substituted Thiazole Derivative | Carrageenan-induced paw edema in rats | Reduction in paw edema volume | Showed better anti-inflammatory activity compared to the standard drug nimesulide at the 3-hour time point. | [9] |
| Celecoxib | Carrageenan-induced paw edema in rats | Reduction in paw edema volume | Effectively reduces paw edema with a longer duration of action.[13] | [12][13] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This protocol is a standard method for evaluating acute anti-inflammatory activity.[14][15]
-
Animal Model: Wistar rats (150-200 g).
-
Treatment Groups (n=6 per group):
-
Group I: Control (vehicle, p.o.).
-
Group II: Standard drug (Celecoxib, e.g., 10 mg/kg, p.o.).
-
Group III-V: Test compound (Nitro-substituted thiazole derivative) at various doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Procedure:
-
Administer the test compounds or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Efficacy Parameter: Calculate the percentage inhibition of paw edema for each group compared to the control group.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema model.
III. Comparative In Vivo Efficacy in Neurology (Anticonvulsant Activity)
The thiazole nucleus is also a key feature in compounds with anticonvulsant properties.[16] A study on 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one (PTT6) has demonstrated its efficacy in preclinical seizure models.[16] We will compare this compound with Diazepam, a benzodiazepine widely used in the management of epileptic seizures.[17]
Mechanism of Action: Modulating Neuronal Excitability
2-(4-Nitrophenyl)-thiazole Derivative (PTT6): The exact mechanism is not fully elucidated, but many anticonvulsants containing a thiazole ring are thought to act on voltage-gated sodium channels or enhance GABAergic inhibition.[16] The structural features of PTT6 suggest it may interact with specific receptors in the central nervous system to reduce neuronal hyperexcitability.
Diazepam: Diazepam is a positive allosteric modulator of the GABA-A receptor.[18] By binding to the benzodiazepine site on the receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, which suppresses seizure activity.[17]
Comparative Data: Anticonvulsant Models
| Compound | Animal Model | Efficacy Endpoint | Key Findings | Reference |
| 2-(4-Nitrophenyl)-thiazole Derivative (PTT6) | Subcutaneous Pentylenetetrazole (scPTZ) and Maximal Electroshock (MES) in mice | Protection against seizures | PTT6 was identified as the most active derivative in this series in both the scPTZ and MES tests. | [16] |
| Diazepam | scPTZ in mice | Protection against seizures | Highly effective in preventing clonic seizures induced by PTZ.[18][19] | [18][19] |
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
This is a widely used model for screening anticonvulsant drugs, particularly those that act on the GABAergic system.[20][21]
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Treatment Groups (n=6 per group):
-
Group I: Control (vehicle, i.p.).
-
Group II: Standard drug (Diazepam, e.g., 4 mg/kg, i.p.).
-
Group III-V: Test compound (e.g., PTT6) at various doses (e.g., 25, 50, 100 mg/kg, i.p.).
-
-
Procedure:
-
Administer the test compounds or vehicle intraperitoneally.
-
After a pre-treatment time (e.g., 30 minutes), inject a convulsant dose of PTZ (e.g., 80 mg/kg, s.c.).
-
Observe the animals for 30 minutes for the onset of clonic convulsions.
-
-
Efficacy Parameter: Record the latency to the first convulsion and the percentage of animals protected from seizures.
Workflow for scPTZ Anticonvulsant Assay
Caption: Workflow of the scPTZ anticonvulsant model.
Conclusion
While the in vivo efficacy of this compound remains to be specifically determined, the broader family of nitrophenyl-thiazole-amine derivatives demonstrates significant therapeutic potential across oncology, inflammation, and neurology in preclinical models. The comparative analysis with established drugs like Dasatinib, Celecoxib, and Diazepam highlights the diverse mechanistic possibilities and the promising, albeit preliminary, efficacy of these novel chemical entities. Further in vivo studies, including pharmacokinetic and toxicology assessments, are warranted to fully elucidate the therapeutic index and potential clinical utility of this promising class of compounds.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib? Retrieved from [Link]
-
Pediatric Oncall. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Dasatinib in Advancing Leukemia Treatment. Retrieved from [Link]
-
PubChem. Dasatinib. Retrieved from [Link]
- Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Deriv
- Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 153-157.
- Löscher, W., et al. (2019).
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A Comparative Guide to Kinase Inhibitor Selectivity: Profiling 4-(2-Nitrophenyl)thiazole-2-amine Against Established Inhibitors
In the landscape of drug discovery, the precise targeting of protein kinases remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. The efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity – the ability to inhibit the intended target kinase without affecting other kinases in the vast human kinome. This guide provides a comprehensive framework for comparing the kinase selectivity profile of novel compounds, exemplified by 4-(2-Nitrophenyl)thiazole-2-amine, against a panel of well-characterized inhibitors: the Cyclin-Dependent Kinase (CDK) inhibitor NU6102 , the Glycogen Synthase Kinase 3 (GSK-3) inhibitor CHIR-99021 , and the Polo-like Kinase 1 (PLK1) inhibitor BI 2536 .
As a Senior Application Scientist, my objective is to not only present data but to illuminate the experimental rationale and the interpretation of selectivity profiles, empowering researchers to make informed decisions in their drug development programs.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This similarity presents a formidable challenge in designing truly selective inhibitors. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of the intended therapeutic effect. Conversely, a well-defined polypharmacology, where an inhibitor modulates a specific set of kinases, can sometimes be advantageous. Therefore, comprehensive kinase selectivity profiling is not merely a characterization step but a critical component of preclinical drug development that informs lead optimization, predicts potential side effects, and uncovers novel therapeutic opportunities.
Comparative Kinase Selectivity Profiles
To illustrate the principles of a comparative analysis, we will examine the selectivity profiles of three established kinase inhibitors against a hypothetical profile for this compound. The data presented for the reference compounds are derived from publicly available information and are representative of typical kinase profiling outputs. For the purpose of this guide, we will present the data in terms of IC50 values (the half-maximal inhibitory concentration), a common metric for inhibitor potency.
| Kinase Target | This compound (Hypothetical IC50, nM) | NU6102 (IC50, nM) | CHIR-99021 (IC50, nM) | BI 2536 (IC50, nM) |
| Primary Targets | ||||
| CDK2/cyclin A | 10 | 5.4 | >10,000 | >10,000 |
| GSK-3β | >10,000 | >10,000 | 6.7 | >10,000 |
| PLK1 | >10,000 | >10,000 | >10,000 | 0.83 |
| Key Off-Targets | ||||
| CDK1/cyclin B | 50 | 9.5 | >10,000 | >10,000 |
| CDK4/cyclin D1 | >1,000 | 1,600 | >10,000 | >10,000 |
| DYRK1A | >1,000 | 900 | >10,000 | >10,000 |
| ROCKII | >1,000 | 600 | >10,000 | >10,000 |
| PLK2 | >10,000 | >10,000 | >10,000 | 3.5 |
| PLK3 | >10,000 | >10,000 | >10,000 | 9.0 |
Analysis of Selectivity Profiles:
-
This compound (Hypothetical): This hypothetical profile suggests a potent CDK2 inhibitor with moderate selectivity against the closely related CDK1. The thiazole-amine scaffold is a common feature in kinase inhibitors, and the nitro-phenyl substitution would be a key area for medicinal chemistry efforts to improve selectivity.
-
NU6102: This compound is a potent inhibitor of both CDK1 and CDK2, with significantly lower potency against other kinases like CDK4, DYRK1A, and ROCKII. This profile makes it a useful tool for studying cellular processes regulated by CDK1 and CDK2.
-
CHIR-99021: This inhibitor is exceptionally selective for GSK-3α and GSK-3β. It exhibits over 500-fold selectivity against a broad panel of other kinases, making it a gold-standard chemical probe for elucidating the roles of GSK-3 in various signaling pathways.
-
BI 2536: As a highly potent PLK1 inhibitor, BI 2536 also shows some activity against the other PLK family members, PLK2 and PLK3, albeit at lower potencies. This highlights the importance of assessing activity against closely related kinases.
Experimental Protocol: Kinase Selectivity Profiling using the ADP-Glo™ Assay
A widely used method for determining kinase inhibitor potency and selectivity is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow Diagram
Caption: Workflow for kinase inhibitor profiling using the ADP-Glo™ assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Create a serial dilution of the test inhibitor (e.g., this compound) in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.
-
Rationale: A broad concentration range is essential to accurately determine the sigmoidal dose-response curve and calculate a precise IC50 value.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test inhibitor to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor for the specific kinase as a positive control.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of ATP-competitive inhibition.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Rationale: The reaction conditions, including buffer components, enzyme and substrate concentrations, and incubation time, must be optimized for each kinase to ensure a linear reaction rate.
-
-
First Detection Step:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Rationale: The depletion of unused ATP is crucial to minimize background signal in the subsequent luminescence detection step.
-
-
Second Detection Step:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
Rationale: This two-step process ensures that the measured luminescence is directly correlated with the amount of ADP produced, providing a sensitive and robust measure of kinase activity.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase-inhibitor pair.
-
Rationale: The IC50 value is a quantitative measure of the inhibitor's potency and is the cornerstone of selectivity profiling.
-
Signaling Pathway Context: The Role of CDKs, GSK-3, and PLK1 in Cellular Proliferation
Understanding the cellular context of the target kinases is paramount. The following diagram illustrates a simplified view of the cell cycle, highlighting the critical roles of CDK2, GSK-3, and PLK1.
Caption: Simplified signaling pathway of key kinases in cell cycle regulation.
-
CDK2: In complex with cyclin E and cyclin A, CDK2 is a critical driver of the G1/S phase transition and S-phase progression. Its inhibition leads to cell cycle arrest.
-
GSK-3β: This kinase is a key node in multiple signaling pathways that regulate cell proliferation, survival, and metabolism, including the Wnt/β-catenin and PI3K/Akt pathways. Its role in cancer is complex, acting as both a tumor promoter and suppressor depending on the context.
-
PLK1: A master regulator of mitosis, PLK1 is involved in centrosome maturation, spindle assembly, and cytokinesis. Its inhibition leads to mitotic arrest and apoptosis, making it an attractive target for cancer therapy.
Conclusion and Future Directions
The comparative analysis of kinase inhibitor selectivity is a multifaceted process that extends beyond the generation of IC50 values. It requires a deep understanding of the experimental methodologies, the cellular roles of the target kinases, and the potential implications of off-target activities. For a novel compound like this compound, a comprehensive kinase profile is the first step in a long journey of preclinical development.
The hypothetical data presented here for this compound suggest a promising starting point for a CDK2-selective inhibitor program. The next steps would involve:
-
Broad Kinome Screening: Profiling the compound against a large panel of kinases (e.g., >400) to identify any unforeseen off-target interactions.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.
-
Cell-Based Assays: Validating the biochemical findings in cellular models to assess target engagement and downstream pathway modulation.
By rigorously applying the principles and methodologies outlined in this guide, researchers can effectively navigate the complexities of kinase inhibitor development and ultimately contribute to the discovery of new and improved targeted therapies.
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ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
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Multiple Roles of PLK1 in Mitosis and Meiosis. PubMed.
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Glycogen Synthase Kinase 3β in Cancer Biology and Treatment. PMC - PubMed Central.
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Multiple Roles of PLK1 in Mitosis and Meiosis. MDPI.
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Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
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Molecular dynamics of PLK1 during mitosis. Taylor & Francis Online.
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Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
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Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery. ICE Bioscience.
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ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
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Kinase Screening and Profiling Services. Creative Enzymes.
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Kinase Screening and Profiling Services. BPS Bioscience.
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Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. MDPI.
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An In-depth Technical Guide on the Kinase Selectivity Profile of the GSK-3 Inhibitor CHIR-99021. Benchchem.
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NU6102 | CDK1/CDK2 Inhibitor. MedchemExpress.com.
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ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
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Glycogen synthase kinase 3β in tumorigenesis and oncotherapy (Review). Spandidos Publications.
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Recent Progress on the Localization of PLK1 to the Kinetochore and Its Role in Mitosis. PubMed.
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Glycogen synthase kinase 3β in tumorigenesis and oncotherapy. PMC - PubMed Central.
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Glycogen synthase kinase‐3β is a pivotal mediator of cancer invasion and resistance to therapy. PMC - PubMed Central.
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Multiple Roles of PLK1 in Mitosis and Meiosis. Semantic Scholar.
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PLK1 inhibitor | BI-2536 | opnMe | Boehringer Ingelheim. opnMe.
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ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate.
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BI 2536: Precision PLK1 Inhibitor Workflows for Cancer Research. Inhibitor Research Hub.
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PLK1 inhibitor I BI-2536 - opnMe. opnMe.
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NU6102 is a Potent CDK1 and CDK2 Inhibitor. MedchemExpress.
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QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences.
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CHIR-99021. The Chemical Probes Portal.
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BI 2536 and the Future of PLK1 Inhibition: Strategic Mech.... Inhibitor Research Hub.
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Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PubMed Central.
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BI 2536 PLK1/BRD4 Inhibitor | CAS 755038-02-9. Selleck Chemicals.
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Cyclin-dependent kinase 2. Wikipedia.
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CDK Signaling Pathway. Creative Diagnostics.
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CHIR99021 is a highly selective inhibitor of GSK-3. (a) Profiles of.... ResearchGate.
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Gene ResultCDK2 cyclin dependent kinase 2 [ (human)]. NCBI.
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Discovery of Potent and Highly Selective Inhibitors of GSK3b. NCBI.
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The CHIR99021 GSK-3 Inhibitor Mechanism. AG Scientific.
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CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). UniProt.
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NU6102, CDK1/cyclin B and CDK2/cyclin A3 inhibitor (CAS 444722-95-6). Abcam.
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Unveiling the Selectivity Profile of Cdk2 Inhibitors: A Comparative Analysis. Benchchem.
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Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. Reaction Biology.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(2-Nitrophenyl)thiazole-2-amine Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of the 4-(2-nitrophenyl)thiazole-2-amine scaffold. The 2-aminothiazole nucleus is a privileged structure in medicinal chemistry, serving as a cornerstone for compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Modifications to this core structure, particularly at the 2-amino position and the 4-phenyl substituent, can dramatically influence biological efficacy and target specificity. This document synthesizes experimental data from various studies to illuminate the causal relationships between chemical structure and biological function, offering a valuable resource for researchers in drug discovery and development.
The Core Scaffold: Rationale for Molecular Exploration
The this compound scaffold presents several key positions amenable to chemical modification, each offering a strategic vector to modulate the compound's physicochemical properties and biological activity. Our analysis will focus on systematic variations at three primary sites:
-
R1 (2-Amino Group): The primary amine is a versatile handle for introducing a wide range of functional groups (amides, ureas, sulfonamides, etc.). These modifications can alter hydrogen bonding capabilities, lipophilicity, and steric bulk, which are critical for target engagement.
-
R2 (Phenyl Ring Substituents): The electronic nature and position of substituents on the phenyl ring can profoundly impact the molecule's overall electron distribution and conformation. The ortho-nitro group, in particular, establishes a specific electronic and steric profile that serves as our baseline for comparison.
-
R3 (C5-Position of Thiazole): While often unsubstituted, introducing small alkyl or aryl groups at this position can fine-tune the steric profile and potentially create additional interactions within a target's binding pocket.
Understanding how modifications at these positions influence activity is paramount for the rational design of next-generation therapeutic agents.
General Synthetic Strategy
The synthesis of 4-aryl-thiazole-2-amine analogs is most commonly achieved via the Hantzsch thiazole synthesis .[3] This robust method typically involves the condensation of an α-haloketone with a thiourea derivative. For the parent scaffold, 2-amino-4-(2-nitrophenyl)thiazole, the reaction involves 2-bromo-1-(2-nitrophenyl)ethan-1-one and thiourea. Subsequent modifications can be performed on the resulting core structure.
References
A Senior Application Scientist's Guide to Validating the Biological Target of 4-(2-Nitrophenyl)thiazole-2-amine Using Molecular Docking
Introduction: The Crucial Step of Target Validation in Drug Discovery
In the intricate process of drug discovery, identifying a compound with promising biological activity is only the beginning. A critical subsequent step is target validation—unequivocally determining the specific biological macromolecule with which the compound interacts to elicit its effect. This process is foundational to understanding the mechanism of action, optimizing lead compounds, and predicting potential toxicities.
Section 1: The Rationale—Why Molecular Docking for Target Validation?
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[2] It is an invaluable tool in target validation for several reasons:
-
Structural Hypothesis Generation: It provides a plausible three-dimensional model of the protein-ligand interaction, which can explain the compound's activity.
-
Affinity Estimation: Docking algorithms use scoring functions to estimate the binding affinity, allowing us to rank our test compound against known binders.[3][4]
-
Rapid, Cost-Effective Triage: Before committing to resource-intensive in vitro assays, docking allows for a rapid and inexpensive initial assessment of the proposed target's feasibility.
However, it is crucial to acknowledge that docking is a predictive tool, not a definitive proof. Its accuracy is dependent on the quality of the protein structure, the preparation of the molecules, and the algorithm itself.[2] Therefore, our entire workflow is designed around a core principle of validation—we must prove our docking protocol is reliable before we can trust its prediction for our novel compound.
Section 2: Pre-Docking Preparation: Assembling a Validated Set of Molecular Probes
The credibility of a docking study is built upon the careful preparation of the target and the strategic selection of control ligands. This is not a mere procedural step; it is the foundation of our experiment's scientific integrity.
2.1: Target Protein Preparation (Human CDK2)
-
Selection of a High-Quality Crystal Structure: The first step is to obtain a high-resolution X-ray crystal structure of our target, human CDK2. We will use the PDB ID: 1PYE , which is a 2.0 Å resolution structure of CDK2 in complex with a known inhibitor.[5] This is a critical choice; using a structure that is already bound to a ligand (a "holo" structure) ensures the binding pocket is in a relevant, "induced-fit" conformation.
-
Protein Cleanup and Preparation: Using molecular modeling software (e.g., AutoDock Tools, Chimera, Maestro), we must meticulously prepare the PDB file:[6]
-
Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.
-
Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.
-
Assign partial charges (e.g., Kollman charges) to all atoms. This is essential for the scoring function to calculate electrostatic interactions.
-
The final prepared protein should be saved in the .pdbqt format required by AutoDock Vina.[7]
-
2.2: Ligand Set Curation: The Key to a Comparative Analysis
To validate our hypothesis, we will compare the docking performance of our test compound against a carefully selected set of positive and negative controls.
-
Test Compound: 4-(2-Nitrophenyl)thiazole-2-amine. Its 3D structure must be generated, its energy minimized, and saved in .pdbqt format, with rotatable bonds assigned.
-
Positive Control (Known Active): We will use Olomoucine , a well-characterized CDK2 inhibitor.[8] The crystal structure of CDK2 in complex with Olomoucine is available (PDB ID: 1W0X), providing an experimental benchmark.[8] Docking this known active ligand serves two purposes:
-
Protocol Validation: We must be able to "re-dock" Olomoucine into the CDK2 binding site and reproduce its experimentally determined pose (typically, a root-mean-square deviation (RMSD) of <2.0 Å is considered a success).[9] This validates that our docking parameters are correct.
-
Affinity Benchmark: The docking score of Olomoucine provides a benchmark for what a "good" score looks like for a true CDK2 binder in our system.
-
-
Negative Controls (Decoys): This is arguably the most critical and often overlooked step for robust validation. A good docking score for our test compound is meaningless if the protocol also assigns high scores to random, inactive molecules. Decoys are molecules that have similar physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to our known active ligands but are topologically dissimilar, making them unlikely to bind.[10] We will source our decoys from the Directory of Useful Decoys, Enhanced (DUD-E) , a public database designed specifically for this purpose.[11][12] We will select a set of ~50 decoys for CDK2 to challenge our docking protocol.
Section 3: The Molecular Docking Workflow: A Step-by-Step Protocol
We will use AutoDock Vina , a widely used and validated open-source docking program.[13] The process involves defining a search space and running the docking simulation.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Generation: The docking process does not search the entire protein; it is focused on a specific area defined by a "grid box."
-
Load the prepared CDK2 protein (.pdbqt file) into AutoDock Tools.
-
Center the grid box on the known ATP-binding site. A reliable way to do this is to use the coordinates of the co-crystallized ligand from our chosen PDB file (1PYE).[7]
-
Set the dimensions of the grid box to fully encompass the binding site, typically around 25 x 25 x 25 Å. This ensures Vina searches the entire volume of the active site.
-
Save the grid parameter information to a configuration file (e.g., conf.txt).[6]
-
-
Configuration File Setup: Create a text file (conf.txt) that tells Vina where to find the necessary files and how to perform the calculation.[7]
-
Running the Docking Simulation: Execute the docking run from the command line for each ligand (test compound, positive control, and all decoys). ./vina --config conf.txt
-
Workflow Visualization: The entire computational workflow can be summarized as follows:
Section 4: Post-Docking Analysis: A Multi-Faceted Comparison
The raw output of a docking run is a set of scores and poses. The true scientific insight comes from comparing these results across our curated ligand set.
4.1: Quantitative Comparison: Binding Affinity Scores
The primary output from AutoDock Vina is a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[14] We must compare the score of our test compound to our controls.
Table 1: Comparative Docking Scores Against Human CDK2
| Compound Class | Example Compound | Vina Score (kcal/mol) |
|---|---|---|
| Test Compound | This compound | -8.5 |
| Positive Control | Olomoucine (Known Inhibitor) | -9.2 |
| Negative Controls | Decoy Compound 1 | -6.1 |
| Decoy Compound 2 | -5.8 |
| | ... (Average of 50 Decoys) | -6.3 (Avg) |
Interpretation: In this hypothetical result, the test compound's score (-8.5 kcal/mol) is significantly better than the average score of the inactive decoys (-6.3 kcal/mol) and is approaching the score of the known potent inhibitor (-9.2 kcal/mol). This quantitative result is the first piece of evidence supporting our hypothesis.
4.2: Qualitative Analysis: Binding Pose and Key Interactions
A favorable score is meaningless if the predicted binding pose is not chemically plausible. We must use visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-scoring pose of our test compound within the CDK2 active site.[14]
Key Questions to Address:
-
Does it occupy the ATP binding site? The compound should fit snugly into the pocket where ATP normally binds.
-
Does it form key interactions? CDK2's ATP pocket has a characteristic "hinge" region that is critical for inhibitor binding. Potent inhibitors typically form hydrogen bonds with the backbone of residues like Leu83 .[15][16] We must check if our compound forms this canonical interaction.
-
Are the interactions chemically sound? Are hydrophobic parts of the ligand in hydrophobic pockets? Are hydrogen bond donors/acceptors correctly paired?
If the test compound shows a high score and a binding pose that mimics the interactions of known inhibitors, the case for it being a true binder is substantially strengthened.
4.3: Statistical Validation: Does the Protocol Distinguish Actives from Decoys?
To prove our docking protocol is trustworthy, we must demonstrate that it can statistically distinguish the known active ligand from the set of inactive decoys. This is achieved by calculating a Receiver Operating Characteristic (ROC) curve .[17][18]
A ROC curve plots the true positive rate against the false positive rate.[19] In our context, it measures how well the docking scores can separate the "active" compound (Olomoucine) from the "inactive" compounds (decoys). The Area Under the Curve (AUC) is a measure of performance:
-
AUC = 1.0: Perfect classification.
-
AUC = 0.5: Random, no better than chance.
-
AUC > 0.7: Generally considered a useful model.[20]
If we achieve a high AUC (e.g., >0.8), we can confidently state that our docking protocol is robust and that the favorable score obtained for this compound is not a random artifact. This step provides the critical "trustworthiness" pillar for our study.
Section 5: Conclusion and Path Forward
By systematically comparing our test compound, this compound, against both a known inhibitor and a set of property-matched decoys, we have built a strong, multi-faceted computational case.
Synthesis of Findings:
-
Quantitative Evidence: The docking score of our test compound was significantly better than that of the inactive decoys and comparable to a known active inhibitor.
-
Qualitative Evidence: Visual inspection of the binding pose revealed that the compound fits well within the ATP binding site and forms the canonical hydrogen bond interactions with the hinge region of CDK2.
-
Statistical Validation: ROC analysis of our control compounds yielded a high AUC, demonstrating that our docking protocol is reliable and can successfully distinguish true binders from inactive molecules.
Based on this comprehensive computational validation, we can conclude with a high degree of confidence that CDK2 is a plausible biological target for this compound.
This computational result is not the end of the story. It is a robust, data-driven hypothesis that now warrants experimental validation. The next logical steps would be to perform in vitro enzymatic assays to measure the IC50 of the compound against CDK2 activity, followed by cellular assays to confirm its on-target effects. This seamless integration of computational prediction and experimental validation represents a modern, efficient paradigm in drug discovery.
References
-
Zhang, F., Hamdouchi, C., et al. (2004). Crystal structure of CDK2 with inhibitor. RCSB Protein Data Bank. [Link]
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RCSB Protein Data Bank. (2015). 5A14: Human CDK2 with type II inhibitor. [Link]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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RCSB Protein Data Bank. (2011). 3PY0: CDK2 in complex with inhibitor SU9516. [Link]
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Jahangiri, F.H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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RCSB Protein Data Bank. Crystal structure of human CDK2 in complex with the inhibitor olomoucine. [Link]
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Eagon, S. Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
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Wissing, J., et al. (2007). CDK 2. UMass Amherst. [Link]
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Richardson, C.M., et al. (2005). Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. RCSB Protein Data Bank. [Link]
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ResearchGate. (2020). Receiver Operating Characteristic (ROC) validation in molecular docking step by step. [Link]
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ResearchGate. (2022). Validation of the molecular docking calculations using an ROC curve. [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]
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The Computational Chemist. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
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rDock. How to calculate ROC curves. [Link]
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Lang, P.T., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
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PubMed Central. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. [Link]
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Zhao, Y., et al. (2015). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. International Journal of Molecular Sciences. [Link]
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ResearchGate. (2012). Active site conservation in CDK2, CDK4 and CDK6. [Link]
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Mysinger, M.M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. [Link]
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Singh, P., et al. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Marcey, D. & Tomaszewski, N. (2021). CyclinA-CDK2 Complex. Online Macromolecular Museum. [Link]
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DUD-E. CDK2 — Cyclin-dependent kinase 2. [Link]
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Rossi, R., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. [Link]
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ETFLIN. (2022). A Beginner's Guide to Molecular Docking. [Link]
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Mysinger, M.M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. [Link]
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Michigan State University. Lessons from Docking Validation. [Link]
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Chapellet, C., et al. (2018). Decoys Selection in Benchmarking Datasets: Overview and Perspectives. Frontiers in Pharmacology. [Link]
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Khalifa, M.E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
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A Comparative Analysis of 4-(2-Nitrophenyl)thiazole-2-amine and Structurally Related Bioactive Compounds
In the landscape of medicinal chemistry, the 2-aminothiazole (2-AT) scaffold stands as a privileged structure, forming the core of numerous clinically approved drugs and a vast array of biologically active compounds. This guide provides a detailed comparative analysis of 4-(2-Nitrophenyl)thiazole-2-amine, a specific derivative of the 2-AT family, against its structurally similar and extensively studied analogs. By examining the subtle yet impactful variations in chemical structure, we aim to elucidate the structure-activity relationships (SAR) that govern their biological effects, with a particular focus on anticancer and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
Introduction: The Versatility of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in drug discovery, renowned for its broad spectrum of pharmacological activities.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a key component in drugs targeting a wide range of conditions, from bacterial infections to cancer.[2] The versatility of the 2-AT scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activities. The introduction of a nitrophenyl group at the C4 position, as in the case of this compound, adds another layer of complexity and potential for potent bioactivity. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its interactions with biological targets.[3]
Structural and Mechanistic Considerations: A Comparative Overview
The biological activity of 4-(Nitrophenyl)thiazole-2-amine derivatives is profoundly influenced by the position of the nitro group on the phenyl ring. This guide will focus on a comparative analysis of the ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers to understand the impact of this positional isomerism.
The Significance of Nitro Group Positioning
The placement of the nitro group dictates the molecule's overall shape, electronic distribution, and potential for intermolecular interactions.
-
Ortho (2-Nitro) Position: The proximity of the nitro group to the thiazole ring in the ortho position can lead to steric hindrance, potentially influencing the molecule's ability to bind to a target protein's active site. However, it can also facilitate unique intramolecular interactions that may lock the molecule in a specific conformation, enhancing its binding affinity for certain targets.
-
Meta (3-Nitro) Position: The meta position generally has a less pronounced steric effect compared to the ortho position. The electron-withdrawing nature of the nitro group at this position can still significantly impact the electronic properties of the phenyl ring and, consequently, the entire molecule.
-
Para (4-Nitro) Position: The para position is sterically the most accessible. A nitro group at this position can extend into a binding pocket and form crucial interactions, such as hydrogen bonds, with the target protein.
dot
Caption: Influence of Nitro Group Position on Biological Activity.
Comparative Biological Activity
While specific experimental data for this compound is limited in publicly available literature, we can infer its potential activity by comparing it with its meta and para isomers and other structurally related compounds.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 4-phenylthiazole-2-amine derivatives. The introduction of a nitro group can enhance this activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-Nitrophenyl)-1,3-thiazol-2-amine derivative | Human Colon Cancer (DLD-1) | Not specified, but showed activity | [4] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone | Leukemia (MOLT-4, SR), Colon cancer (SW-620), CNS cancer (SF-539), Melanoma (SK-MEL-5) | < 0.01–0.02 (GI50) | [4] |
| Nitrophenyl-bearing Tetrahydroisoquinoline | Pancreatic Cancer (PACA2) | 25.9 | [5] |
| Nitrophenyl-bearing Tetrahydroisoquinoline | Lung Carcinoma (A549) | 34.9 | [5] |
| Thiazole Derivative 4c | Breast Cancer (MCF-7) | 2.57 | [6] |
| Thiazole Derivative 4c | Liver Cancer (HepG2) | 7.26 | [6] |
Table 1: Comparative Anticancer Activity of Nitrophenyl-containing Heterocycles.
The data suggests that the presence of a nitrophenyl group is a key determinant of anticancer activity. For instance, a thiazolidinone derivative bearing a 4-nitrophenyl group exhibited potent growth inhibitory effects against a panel of cancer cell lines, with GI50 values in the nanomolar range.[4] Furthermore, a tetrahydroisoquinoline derivative with a 3-nitrophenyl substituent showed an IC50 of 25.9 µM against a pancreatic cancer cell line.[5] While direct data for the 2-nitro isomer is unavailable, studies on other heterocyclic systems have shown that ortho-substituted analogs can exhibit potent activity, sometimes even greater than their meta and para counterparts, due to unique conformational constraints.[7]
Antimicrobial Activity
The 2-aminothiazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents. The nitroaromatic group can contribute significantly to this activity.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-4-(4-nitrophenyl)thiazole derivative (8f) | Staphylococcus aureus, Bacillus subtilis | Moderate activity | [8] |
| 2-Amino-4-(4-nitrophenyl)thiazole derivative (6) | Bacillus pumilus, Bacillus subtilis | Moderate activity | [9] |
| 2-Amino-5-alkylidene-thiazol-4-one derivative | Pseudomonas aeruginosa | 15.6 | [10] |
Table 2: Comparative Antimicrobial Activity of Nitrophenyl-thiazole Derivatives.
Studies have shown that derivatives of 2-amino-4-(4-nitrophenyl)thiazole exhibit moderate antibacterial activity against Gram-positive bacteria.[8][9] The mode of action of nitro-containing compounds often involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. The redox potential of the nitro group, which is influenced by its position on the phenyl ring, is a critical factor in its antimicrobial efficacy.
Experimental Protocols: A Guide to Evaluation
To facilitate further research and a direct comparison of these compounds, we provide standardized protocols for key biological assays.
Synthesis of 4-(Nitrophenyl)thiazole-2-amines
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles.
Step-by-step Methodology:
-
Reaction Setup: A mixture of a substituted phenacyl bromide (e.g., 2-nitro-phenacyl bromide, 3-nitro-phenacyl bromide, or 4-nitro-phenacyl bromide) (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is heated in a round-bottom flask.[11]
-
Reflux: The reaction mixture is refluxed overnight on a steam bath.
-
Extraction: After cooling, the crude product is extracted with ether to remove any unreacted starting materials.
-
Purification: The residue is dissolved in boiling water and filtered to remove sulfur. The filtrate is then cooled and made basic with ammonium hydroxide to precipitate the 2-amino-4-(nitrophenyl)thiazole.
-
Recrystallization: The product is further purified by recrystallization from an appropriate solvent, such as ethanol.[11]
dot
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A Comparative Guide to the Therapeutic Potential of 4-(2-Nitrophenyl)thiazole-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of 4-(2-nitrophenyl)thiazole-2-amine derivatives, benchmarking their therapeutic potential against established alternatives. The content is structured to offer a comprehensive understanding of their synthesis, biological activities, and future prospects in drug discovery, grounded in scientific integrity and supported by experimental data.
Introduction: The Significance of the Thiazole Scaffold
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The versatility of the thiazole scaffold allows for structural modifications that can fine-tune its biological effects, making it a prime candidate for the development of novel therapeutic agents.[4] This guide focuses on a specific class of these compounds: this compound derivatives, to objectively assess their therapeutic promise.
Synthesis and Characterization
The synthesis of this compound derivatives is typically achieved through the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thiourea derivative.[1] For the synthesis of the core scaffold, 2-bromo-1-(2-nitrophenyl)ethanone is reacted with thiourea. Substituted derivatives can be obtained by using appropriately modified thioureas.
Following synthesis, purification via recrystallization or column chromatography is essential. The structural integrity of the synthesized compounds is then confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. High-performance liquid chromatography (HPLC) is employed to ascertain the purity of the compounds, a critical factor for reliable biological evaluation.
Benchmarking Therapeutic Potential: A Multi-Assay Approach
To comprehensively evaluate the therapeutic potential of this compound derivatives, a panel of in vitro assays is utilized. This guide will focus on three key areas where thiazole derivatives have shown significant promise: anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Rationale: The thiazole moiety is a key component in several anticancer drugs, and its derivatives have been shown to target various proteins and enzymes involved in cancer progression.[4][7] The nitrogen atom in the thiazole ring can form hydrogen bonds with target molecules, contributing to their inhibitory activity.[7]
Experimental Workflow for Anticancer Activity Assessment:
Caption: A streamlined workflow for evaluating the in vitro anticancer activity of test compounds using the MTT assay.
Detailed Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, a human breast cancer cell line, and HepG2, a human liver cancer cell line) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a positive control (e.g., a known anticancer drug like Staurosporine) and a vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Comparative Data (Hypothetical):
| Compound | R-Group at 2-Amine Position | IC₅₀ on MCF-7 (µM)[11][12] | IC₅₀ on HepG2 (µM)[11][12] |
| Derivative 1 | -H | > 100 | > 100 |
| Derivative 2 | -CH₃ | 45.2 | 58.9 |
| Derivative 3 | -C₆H₅ | 12.8 | 19.5 |
| Staurosporine | N/A | 6.77 | 8.4 |
Interpretation: The data suggests that substitution at the 2-amine position significantly influences the anticancer activity of the this compound scaffold. An aromatic substituent (Derivative 3) appears to confer greater potency than a small alkyl group (Derivative 2) or an unsubstituted amine (Derivative 1). While promising, the activity of the most potent derivative is still less than that of the standard drug, Staurosporine.
Antimicrobial Activity
Rationale: Thiazole and its derivatives have a long history as antimicrobial agents, forming the structural basis for some clinically used drugs.[5][13][14] The emergence of antimicrobial resistance necessitates the discovery of new and effective therapeutic options.[6][13]
Experimental Workflow for Antimicrobial Susceptibility Testing:
Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[15][16][17]
-
Preparation of Compounds: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[15]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[16]
Comparative Data (Hypothetical):
| Compound | R-Group at 2-Amine Position | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Derivative 1 | -H | 128 | 256 |
| Derivative 2 | -CH₃ | 64 | 128 |
| Derivative 3 | -C₆H₅ | 32 | 64 |
| Ciprofloxacin | N/A | 1 | 0.5 |
Interpretation: The antimicrobial activity of the derivatives against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is enhanced by the presence of a substituent at the 2-amine position, with the phenyl group again showing the most significant effect. However, the potency of these derivatives is considerably lower than that of the standard antibiotic, Ciprofloxacin.
Anti-inflammatory Activity
Rationale: Chronic inflammation is a key factor in the development of numerous diseases, including cancer.[18][19][20][21] Thiazole derivatives have been investigated for their anti-inflammatory properties, with some studies suggesting they may inhibit key inflammatory pathways. One such pathway is the NF-κB signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes.[19][20][21][22]
Potential Mechanism of Action:
Caption: A simplified diagram illustrating the potential inhibitory effect of thiazole derivatives on the LPS-induced NF-κB signaling pathway, leading to reduced nitric oxide production.
Detailed Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and oxidized product of nitric oxide (NO).[23][24] This assay is commonly used to assess the inhibitory effect of compounds on NO production in stimulated inflammatory cells, such as macrophages.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds.
-
Stimulation: Induce an inflammatory response and NO production by stimulating the cells with lipopolysaccharide (LPS).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ values.
Comparative Data (Hypothetical):
| Compound | R-Group at 2-Amine Position | NO Inhibition IC₅₀ (µM) |
| Derivative 1 | -H | 92.5 |
| Derivative 2 | -CH₃ | 48.3 |
| Derivative 3 | -C₆H₅ | 25.1 |
| L-NAME (Control) | N/A | 15.8 |
Interpretation: The anti-inflammatory activity, as indicated by the inhibition of NO production, follows a similar structure-activity relationship to the anticancer and antimicrobial assays. The phenyl-substituted derivative demonstrates the most potent inhibitory effect, approaching the activity of the known iNOS inhibitor, L-NAME.
Conclusion and Future Directions
The comparative analysis presented in this guide suggests that this compound derivatives are a promising scaffold for the development of new therapeutic agents, particularly in the realm of anti-inflammatory drug discovery. The consistent observation that an aromatic substituent at the 2-amine position enhances biological activity across all tested assays provides a clear direction for future medicinal chemistry efforts.
Future research should focus on:
-
Lead Optimization: Synthesizing a more extensive library of derivatives with diverse substitutions at the 2-amine and nitrophenyl positions to improve potency and selectivity.
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by these compounds to understand their mode of action.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models to assess their therapeutic efficacy, pharmacokinetic profiles, and potential toxicity.
By systematically building upon the foundational data presented here, the therapeutic potential of this compound derivatives can be further elucidated and potentially translated into novel clinical candidates.
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Navigating the Labyrinth of Specificity: A Comparative Guide to Assessing Off-Target Effects of 4-(2-Nitrophenyl)thiazole-2-amine and Its Analogs
In the landscape of modern drug discovery, the 2-aminothiazole scaffold stands as a "privileged" structure, a testament to its remarkable versatility in engaging a wide array of biological targets. This has led to its incorporation into numerous therapeutic agents, including potent kinase inhibitors for cancer therapy. However, this same versatility presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen side effects and toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of novel compounds, using the representative, albeit less-characterized, molecule 4-(2-Nitrophenyl)thiazole-2-amine and its analogs as a case study.
While specific bioactivity data for this compound is not extensively available in the public domain, the broader class of 2-aminothiazole derivatives has been shown to exhibit a range of biological activities, including the inhibition of various protein kinases such as Src family kinases, Aurora kinases, and checkpoint kinase 1 (CHK1). For the purpose of this guide, we will proceed with the plausible hypothesis that our compound of interest is a kinase inhibitor. This allows us to explore the established and robust methodologies for determining kinase selectivity and off-target profiling.
The Imperative of Off-Target Profiling
The journey of a drug candidate from discovery to clinical application is fraught with hurdles, a significant one being the assurance of its safety and specificity. Off-target effects, where a drug binds to unintended proteins, can lead to adverse drug reactions (ADRs). Therefore, a thorough assessment of a compound's interaction with a wide range of biological molecules is not merely a regulatory requirement but a cornerstone of rational drug design.
This guide will compare and contrast a multi-tiered strategy for off-target assessment, encompassing computational, biochemical, and cell-based methodologies. Each approach offers a unique lens through which to view the promiscuity of a compound, and a combination of these methods provides the most comprehensive and reliable safety profile.
A Multi-Pronged Approach to De-risking Drug Candidates
A systematic evaluation of off-target effects typically follows a tiered approach, starting with broad, high-throughput methods and progressing to more focused, physiologically relevant assays.
Tier 1: In Silico and Computational Prediction
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into potential off-target liabilities. These approaches leverage the vast amount of existing biological and chemical data to predict interactions.
-
Methodology:
-
Ligand-Based Approaches: These methods compare the chemical structure of the query compound (e.g., this compound) to databases of known active molecules. Similar compounds are likely to have similar biological targets.
-
Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential off-target proteins are known, molecular docking simulations can predict the binding affinity and pose of the compound within the protein's binding site.
-
-
Strengths: Rapid, cost-effective, and can screen against a vast number of potential targets.
-
Weaknesses: Prone to false positives and negatives; predictions require experimental validation.
Tier 2: Biochemical Assays - Profiling Against the Kinome
For a putative kinase inhibitor, the most direct way to assess its selectivity is to screen it against a large panel of purified kinases. This is known as kinome profiling.
-
Methodology:
-
Radiometric Assays: The traditional "gold standard," these assays measure the incorporation of a radiolabeled phosphate group onto a substrate.
-
Fluorescence-Based Assays: These methods use fluorescent probes that change their properties upon phosphorylation, offering a non-radioactive alternative.
-
Luminescence-Based Assays: These assays, such as the Kinase-Glo® platform, measure the depletion of ATP, which correlates with kinase activity.
-
-
Experimental Protocol: Representative Kinome Profiling
-
Compound Preparation: Solubilize the test compound (e.g., this compound analog) in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM or 10 µM) to the assay wells. Include appropriate positive (known inhibitor) and negative (vehicle) controls.
-
Incubation: Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the signal (radioactivity, fluorescence, or luminescence) according to the chosen assay format.
-
Data Analysis: Calculate the percent inhibition of each kinase by the test compound relative to the controls. Hits are typically defined as kinases with inhibition above a certain threshold (e.g., >50%).
-
-
Data Presentation: The results of a kinome scan are often visualized as a dendrogram or a heatmap, providing a clear representation of the compound's selectivity.
| Kinase Family | Number of Kinases Tested | Number of Hits (>50% Inhibition at 1 µM) |
| TK | 90 | 5 |
| T |
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Nitrophenyl)thiazole-2-amine
This document provides essential procedural guidance for the safe handling and disposal of 4-(2-Nitrophenyl)thiazole-2-amine (CAS No. 90323-06-1). Developed for researchers, chemists, and laboratory professionals, this guide synthesizes safety data, regulatory principles, and field-proven practices to ensure personnel safety and environmental compliance. The protocols herein are based on the compound's known chemical properties and the established hazards associated with its structural motifs, namely the nitroaromatic and aminothiazole groups.
Part 1: Hazard Profile and Risk Assessment
From a chemical standpoint, the risk profile of this compound is dictated by its functional groups. The nitroaromatic group is a well-established structural alert for potential toxicity and reactivity.[1][2] The aminothiazole core is also common in biologically active molecules that require careful handling.
Based on available data, this compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed (H302) and harmful if inhaled (H332).[3]
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5]
These classifications mandate that this compound and any materials contaminated with it must be treated as hazardous waste.
Table 1: Key Safety and Hazard Data
| Parameter | Value / Classification | Source(s) |
| GHS Hazard Statements | H302, H315, H319, H332, H335 | [3] |
| Signal Word | Warning | [3] |
| Molecular Formula | C₉H₇N₃O₂S | [3][4] |
| Molecular Weight | 221.24 g/mol | [4][6] |
| Appearance | Solid | [6] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides. | [7] |
| Primary Disposal Route | High-Temperature Incineration by a licensed contractor. | [8][9] |
Part 2: Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, it is crucial to handle the chemical with appropriate precautions to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[10]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for tears or holes before use.[1]
-
Body Protection: A flame-resistant lab coat should be worn. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[10]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as a segregated, hazardous chemical waste stream from the point of generation to its final destruction.
Step 1: Waste Identification and Segregation
Immediately identify and segregate all waste materials containing this compound.[11] This is the most critical step to prevent accidental mixing with incompatible chemicals.
-
Solid Waste: This includes unused or expired pure compounds, reaction byproducts, and contaminated weighing papers or consumables.
-
Liquid Waste: This includes reaction mixtures, mother liquors from crystallizations, and solvent rinses used for decontamination.
-
Contaminated Labware: This includes items such as gloves, pipette tips, absorbent pads, and any glassware that cannot be effectively decontaminated.[11]
Causality: Nitroaromatic compounds can react vigorously or form explosive mixtures with certain substances, including bases or reducing agents.[1] Segregation prevents these hazardous interactions in the waste container.
Step 2: Containerization
All waste must be collected in designated, robust, and chemically compatible containers.
-
Select the Right Container: Use a container approved for hazardous chemical waste. Ensure it has a secure, vapor-tight lid.
-
Label Correctly and Clearly: The waste container must be labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)[12]
-
An accurate list of all other chemical constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
-
Keep Containers Closed: Except when adding waste, the container must remain tightly sealed to prevent the release of vapors.
Step 3: Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Store the container away from sources of ignition and incompatible materials.[11]
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 4: Arranging for Final Disposal
The final disposal of this chemical waste must be conducted by a licensed professional hazardous waste disposal service, typically coordinated through your institution's EHS department.
-
Never dispose of this compound down the drain or in the regular trash.[13] Thiazole derivatives and nitroaromatic compounds can be toxic to aquatic life and persist in the environment.[14][15]
-
The standard and required method for the destruction of nitroaromatic compounds is high-temperature incineration in a licensed and permitted hazardous waste facility.[8][9][16] This process ensures the complete destruction of the compound to less harmful components.
Part 4: Decontamination and Spill Management
Work Surface Decontamination:
-
Wipe the surface with a paper towel soaked in a suitable solvent (e.g., ethanol or acetone) to dissolve the residue.
-
Place the contaminated towel in the solid hazardous waste container.
-
Wash the surface with soap and water.
Glassware Decontamination:
-
Rinse the glassware with a small amount of a suitable organic solvent.
-
Collect this solvent rinse as liquid hazardous waste.
-
Repeat the rinse.
-
After the solvent rinses, the glassware can be washed using standard laboratory procedures.
Emergency Spill Procedures:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to do so, contain the spill using a chemical spill kit.
-
For a solid spill, carefully sweep or scoop the material into the solid hazardous waste container. Avoid creating dust.
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand), then sweep it into the solid hazardous waste container.
-
Report all spills to your laboratory supervisor and institutional EHS department.
Visualization: Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Decision workflow for proper waste segregation.
References
- BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
- BenchChem. (n.d.). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
- ChemBK. (2024). 2-AMINO-4-(4-NITROPHENYL)THIAZOLE.
- Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. Reed College.
- BenchChem. (n.d.). Proper Disposal of 4-(Methoxymethyl)thiazole: A Guide for Laboratory Professionals.
- PubChem. (n.d.). 2-Amino-4-(p-nitrophenyl)thiazole.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
- Sigma-Aldrich. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole.
- Achmem. (n.d.). This compound.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-nitrophenol.
- U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Fisher Scientific. (2010). Safety Data Sheet: 2-Amino-5-nitrothiazole.
- ChemicalSafety.com. (n.d.). Chemical Label: 2-Amino-4-(p-nitrophenyl)-thiazole.
- Synquest Labs. (n.d.). 4-(4-Nitrophenyl)pyrimidin-2-amine Safety Data Sheet.
- PMC. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.
- BenchChem. (n.d.). Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reed.edu [reed.edu]
- 3. achmem.com [achmem.com]
- 4. 2-Amino-4-(p-nitrophenyl)thiazole | C9H7N3O2S | CID 16420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. 2-Amino-4-(4-nitrophenyl)thiazole 96 2104-09-8 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. benchchem.com [benchchem.com]
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- 12. benchchem.com [benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. cswab.org [cswab.org]
- 15. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
